OPSS-Val-Cit-PAB-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O9S2/c1-21(2)29(39-27(41)16-19-50-51-28-7-3-4-17-35-28)31(43)38-26(6-5-18-36-32(34)44)30(42)37-23-10-8-22(9-11-23)20-48-33(45)49-25-14-12-24(13-15-25)40(46)47/h3-4,7-15,17,21,26,29H,5-6,16,18-20H2,1-2H3,(H,37,42)(H,38,43)(H,39,41)(H3,34,36,44)/t26-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQFQQZJUFCHCZ-WNJJXGMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the OPSS-Val-Cit-PAB-PNP Linker: Mechanism of Action and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the OPSS-Val-Cit-PAB-PNP linker, a critical component in the development of antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its evaluation.
Core Concept: A Modular Linker for Targeted Drug Delivery
The this compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its modular design ensures stability in systemic circulation and specific release of the drug within the target cell. The linker is composed of four key functional units:
-
OPSS (Ortho-pyridyl Disulfide): This moiety serves as the antibody conjugation point. It reacts specifically with free thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a stable disulfide bond.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][]
-
PAB (p-Aminobenzyl Alcohol): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached drug in its active form.
-
PNP (p-Nitrophenyl Carbonate): This is an activated carbonate group that facilitates the covalent attachment of the cytotoxic payload to the linker. The p-nitrophenol is a good leaving group, allowing for an efficient reaction with nucleophilic groups (e.g., amines or hydroxyls) on the drug molecule.
Mechanism of Action: A Stepwise Release Cascade
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a precise sequence of events, ensuring the payload is released only at the intended site of action.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
OPSS-Val-Cit-PAB-Payload solution in an organic solvent (e.g., DMSO).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification column (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a molar excess of TCEP (typically 2-5 equivalents per disulfide bond to be reduced).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and generate free thiol groups.
-
-
Conjugation:
-
Add the OPSS-Val-Cit-PAB-Payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted OPSS-linker-payload.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other small molecules using SEC. The ADC will elute in the void volume.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the release of the payload from the ADC in the presence of Cathepsin B.
Materials:
-
Purified ADC.
-
Recombinant human Cathepsin B.
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Reaction quenching solution (e.g., acetonitrile with an internal standard).
-
HPLC system with a suitable column (e.g., C18).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the ADC (e.g., 10 µM) in the Cathepsin B assay buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiate Reaction:
-
Add activated Cathepsin B (e.g., 100 nM final concentration) to initiate the cleavage reaction.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC to separate and quantify the intact ADC, free payload, and any intermediates.
-
Calculate the percentage of payload release at each time point.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells. [3] dot
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
ADC and control antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-targeting control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The this compound linker represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents in ADC development. Its modular design, which combines a stable antibody conjugation chemistry, a highly specific enzymatic cleavage site, a self-immolative spacer, and a versatile drug attachment point, allows for precise control over payload release. A thorough understanding of its mechanism of action and the application of robust in vitro and in vivo characterization assays are paramount to the successful development of novel and effective cancer therapeutics based on this technology.
References
A Technical Guide to the Synthesis of the ADC Linker: OPSS-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of OPSS-Val-Cit-PAB-PNP, a crucial linker molecule used in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates a thiol-reactive ortho-pyridyl disulfide (OPSS) group for antibody conjugation, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide for selective payload release, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate for the attachment of cytotoxic drugs.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the sequential coupling of the amino acid and spacer moieties, followed by the introduction of the functional groups for antibody and drug conjugation. The general workflow involves the synthesis of a core Fmoc-Val-Cit-PAB-OH intermediate, followed by deprotection and subsequent functionalization to yield the final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following sections provide representative experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established methodologies for the synthesis of similar ADC linkers.
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol outlines the synthesis of the core peptide-spacer component.
Materials:
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
L-Citrulline
-
4-Aminobenzyl alcohol (PAB-OH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Piperidine
-
Diethyl ether
Procedure:
-
Synthesis of Fmoc-Val-Cit: Fmoc-Val-OSu is reacted with L-citrulline in a suitable solvent such as DMF with a base like DIPEA to facilitate the coupling. The reaction is monitored by TLC or LC-MS until completion.
-
Coupling of PAB-OH: The resulting Fmoc-Val-Cit dipeptide is then coupled to 4-aminobenzyl alcohol. In a typical procedure, dissolve Fmoc-Val-Cit (1.0 eq) and 4-aminobenzyl alcohol (1.1 eq) in a mixture of DCM and MeOH.[1] Add EEDQ (1.5 eq) to the reaction mixture and stir at room temperature overnight.[1]
-
Purification: After the reaction is complete, the solvent is concentrated, and the residue is washed with diethyl ether to yield Fmoc-Val-Cit-PAB-OH as a solid.[1]
| Step | Reactants | Solvent | Key Reagents | Typical Yield |
| Fmoc-Val-Cit Synthesis | Fmoc-Val-OSu, L-Citrulline | DMF | DIPEA | >90% |
| PAB-OH Coupling | Fmoc-Val-Cit, 4-Aminobenzyl alcohol | DCM/MeOH | EEDQ | 82-98%[1] |
Fmoc Deprotection to Yield H₂N-Val-Cit-PAB-OH
Procedure:
-
Dissolve the Fmoc-Val-Cit-PAB-OH in DMF.
-
Add an excess of a secondary amine base, such as 20% piperidine in DMF or diethylamine, to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess base are removed under reduced pressure to yield the crude H₂N-Val-Cit-PAB-OH, which is often used in the next step without further purification.
| Step | Reactant | Reagent | Solvent | Typical Yield |
| Fmoc Deprotection | Fmoc-Val-Cit-PAB-OH | Piperidine or Diethylamine | DMF | Quantitative |
Activation of the Hydroxyl Group to form H₂N-Val-Cit-PAB-PNP
Procedure:
-
The H₂N-Val-Cit-PAB-OH is dissolved in an anhydrous solvent such as DCM or DMF.
-
The solution is cooled to 0°C.
-
Pyridine or another suitable base is added, followed by the dropwise addition of p-nitrophenyl chloroformate.
-
The reaction is stirred at 0°C for a period and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up and purified, typically by silica gel chromatography, to yield H₂N-Val-Cit-PAB-PNP.
Conjugation with Activated OPSS Reagent
The final step involves the reaction of the free amine of H₂N-Val-Cit-PAB-PNP with an activated OPSS reagent, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Procedure:
-
The H₂N-Val-Cit-PAB-PNP is dissolved in a suitable anhydrous solvent like DMF.
-
The activated OPSS reagent (e.g., SPDP) is added to the solution, often with a non-nucleophilic base like DIPEA.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The final product, this compound, is then purified by chromatography (e.g., HPLC).
| Step | Reactants | Reagent | Solvent | Typical Yield |
| OPSS Conjugation | H₂N-Val-Cit-PAB-PNP, Activated OPSS Reagent | DIPEA | DMF | Not Specified |
Mechanism of Action: Payload Release
The this compound linker is designed for selective cleavage within the lysosomal compartment of target cells.
Caption: Cathepsin B-mediated cleavage and payload release pathway.
Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by the lysosomal enzyme Cathepsin B. This cleavage initiates a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the active cytotoxic drug within the target cell.
Conclusion
The synthesis of this compound is a well-defined, albeit multi-step, process that allows for the creation of a highly effective and selective ADC linker. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on the next generation of antibody-drug conjugates. The modular nature of the synthesis allows for the adaptation of the linker with different functional groups and payloads to suit various therapeutic applications.
References
The Enduring Utility of p-Nitrophenyl Esters in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology and drug development. The choice of reactive chemistry is critical to the success of these endeavors, dictating the efficiency, specificity, and stability of the resulting conjugate. Among the diverse array of amine-reactive functionalities, p-nitrophenyl (PNP) esters continue to be a valuable and versatile tool. This technical guide provides an in-depth exploration of the core principles governing the use of p-nitrophenyl esters in bioconjugation, offering a comparative analysis of their reactivity, detailed experimental protocols for their application, and a discussion of their utility in constructing complex bioconjugates for research and therapeutic purposes.
Introduction: The Role of Activated Esters in Bioconjugation
The modification of primary amines, particularly the ε-amino group of lysine residues and the N-terminus of proteins, is a widely employed strategy in bioconjugation. This is due to the prevalence and surface accessibility of lysine residues on most proteins. The reaction is typically an acylation, where a nucleophilic amine attacks an electrophilic carbonyl carbon, leading to the formation of a stable amide bond. To facilitate this reaction under mild, biocompatible conditions (aqueous solution, neutral to slightly alkaline pH), the carboxyl group is "activated" by conversion to a more reactive derivative, most commonly an activated ester.
The ideal activated ester for bioconjugation possesses a delicate balance of reactivity and stability. It must be reactive enough to efficiently acylate primary amines on the target biomolecule but stable enough to resist premature hydrolysis in aqueous buffers. p-Nitrophenyl esters, alongside N-hydroxysuccinimide (NHS) esters, are among the most well-established and widely utilized classes of activated esters in this field.
Chemical Principles of p-Nitrophenyl Esters
The reactivity of a p-nitrophenyl ester is derived from the electron-withdrawing nature of the p-nitrophenyl group, which makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The p-nitrophenolate anion is a good leaving group, stabilized by resonance, which drives the acylation reaction forward.
The primary reaction in bioconjugation is the aminolysis of the p-nitrophenyl ester by a primary amine on the biomolecule, forming a stable amide bond and releasing p-nitrophenol. A competing and often undesirable side reaction is the hydrolysis of the ester by water, which regenerates the carboxylic acid and renders the activating group ineffective. The balance between these two reactions is heavily influenced by pH, temperature, and the concentration of the reactants.
Data Presentation: Comparative Reactivity of Activated Esters
A critical consideration in choosing an activating group is its reactivity relative to its stability against hydrolysis. While p-nitrophenyl esters are generally considered less reactive than NHS esters, they can offer advantages in terms of stability, which can be beneficial in certain applications, such as in the preparation of neoglycoproteins where purification of an intermediate is required.[1][2]
The tables below summarize quantitative data on the hydrolysis and aminolysis rates of p-nitrophenyl esters and, for comparison, NHS esters. It is important to note that reaction rates are highly dependent on specific reaction conditions (pH, temperature, buffer composition, and the specific ester and amine). The data presented here are compiled from various sources and should be considered as illustrative rather than a direct head-to-head comparison under identical conditions.
Table 1: Hydrolysis Rates of Activated Esters
| Activated Ester | pH | Temperature (°C) | Half-life | Citation(s) |
| p-Nitrophenyl Acetate | 9.0 | 25 | ~20 min | [3] |
| NHS Ester | 7.0 | 0 | 4-5 hours | [4] |
| NHS Ester | 8.0 | RT | minutes | [4] |
| NHS Ester | 8.6 | 4 | 10 min |
Table 2: Second-Order Rate Constants for Aminolysis
| Ester | Amine | Solvent | Rate Constant (M⁻¹s⁻¹) | Citation(s) |
| p-Nitrophenyl Acetate | n-Butylamine | Diethyl Ether | k₁ = 1.3 x 10⁻⁴, k₂ = 2.4 x 10⁻³ | |
| p-Nitrophenyl Acetate | n-Butylamine | Acetonitrile | k₁ = 1.1 x 10⁻² | |
| p-Nitrophenyl esters of N-Cbz amino acids | Thiol-containing compound | Aqueous (pH 9.0) | 0.02 - 0.15 | |
| NHS Benzoate | Ethylamine | Aqueous (pH 8.5) | ~10² |
Note: The aminolysis of some p-nitrophenyl esters in non-hydroxylic solvents follows a rate equation with both first-order (k₁) and second-order (k₂) dependence on the amine concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments involving p-nitrophenyl esters in bioconjugation.
Protocol 1: General Protein Labeling with a p-Nitrophenyl Ester-Activated Fluorescent Dye
This protocol describes a general method for labeling a protein with a fluorescent dye that has been activated as a p-nitrophenyl ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
p-Nitrophenyl ester of the fluorescent dye (e.g., dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.
-
Quenching reagent: 1 M Tris-HCl or glycine, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).
-
Spectrophotometer.
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide). If necessary, perform a buffer exchange into PBS or a similar amine-free buffer.
-
Reaction Setup: a. In a microcentrifuge tube, add the protein solution. b. Add 1/10th volume of the reaction buffer (e.g., 10 µL of 1 M sodium bicarbonate, pH 8.5, to 100 µL of protein solution) to raise the pH. c. Immediately before use, prepare the activated dye solution in anhydrous DMSO or DMF. d. Add a 5- to 20-fold molar excess of the activated dye to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. The reaction can also be performed at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: a. Equilibrate the size-exclusion column with PBS. b. Apply the reaction mixture to the column. c. Elute the conjugate with PBS. The labeled protein will typically elute in the void volume, while the unreacted dye and p-nitrophenol will be retained.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the absorbance maximum of the dye. b. Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Protocol 2: Synthesis of a Neoglycoprotein using a Homobifunctional p-Nitrophenyl Ester Linker
This protocol is adapted from a method for preparing neoglycoproteins, which are valuable tools for studying carbohydrate-protein interactions.
Materials:
-
Oligosaccharide with an amino-linker.
-
Di-(p-nitrophenyl) adipate (or another homobifunctional PNP ester linker).
-
Anhydrous N,N-dimethylformamide (DMF).
-
Carrier protein (e.g., Bovine Serum Albumin, BSA) in 0.1 M sodium phosphate buffer, pH 7.5.
-
Dialysis tubing (appropriate MWCO).
-
Purification resin (e.g., C18 silica for flash chromatography).
Procedure: Part A: Synthesis of the Oligosaccharide-Linker Intermediate
-
Dissolve the amino-functionalized oligosaccharide in anhydrous DMF.
-
Add a 5-fold molar excess of the di-(p-nitrophenyl) adipate linker.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under vacuum.
-
Purify the resulting mono-amide, mono-p-nitrophenyl ester intermediate by flash chromatography on C18 silica.
Part B: Conjugation to the Carrier Protein
-
Dissolve the purified oligosaccharide-linker intermediate in a minimal amount of DMF.
-
Add this solution to a solution of BSA in 0.1 M sodium phosphate buffer, pH 7.5. The final concentration of DMF should be kept low (e.g., <5%) to avoid denaturing the protein.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze extensively against deionized water or PBS to remove unreacted oligosaccharide, p-nitrophenol, and other small molecules.
-
Lyophilize the dialyzed solution to obtain the purified neoglycoprotein.
-
Characterize the conjugate using methods such as MALDI-TOF mass spectrometry to determine the average number of glycans conjugated per protein molecule.
Applications and Signaling Pathways
Bioconjugates synthesized using p-nitrophenyl esters have a wide range of applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
p-Nitrophenyl chloroformate is a versatile reagent used to create linkers for attaching potent cytotoxic drugs to monoclonal antibodies. The resulting ADCs can selectively deliver the drug to cancer cells expressing the target antigen. The workflow for ADC production is a multi-step process involving antibody production, linker-drug synthesis, conjugation, and purification.
Probing Enzyme Activity and Signaling Pathways
p-Nitrophenyl esters are frequently used as chromogenic substrates to assay the activity of various enzymes, such as esterases and proteases. The release of p-nitrophenol upon enzymatic cleavage can be easily monitored spectrophotometrically. Furthermore, bioconjugates synthesized with p-nitrophenyl esters can be used as probes to study cellular signaling pathways. For example, a fluorescently labeled ligand could be used to track the internalization and trafficking of its receptor, or a modified protein could be introduced into cells to study its effect on a specific pathway, such as the MAPK signaling cascade. While not a direct example of a PNP-ester bioconjugate, the principle of using specific molecules to dissect signaling pathways, such as the use of inhibitors for ERK, p38, and JNK in the MAPK pathway, highlights the potential applications for targeted bioconjugates.
Conclusion
p-Nitrophenyl esters represent a mature and reliable chemistry for the amine-reactive modification of biomolecules. While often compared to the more reactive NHS esters, their enhanced stability can be a distinct advantage in multi-step syntheses or when greater control over the reaction is desired. The commercial availability of a wide range of p-nitrophenyl-activated reagents, coupled with straightforward and well-documented reaction and purification protocols, ensures their continued relevance in the bioconjugation toolbox. For researchers and drug development professionals, a thorough understanding of the principles and practicalities of p-nitrophenyl ester chemistry is essential for the successful design and synthesis of innovative and effective bioconjugates.
References
An In-depth Technical Guide on the Chemical Stability and Solubility of OPSS-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
The OPSS-Val-Cit-PAB-PNP linker is a critical component in the design and synthesis of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. This guide provides a comprehensive overview of its chemical stability and solubility, drawing upon available data for its constituent parts. Understanding these properties is paramount for the successful development of effective and safe ADC therapeutics.
Introduction to the this compound Linker
The this compound linker is a multi-functional molecule designed for controlled drug release. It comprises several key components, each with a specific role:
-
OPSS (Orthopyridyl Disulfide): This functional group is designed to react with thiol groups, such as those on cysteine residues of an antibody, forming a disulfide bond. This disulfide linkage is relatively stable in circulation but can be cleaved in the reducing environment of the cell.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][] This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
PAB (p-Aminobenzyl Alcohol) Spacer: This self-immolative spacer connects the dipeptide to the payload. Upon cleavage of the Val-Cit moiety, the PAB spacer undergoes a 1,6-elimination reaction to release the unmodified, active drug.
-
PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl group is an excellent leaving group, making the carbonate highly reactive towards nucleophiles, such as amine groups on a cytotoxic payload.[3] This facilitates the efficient conjugation of the drug to the linker.
Chemical Stability
Stability of the Val-Cit-PAB Moiety
The Val-Cit-PAB component is designed to be stable in systemic circulation (neutral pH) and labile within the lysosomal compartment of target cells (acidic pH and high protease concentration).
Enzymatic Stability:
The Val-Cit dipeptide is susceptible to cleavage by certain enzymes. While it is relatively stable in human plasma, it has shown instability in mouse plasma due to the activity of carboxylesterase Ces1C.[4][5] This can lead to premature drug release in preclinical mouse models. Additionally, human neutrophil elastase has been shown to cleave the Val-Cit bond, which could be a contributing factor to off-target toxicity.
pH Stability:
The peptide and carbamate bonds within the Val-Cit-PAB structure are generally stable at physiological pH (7.4). The cleavage of this linker is primarily enzyme-dependent rather than pH-dependent within the physiological range.
Stability of the OPSS-Thiol Linkage
The disulfide bond formed between the OPSS group and a thiol on the antibody is susceptible to reduction. While relatively stable in the bloodstream, it can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells. This provides an additional mechanism for drug release.
Stability of the Thiol-Maleimide Linkage (Alternative Conjugation)
In many ADC linkers, a maleimide group is used instead of OPSS for conjugation to thiols. It is important to note the inherent instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload from the antibody. This can occur in the presence of endogenous thiols like albumin and glutathione. Strategies to mitigate this instability include the hydrolysis of the thiosuccinimide ring to form a more stable ring-opened structure.
Table 1: Summary of Chemical Stability of this compound Linker Components
| Linker Component | Bond Type | Stability Profile | Factors Affecting Stability |
| OPSS-Antibody | Disulfide | Moderately stable in plasma; cleavable intracellularly | Reducing agents (e.g., glutathione) |
| Val-Cit | Peptide | Stable in human plasma; unstable in mouse plasma | Cathepsin B, Carboxylesterase Ces1C, Neutrophil Elastase |
| Cit-PAB | Carbamate | Stable until Val-Cit is cleaved | Enzymatic cleavage of Val-Cit |
| PAB-Payload | Carbamate | Stable until Cit-PAB is cleaved | Self-immolation following Cit-PAB cleavage |
| PNP-Carbonate | Carbonate | Reactive to nucleophiles | Presence of amines (payload conjugation) |
Solubility
The solubility of the this compound linker is a critical parameter for its handling, conjugation efficiency, and the overall properties of the resulting ADC. The Val-Cit-PAB moiety is known to be hydrophobic, which can contribute to aggregation, especially at higher drug-to-antibody ratios (DARs).
Quantitative solubility data for the complete this compound linker is not widely published. However, commercial suppliers of similar linker molecules provide qualitative solubility information.
Table 2: Reported Solubility of Similar Val-Cit-PAB-PNP Linkers
| Linker Variation | Solvents | Reported Concentration | Source |
| Fmoc-Val-Cit-PAB-PNP | DMSO, DCM, DMF | Not specified | |
| SPDP-Val-Cit-PAB-PNP | DMSO, DCM, DMF | Not specified | |
| Boc-Val-Cit-PAB-PNP | DMSO | 80 mg/mL (124.09 mM) | |
| MC-VC-PAB-PNP | DMSO | 100 mg/mL (135.54 mM) | |
| This compound | DMSO | 10 mM |
Note: The solubility can be affected by the specific salt form and purity of the compound.
Experimental Protocols
Detailed experimental protocols for assessing the stability and solubility of the specific this compound linker are not publicly available. However, general methodologies for evaluating ADC linker stability are well-established.
Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC (conjugated with the OPSS-Val-Cit-PAB-payload) at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples by methods such as ELISA to quantify the amount of intact ADC and total antibody, and by LC-MS to quantify the released payload.
Enzymatic Cleavage Assay
Objective: To confirm the susceptibility of the Val-Cit linker to cleavage by specific proteases.
Methodology:
-
Incubate the ADC with a purified enzyme (e.g., Cathepsin B) in an appropriate buffer system at 37°C.
-
Collect samples at different time intervals.
-
Quench the reaction and analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
Solubility Determination
Objective: To determine the solubility of the linker in various solvents.
Methodology:
-
Prepare a saturated solution of the linker in the solvent of interest (e.g., DMSO, PBS).
-
Equilibrate the solution for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the solution to pellet any undissolved solid.
-
Analyze the concentration of the linker in the supernatant using a suitable analytical method, such as HPLC with UV detection.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for an ADC with a cleavable OPSS-Val-Cit-PAB linker.
References
The Architect's Blueprint: An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of the Linker
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that must be robust enough to remain stable in systemic circulation but labile enough to release the payload specifically within the target tumor cell. This guide provides a deep dive into the world of cleavable linkers, exploring their mechanisms, quantitative performance, and the experimental protocols used to evaluate them.
Cleavable linkers are designed to exploit the unique biochemical environment of tumor cells, such as altered pH, higher concentrations of specific enzymes, or a more reducing intracellular environment.[1][2] This targeted release mechanism is critical for maximizing the therapeutic window, enhancing efficacy while minimizing off-target toxicity.[1][]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism: enzyme-cleavable, pH-sensitive, and glutathione-sensitive linkers.[1]
Enzyme-Cleavable Linkers
These linkers incorporate peptide sequences that are substrates for proteases, primarily those that are highly active within the lysosomes of cancer cells, such as cathepsin B.
-
Valine-Citrulline (Val-Cit) Linkers: This dipeptide linker is the most widely used in clinically approved and investigational ADCs. It is highly stable in circulation but is efficiently cleaved by cathepsin B upon internalization into the lysosome. A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often included to ensure the release of the unmodified payload after peptide bond cleavage.
-
Valine-Alanine (Val-Ala) Linkers: A key advantage of Val-Ala linkers is their lower hydrophobicity compared to Val-Cit linkers. This can reduce the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs), and can lead to improved manufacturing feasibility.
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is another effective substrate for lysosomal proteases and is used in the marketed ADC, Enhertu.
pH-Sensitive (Acid-Labile) Linkers
These linkers are designed to be stable at the neutral pH of the bloodstream (pH ~7.4) but hydrolyze in the acidic environment of the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of tumor cells.
-
Hydrazone Linkers: One of the earliest types of cleavable linkers used in ADCs. While effective in acidic environments, early generation hydrazone linkers were often associated with instability in circulation, leading to premature drug release.
-
Carbonate and Silyl Ether Linkers: These represent newer generations of acid-labile linkers with improved plasma stability.
Glutathione-Sensitive (Disulfide) Linkers
These linkers utilize a disulfide bond to connect the payload to the antibody. They exploit the significantly higher concentration of glutathione (GSH), a reducing agent, inside cells (1-10 mM) compared to the plasma (~5 µM). This differential in reducing potential allows for selective cleavage of the disulfide bond and release of the payload within the tumor cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
Quantitative Data Presentation
The following tables summarize key quantitative data for different cleavable linkers, providing a basis for comparison.
Table 1: Comparative Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | Specific Linker | Payload | Species | Plasma Half-life (t½) | Reference(s) |
| pH-Sensitive | Hydrazone | Doxorubicin | Human | ~2-3 days | |
| Carbonate | SN-38 | Human | ~1 day | ||
| Silyl Ether | MMAE | Human | >7 days | ||
| Glutathione-Sensitive | Hindered Disulfide | PBD | Mouse | Stable with minimal payload loss over time | |
| Enzyme-Cleavable | Val-Cit | MMAE | Human | High stability | |
| Val-Ala | MMAE | Human | High stability | ||
| Triglycyl (CX) | DM1 | Mouse | ~9.9 days |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| ADC | Linker Type | Payload | Cell Line | IC50 (pM) | Reference(s) |
| Trastuzumab-Sulfatase-cleavable | Arylsulfate | MMAE | BT474 (HER2+) | 61 and 111 | |
| Trastuzumab-Val-Ala | Val-Ala | MMAE | BT474 (HER2+) | 92 | |
| Trastuzumab-β-galactosidase-cleavable | β-galactosidase | MMAE | N/A | 8.8 | |
| Trastuzumab-Val-Cit | Val-Cit | MMAE | N/A | 14.3 | |
| Trastuzumab Deruxtecan (Enhertu) | GGFG | DXd | Multiple Gastric Cancer Cell Lines | Varies | |
| Trastuzumab | N/A | N/A | MCF-7 | 1660 µg/ml | |
| Trastuzumab | N/A | N/A | AMJ13 | 1780 µg/ml |
Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers
| ADC | Linker Type | Payload | Tumor Model | Efficacy Outcome | Reference(s) |
| Sacituzumab Govitecan | Acid-cleavable (CL2A) | SN-38 | Triple-Negative Breast Cancer Xenograft | Significant tumor growth inhibition | |
| F16-MMAE Conjugates | Val-Ala | MMAE | Xenograft | Best tumor growth inhibition compared to other dipeptides | |
| Trastuzumab-based ADC | EGCit (tripeptide) | MMAE | Xenograft | 107% Tumor Growth Inhibition (Day 31) | |
| Araris Topo 1 ADC | Novel Peptide | Topoisomerase 1 Inhibitor | NCI-N87 Colon Cancer | Complete tumor regression (7/7) at 104ug/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of cleavable linkers.
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact ADC and released payload over time.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.
-
Sample Preparation for Intact ADC Analysis:
-
Isolate the ADC from the plasma using immunoaffinity capture.
-
Elute the ADC and analyze by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.
-
-
Sample Preparation for Free Payload Analysis:
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining and the concentration of free payload at each time point to determine the linker's stability profile.
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the cytotoxic potency (IC50) of an ADC on cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).
-
Reagent Addition and Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement:
-
For MTT, add a solubilization solution to dissolve the formazan crystals before reading the absorbance.
-
For XTT, the formazan product is water-soluble, and absorbance can be read directly.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration to determine the IC50 value.
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the ADC (at a predetermined dose and schedule) and vehicle control, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Toxicity Assessment: Monitor animal body weight as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise and weigh the tumors.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (%TGI) to assess the efficacy of the ADC.
Mandatory Visualizations
Signaling Pathways of Common ADC Payloads
The efficacy of an ADC is ultimately determined by the mechanism of action of its payload.
Caption: Signaling pathway of a tubulin inhibitor payload (e.g., MMAE).
Caption: Signaling pathway of a topoisomerase I inhibitor payload (e.g., SN-38).
Caption: Signaling pathway of a DNA-damaging payload (e.g., Calicheamicin).
Experimental Workflow for ADC Development and Evaluation
The preclinical development of an ADC is a multi-step process that requires careful planning and execution.
Caption: Preclinical development workflow for an antibody-drug conjugate.
Conclusion
The choice of a cleavable linker is a critical decision in the design and development of an antibody-drug conjugate. A thorough understanding of the different linker technologies, their mechanisms of action, and their performance characteristics is essential for creating a safe and effective therapeutic. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and selection of optimal linker-payload combinations, ultimately paving the way for the next generation of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for OPSS-Val-Cit-PAB-PNP Conjugation to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the drug is a critical component, dictating the stability of the ADC in circulation and the efficiency of payload release at the target site. This document provides a detailed protocol and application notes for the conjugation of a drug-linker complex, specifically one featuring the OPSS-Val-Cit-PAB-PNP linker, to a monoclonal antibody via cysteine residues.
The this compound linker is a sophisticated system designed for targeted drug delivery. It comprises several key functional units:
-
OPSS (o-pyridyl disulfide): This functional group provides a reactive handle for site-specific conjugation to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][2] This enzymatic cleavage ensures that the payload is released within the target cell.[][2]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously decomposes to release the active drug payload in an unmodified form.[3]
-
PNP (p-nitrophenyl): The p-nitrophenyl carbonate group is a reactive moiety used to attach the cytotoxic drug to the linker system prior to antibody conjugation.
This protocol will focus on the conjugation of a pre-formed Drug-Linker construct (Drug-Val-Cit-PAB-OPSS) to a monoclonal antibody.
Experimental Protocols
This section details the step-by-step methodology for the conjugation of an OPSS-Val-Cit-PAB-Drug construct to a monoclonal antibody. The protocol is divided into three main stages: Antibody Preparation, Conjugation Reaction, and ADC Purification and Characterization.
I. Antibody Preparation: Reduction of Interchain Disulfide Bonds
This step aims to generate free thiol groups on the antibody for conjugation by selectively reducing the interchain disulfide bonds while leaving the intrachain disulfides intact.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Reduction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) solution: 5 mM in water
-
PD-10 Desalting Columns
Procedure:
-
Buffer Exchange: Equilibrate a PD-10 desalting column with 25 mL of Reduction Buffer. Exchange the antibody into the Reduction Buffer according to the manufacturer's instructions.
-
Concentration Adjustment: Determine the concentration of the antibody solution using a spectrophotometer at 280 nm. Adjust the concentration to 5-10 mg/mL with Reduction Buffer.
-
Reduction Reaction: Add a calculated volume of 5 mM TCEP solution to the antibody solution to achieve a final molar ratio of TCEP to mAb between 2.5:1 and 5:1. The optimal ratio may need to be determined empirically for each antibody.
-
Incubation: Gently mix the solution and incubate at 37-40°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP by buffer exchange into a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA) using a pre-equilibrated PD-10 desalting column. The reduced antibody is now ready for conjugation.
II. Conjugation of OPSS-Val-Cit-PAB-Drug to Reduced Antibody
In this stage, the OPSS-containing drug-linker is covalently attached to the free thiol groups of the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Step I
-
OPSS-Val-Cit-PAB-Drug dissolved in an organic co-solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.0-7.5
Procedure:
-
Drug-Linker Preparation: Prepare a stock solution of the OPSS-Val-Cit-PAB-Drug in a suitable organic solvent like DMSO at a concentration of 1-10 mM.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker over the antibody typically ranges from 5 to 15-fold to achieve the desired Drug-to-Antibody Ratio (DAR). This should be optimized for each specific ADC. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted OPSS-drug-linker.
III. ADC Purification and Characterization
Purification is essential to remove unconjugated drug-linker, aggregated protein, and residual solvents. Characterization is then performed to determine the quality of the ADC, including the Drug-to-Antibody Ratio (DAR).
A. Purification
A multi-step purification strategy is often employed.
1. Tangential Flow Filtration (TFF):
-
Purpose: Primarily used for buffer exchange, removal of unconjugated drug-linker, and elimination of residual organic solvents.
-
Procedure: Perform diafiltration against a suitable formulation buffer (e.g., PBS or histidine-based buffer) using a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).
2. Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To separate ADC species with different DARs and remove unconjugated antibody.
-
Typical Conditions:
-
Column: Phenyl or Butyl-based HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the different ADC species. Species with higher DARs are more hydrophobic and will elute later.
-
B. Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A simple and rapid method to determine the average DAR.
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload (λmax).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC): Provides information on the distribution of different DAR species.
-
Analyze the purified ADC by HIC as described in the purification section.
-
The peak area of each species (DAR 0, 2, 4, 6, 8 for a typical IgG) is used to calculate the weighted average DAR.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the different ADC species, allowing for accurate DAR determination.
-
The ADC sample may be analyzed intact or after deglycosylation to reduce spectral complexity.
-
The mass of the unconjugated antibody and the mass of the drug-linker are used to identify the different drug-loaded species.
-
The relative abundance of each species is used to calculate the average DAR.
-
2. Other Characterization Methods:
-
Size Exclusion Chromatography (SEC): To assess the extent of aggregation in the final ADC product.
-
SDS-PAGE: To confirm the covalent attachment of the drug-linker to the antibody subunits under reducing and non-reducing conditions.
-
Binding Assays (e.g., ELISA, SPR): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
-
In vitro Cytotoxicity Assays: To evaluate the potency of the ADC on target cancer cell lines.
Data Presentation
The quantitative data from the characterization experiments should be summarized in tables for easy comparison and analysis.
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | e.g., 3.8 |
| Average Drug-to-Antibody Ratio (DAR) | HIC | e.g., 3.9 |
| Average Drug-to-Antibody Ratio (DAR) | LC-MS | e.g., 3.85 |
| DAR Distribution | HIC / LC-MS | |
| DAR 0 (Unconjugated mAb) | e.g., 5% | |
| DAR 2 | e.g., 20% | |
| DAR 4 | e.g., 50% | |
| DAR 6 | e.g., 20% | |
| DAR 8 | e.g., 5% | |
| Purity | ||
| Monomer Content | SEC | e.g., >98% |
| Binding Affinity (KD) | SPR / ELISA | e.g., 1.2 nM |
| In vitro Potency (IC50) | Cell-based Assay | e.g., 0.5 nM |
Visualizations
Experimental Workflow
Caption: Workflow for ADC Synthesis.
Intracellular Cleavage Mechanism
Caption: Intracellular ADC Activation.
References
Application Notes and Protocols for Payload Attachment to OPSS-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OPSS-Val-Cit-PAB-PNP linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This cleavable linker system is designed for the precise delivery of cytotoxic payloads to target cells, such as cancer cells, while minimizing systemic toxicity. Its multi-component structure ensures stability in circulation and controlled release of the active drug within the target cell.
This document provides detailed application notes and experimental protocols for the attachment of a payload to the this compound linker, a crucial step in the synthesis of ADCs.
The linker is composed of four key functional units:
-
OPSS (ortho-pyridyl disulfide): This functional group provides a thiol-reactive handle for site-specific conjugation to cysteine residues on a monoclonal antibody (mAb). This reaction forms a stable, yet cleavable, disulfide bond.
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B. This enzyme is often overexpressed in the tumor microenvironment, ensuring targeted payload release.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the attached payload in its unmodified, active form.
-
PNP (p-nitrophenyl carbonate): An activated carbonate ester that serves as a reactive site for the covalent attachment of payloads containing a primary or secondary amine, or a hydroxyl group. The p-nitrophenoxy group is an excellent leaving group, facilitating an efficient and rapid conjugation reaction under mild conditions to form a stable carbamate or carbonate bond, respectively.
Chemical Reaction Mechanism
The attachment of a payload to the this compound linker proceeds through a nucleophilic substitution reaction. The amine or hydroxyl group of the payload molecule attacks the electrophilic carbonyl carbon of the p-nitrophenyl carbonate. This results in the formation of a stable carbamate or carbonate linkage and the release of p-nitrophenol as a byproduct. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), and may be facilitated by the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any acidic species and promote the reaction.
Experimental Protocols
This section details the methodologies for the attachment of an amine-containing payload to the this compound linker, followed by the conjugation of the resulting linker-payload construct to a monoclonal antibody.
Protocol 1: Attachment of an Amine-Containing Payload to this compound
This protocol describes the general procedure for the reaction of an amine-containing payload with the this compound linker.
Materials:
-
This compound linker
-
Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for characterization
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL under an inert atmosphere.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. A slight excess of the payload can help drive the reaction to completion.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload with gentle stirring.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. The base neutralizes any acidic byproducts and facilitates the nucleophilic attack.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours. The reaction progress should be monitored by LC-MS or RP-HPLC to determine completion.
-
-
Purification:
-
Upon completion, the crude reaction mixture is purified by preparative RP-HPLC.
-
A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product (OPSS-Val-Cit-PAB-Payload).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final OPSS-Val-Cit-PAB-Payload conjugate by LC-MS. The expected mass will be the sum of the mass of the OPSS-Val-Cit-PAB linker minus the PNP group, plus the mass of the payload.
-
Assess the purity by integrating the peak area in the RP-HPLC chromatogram.
-
Protocol 2: Conjugation of OPSS-Val-Cit-PAB-Payload to a Monoclonal Antibody
This protocol outlines the conjugation of the purified linker-payload construct to a monoclonal antibody via cysteine residues.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
OPSS-Val-Cit-PAB-Payload construct
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system for purification
-
Hydrophobic Interaction Chromatography (HIC-HPLC) system for Drug-to-Antibody Ratio (DAR) determination
-
LC-MS system for ADC characterization
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in the reduction buffer at a concentration of 5-10 mg/mL.
-
Add a calculated amount of TCEP or DTT solution to the antibody solution to achieve the desired level of interchain disulfide bond reduction. A molar excess of 2-5 fold of the reducing agent per disulfide bond is a common starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess reducing agent using a desalting column or TFF, exchanging the buffer to the conjugation buffer.
-
-
Conjugation:
-
Dissolve the OPSS-Val-Cit-PAB-Payload in a suitable organic co-solvent (e.g., DMSO) at a high concentration.
-
Add the linker-payload solution to the reduced antibody solution with gentle stirring. A molar excess of 3-5 fold of the linker-payload per free thiol is typically used.
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours. The reaction progress can be monitored by analyzing the decrease in free thiols.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, in excess to react with any unreacted linker-payload. Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting ADC using SEC or TFF to remove unconjugated linker-payload, quenching reagent, and other small molecules. The buffer should be exchanged to a formulation buffer suitable for the ADC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC.[1][2] The hydrophobicity of the ADC increases with the number of conjugated payloads, allowing for the separation of different DAR species.
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC by size-exclusion chromatography (SEC).
-
Identity Confirmation: Confirm the molecular weight of the light and heavy chains of the reduced ADC using LC-MS to verify payload conjugation.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis and characterization of an ADC using the OPSS-Val-Cit-PAB linker. The values are representative and may vary depending on the specific payload, antibody, and reaction conditions.
| Parameter | Typical Value/Range | Method of Analysis |
| Payload Attachment to Linker | ||
| Reaction Yield | > 80% | RP-HPLC |
| Purity of Linker-Payload | > 95% | RP-HPLC, LC-MS |
| ADC Conjugation | ||
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, LC-MS[3][4] |
| Conjugation Efficiency | > 90% (based on available thiols) | Spectrophotometric thiol assay |
| Final ADC Characteristics | ||
| Monomer Purity | > 95% | SEC |
| Aggregation Level | < 5% | SEC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using OPSS-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the cleavable linker technology, specifically the OPSS-Val-Cit-PAB-PNP linker. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of targeted cancer therapy.
Introduction
Antibody-drug conjugates are a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and maximizing therapeutic efficacy. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the stability, efficacy, and safety profile of the ADC.
The this compound linker is a sophisticated, cleavable linker system designed for controlled drug release within the tumor microenvironment. Its components are strategically chosen for their specific functions:
-
OPSS (Orthopyridyl Disulfide): This functional group provides a maleimide-like reactivity, enabling covalent attachment to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] This enzymatic cleavage ensures targeted release of the payload within the cancer cell.
-
PAB (p-Aminobenzyl Carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously decomposes to release the unmodified cytotoxic payload.
-
PNP (p-Nitrophenyl Carbonate): An activated carbonate that serves as a good leaving group for the efficient conjugation of the linker to an amine- or hydroxyl-containing cytotoxic drug.
This document provides a step-by-step guide for the synthesis of the linker-payload conjugate, its subsequent conjugation to a monoclonal antibody, and the analytical methods for characterizing the resulting ADC.
Synthesis of the Linker-Payload Conjugate (e.g., OPSS-Val-Cit-PAB-MMAE)
The synthesis of the complete linker-payload construct is a multi-step process that involves the assembly of the peptide linker, attachment of the self-immolative spacer, conjugation of the cytotoxic payload, and introduction of the antibody-reactive group. For the purpose of this protocol, Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, will be used as the example payload.
Experimental Protocol: Synthesis of OPSS-Val-Cit-PAB-MMAE
This protocol outlines the general steps for synthesizing the OPSS-Val-Cit-PAB-MMAE conjugate. Optimization of reaction conditions may be necessary depending on the specific reagents and equipment used.
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Coupling of Fmoc-Valine to Citrulline: React Fmoc-Val-OSu (N-α-fluorenylmethyloxycarbonyl-L-valine N-hydroxysuccinimide ester) with L-citrulline in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like triethylamine (TEA). Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Coupling to p-Aminobenzyl Alcohol (PAB-OH): Activate the carboxylic acid of the resulting Fmoc-Val-Cit dipeptide using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then react it with p-aminobenzyl alcohol.
-
Purification: Purify the Fmoc-Val-Cit-PAB-OH product by reverse-phase High-Performance Liquid Chromatography (HPLC).
Step 2: Conjugation of MMAE to Fmoc-Val-Cit-PAB-OH
-
Activation of PAB-OH: The hydroxyl group of the PAB moiety is typically activated as a p-nitrophenyl carbonate (PNP) to facilitate reaction with the amine group of MMAE. However, for this specific sequence, the commercially available Fmoc-Val-Cit-PAB-PNP can be used directly.
-
Coupling Reaction: Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF. Add 1-hydroxybenzotriazole (HOBt) (1.0 equivalent) and pyridine to the solution.[2]
-
Monitoring and Purification: Stir the reaction at room temperature and monitor its progress by HPLC. Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[2]
Step 3: Fmoc Deprotection and Introduction of the OPSS Group
-
Fmoc Deprotection: Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF and treat with an excess of piperidine (e.g., 20 equivalents) to remove the Fmoc protecting group. Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.[2]
-
Introduction of the OPSS Moiety: React the deprotected amine with an OPSS-containing reagent, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to introduce the orthopyridyl disulfide group. The reaction is typically carried out in a buffered solution at a slightly basic pH.
-
Final Purification: Purify the final OPSS-Val-Cit-PAB-MMAE linker-payload conjugate by reverse-phase HPLC and characterize by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Summary of Synthetic Steps and Expected Outcomes for Linker-Payload Synthesis
| Step | Description | Key Reagents | Expected Outcome | Typical Yield (%) |
| 1 | Synthesis of Fmoc-Val-Cit-PAB-OH | Fmoc-Val-OSu, L-Citrulline, PAB-OH, HATU, TEA | Protected dipeptide-spacer | 60-80 |
| 2 | Conjugation of MMAE | Fmoc-Val-Cit-PAB-PNP, MMAE, HOBt, Pyridine | Fmoc-Val-Cit-PAB-MMAE | 70-80[2] |
| 3 | Fmoc Deprotection & OPSS Introduction | Piperidine, SPDP | OPSS-Val-Cit-PAB-MMAE | 60-70 |
Antibody-Drug Conjugate (ADC) Synthesis
The conjugation of the linker-payload to the monoclonal antibody is a critical step that determines the final Drug-to-Antibody Ratio (DAR), a key quality attribute of the ADC. This process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for reaction with the OPSS group of the linker-payload.
Experimental Protocol: ADC Conjugation
Step 1: Antibody Reduction
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS) containing EDTA, at a concentration of 5-10 mg/mL.
-
Reduction: Add a calculated molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The amount of reducing agent will directly influence the number of disulfide bonds reduced and, consequently, the final DAR. Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
Step 2: Conjugation Reaction
-
Linker-Payload Preparation: Dissolve the OPSS-Val-Cit-PAB-MMAE in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10-20 mM.
-
Conjugation: Add a slight molar excess of the dissolved linker-payload (e.g., 1.2-1.5 equivalents per free thiol) to the reduced antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to prevent antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours. The OPSS group will react with the free thiols on the antibody to form a stable disulfide bond.
Step 3: Quenching and Purification
-
Quenching: Add a quenching reagent, such as N-acetylcysteine or cysteine, in molar excess to cap any unreacted OPSS groups on the linker-payload and any remaining free thiols on the antibody.
-
Purification: Purify the resulting ADC to remove unconjugated linker-payload, quenched reagents, and any aggregated antibody. Hydrophobic Interaction Chromatography (HIC) is a commonly used method for separating ADC species with different DARs. Size Exclusion Chromatography (SEC) can be used to remove aggregates.
ADC Characterization
Thorough characterization of the purified ADC is essential to ensure its quality, potency, and safety. Key parameters to be evaluated include the Drug-to-Antibody Ratio (DAR), purity, and stability.
Experimental Protocols: ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: This is a relatively simple method for determining the average DAR. It involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for MMAE). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The relative peak areas of the different species can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a detailed distribution of the different DAR species and a precise average DAR value.
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the linker-payload.
Stability Studies
-
In Vitro Plasma Stability: The stability of the ADC can be assessed by incubating it in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time. The amount of released payload can be quantified by LC-MS/MS. ADCs with Val-Cit linkers have shown good stability in human plasma.
Table 2: Summary of ADC Characterization Methods and Expected Results
| Analytical Method | Parameter Measured | Expected Result |
| UV-Vis Spectroscopy | Average DAR | A value typically between 2 and 4 |
| HIC-HPLC | DAR distribution, Average DAR | A chromatogram showing peaks corresponding to different DAR species (0, 2, 4, 6, 8) |
| LC-MS (Intact Mass) | DAR distribution, Average DAR, Mass confirmation | Mass spectra showing the masses of different DAR species |
| SEC-HPLC | Purity, Aggregation | >95% monomeric ADC |
| SDS-PAGE | Covalent conjugation, Integrity | Bands corresponding to the heavy and light chains, with shifts indicating drug conjugation |
| In Vitro Plasma Stability | Linker stability, Payload release | Minimal premature payload release in human plasma |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of an ADC with a cleavable linker.
Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an ADC.
Logical Relationship of Linker Components
Caption: Functional relationship of the this compound linker components.
References
Application Note: Determination of Bioconjugation Efficiency for OPSS-Val-Cit-PAB-PNP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols and methodologies for determining the bioconjugation efficiency of antibody-drug conjugates (ADCs) utilizing the OPSS-Val-Cit-PAB-PNP linker. The efficiency of drug conjugation, commonly expressed as the drug-to-antibody ratio (DAR), is a critical quality attribute (CQA) that significantly impacts the safety and efficacy of an ADC.[][2][3] This document outlines two prevalent analytical techniques for DAR determination: UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC). Detailed experimental workflows, data presentation guidelines, and representative data are provided to guide researchers in accurately characterizing their ADCs.
Introduction
Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[3] The linker, which connects the antibody to the cytotoxic payload, is a crucial component of an ADC. The this compound linker is a cleavable linker system frequently employed in ADC development.[4] It features an ortho-pyridyl disulfide (OPSS) group for conjugation to thiol groups on the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a para-nitrophenyl (PNP) carbonate group for attachment of the drug. The controlled release of the drug at the target site is a key feature of this linker system.
The drug-to-antibody ratio (DAR) is a primary indicator of bioconjugation efficiency and represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is essential for achieving the desired therapeutic window; a low DAR may result in suboptimal efficacy, while a high DAR can lead to increased toxicity and aggregation. Therefore, accurate and robust analytical methods are required to determine the DAR during ADC development and for quality control. This application note details the use of UV-Vis Spectroscopy for a rapid estimation of the average DAR and Hydrophobic Interaction Chromatography (HIC) for a more detailed characterization of the DAR distribution.
Chemical Pathway: this compound Conjugation and Cleavage
Caption: Conjugation and payload release mechanism of an OPSS-Val-Cit-PAB-Drug ADC.
Determination of Average DAR by UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC. This technique relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the conjugated drug can be determined, allowing for the calculation of the average DAR.
Experimental Workflow: UV-Vis Spectroscopy
Caption: Workflow for average DAR determination using UV-Vis spectroscopy.
Protocol: UV-Vis Spectroscopy
Materials:
-
Purified ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Free drug (for determining extinction coefficient)
-
Spectrophotometer-compatible cuvettes
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (εAb) and the free drug (εDrug) at 280 nm and the drug's maximum absorbance wavelength (λmax). This can be done experimentally or obtained from literature values.
-
-
Sample Preparation:
-
Dilute the ADC sample in the buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Blank the spectrophotometer with the buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculation of Average DAR:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following simultaneous equations, which account for the absorbance contribution of the drug at 280 nm:
-
A280 = εAb,280 * [Ab] + εDrug,280 * [Drug]
-
Aλmax = εAb,λmax * [Ab] + εDrug,λmax * [Drug]
-
-
Rearranging these equations allows for the determination of [Ab] and [Drug].
-
The average DAR is then calculated as:
-
DAR = [Drug] / [Ab]
-
-
Data Presentation
| Sample | A280 | Aλmax | Calculated [Ab] (µM) | Calculated [Drug] (µM) | Average DAR |
| ADC Batch 1 | 0.850 | 0.320 | 5.5 | 22.0 | 4.0 |
| ADC Batch 2 | 0.865 | 0.305 | 5.6 | 21.0 | 3.75 |
| ADC Batch 3 | 0.840 | 0.335 | 5.4 | 22.8 | 4.22 |
Note: The data presented are for illustrative purposes only.
DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs. HIC separates molecules based on differences in their surface hydrophobicity. Since the conjugation of hydrophobic drug-linkers to an antibody increases its overall hydrophobicity, HIC can resolve ADC species with different numbers of conjugated drugs. This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR. HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.
Experimental Workflow: HIC
Caption: Workflow for DAR distribution analysis using HIC.
Protocol: HIC
Materials:
-
Purified ADC sample
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: e.g., 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Preparation:
-
Prepare the mobile phases and degas them.
-
Install the HIC column and equilibrate the system with the initial mobile phase conditions (e.g., 100% Mobile Phase A) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
-
Chromatographic Run:
-
Inject the prepared ADC sample onto the equilibrated column.
-
Apply a linear gradient to elute the bound ADC species. A typical gradient might be from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.). Retention time increases with the number of conjugated drugs.
-
Integrate the peak area for each species.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of species * DAR of species) / 100
-
-
Data Presentation
| Peak | Retention Time (min) | DAR Species | Peak Area (%) |
| 1 | 8.5 | DAR0 (Unconjugated Ab) | 5.2 |
| 2 | 12.1 | DAR2 | 25.8 |
| 3 | 15.3 | DAR4 | 58.1 |
| 4 | 18.2 | DAR6 | 9.7 |
| 5 | 20.5 | DAR8 | 1.2 |
Weighted Average DAR Calculation:
Average DAR = ((5.2 * 0) + (25.8 * 2) + (58.1 * 4) + (9.7 * 6) + (1.2 * 8)) / 100 = 3.51
Note: The data presented are for illustrative purposes only.
Conclusion
The accurate determination of bioconjugation efficiency is paramount for the successful development of ADCs. This application note has provided detailed protocols for two widely used analytical methods: UV-Vis spectroscopy for the rapid determination of average DAR, and HIC for the detailed characterization of DAR distribution. By implementing these methodologies, researchers can ensure the consistent quality, safety, and efficacy of their this compound-based ADCs. The choice of method will depend on the specific requirements of the analysis, with UV-Vis being suitable for routine in-process control and HIC providing more in-depth information for characterization and quality control.
References
Application Notes: In Vitro Enzymatic Cleavage of OPSS-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OPSS-Val-Cit-PAB-PNP is a widely utilized linker-payload system in the development of Antibody-Drug Conjugates (ADCs). This system is designed for selective release of a therapeutic payload within the target cell, leveraging enzymatic activity that is heightened in the tumor microenvironment. The linker consists of several key components: an Ortho-pyridyl disulfide (OPSS) group for stable conjugation to thiol groups (e.g., cysteine residues) on the antibody, a dipeptide sequence (Valine-Citrulline) that is a substrate for the lysosomal protease Cathepsin B, a self-immolative para-aminobenzyl carbamate (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group, which acts as a leaving group and a chromogenic reporter for assaying cleavage.
The stability of the linker in systemic circulation and its efficient cleavage upon internalization into target cells are critical for the efficacy and safety of an ADC.[1][2] The in vitro cleavage assay is a fundamental tool to characterize the enzymatic lability of the linker, determine kinetic parameters, and ensure the intended mechanism of action. This document provides a detailed protocol for conducting an in vitro cleavage assay for this compound using Cathepsin B.
Principle of the Assay
The assay quantifies the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B. Cathepsin B, a cysteine protease predominantly found in lysosomes, recognizes and cleaves the amide bond between the Citrulline and the PAB spacer.[3][4] This initial cleavage event is the rate-limiting step and triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolation releases the attached molecule, in this case, p-nitrophenol (PNP), along with carbon dioxide. The released PNP is chromogenic and can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. This allows for real-time monitoring of the cleavage reaction.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic cleavage pathway and the general experimental workflow for the in vitro assay.
References
Determining Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates using Hydrophobic Interaction Chromatography (HIC)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small molecule drugs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety. A heterogeneous distribution of drug molecules on the antibody can lead to variability in therapeutic performance and potential toxicity. Therefore, accurate and reliable determination of the average DAR and the distribution of different drug-loaded species is essential during ADC development and for quality control.[1][2][3]
Hydrophobic Interaction Chromatography (HIC) has emerged as a gold-standard analytical technique for characterizing ADCs.[4][5] HIC separates molecules based on their surface hydrophobicity. The conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. Consequently, ADC species with a higher number of conjugated drugs will interact more strongly with the hydrophobic stationary phase of the HIC column and elute later. This allows for the separation and quantification of the naked antibody (DAR 0) and the various drug-loaded species (e.g., DAR 2, DAR 4, DAR 6, DAR 8). A key advantage of HIC is that it employs non-denaturing conditions, preserving the native structure and activity of the ADC during analysis.
This application note provides a detailed protocol for the determination of the DAR of a cysteine-linked ADC, using brentuximab vedotin as a model, by HIC.
Experimental Workflow
The overall workflow for determining the DAR of an ADC using HIC is depicted in the diagram below. The process begins with sample and mobile phase preparation, followed by chromatographic separation using an HPLC system. The resulting chromatogram is then analyzed to identify and quantify the different drug-loaded species, from which the average DAR is calculated.
Caption: Experimental workflow for DAR determination using HIC.
Materials and Methods
Materials and Reagents
-
Antibody-Drug Conjugate (ADC) sample (e.g., brentuximab vedotin)
-
Mobile Phase A: 1.5 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 100 mM sodium phosphate, pH 7.0, containing 20% isopropanol
-
Ultrapure water
-
Ammonium sulfate
-
Sodium phosphate (monobasic and dibasic)
-
Isopropanol (HPLC grade)
-
0.2 µm membrane filter
Instrumentation
-
A biocompatible HPLC system, such as the Agilent 1290 Infinity II Bio LC, is recommended to prevent corrosion from high salt mobile phases.
-
HIC column: TSKgel HIC-ADC Butyl column (or equivalent)
-
UV detector set at 280 nm
-
Chromatography data system (CDS) for data acquisition and analysis
Experimental Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve the appropriate amount of ammonium sulfate in 100 mM sodium phosphate buffer at pH 7.0 to a final concentration of 1.5 M.
-
To prepare Mobile Phase B, mix 100 mM sodium phosphate buffer at pH 7.0 with isopropanol to a final concentration of 20% (v/v).
-
Filter both mobile phases through a 0.2 µm membrane filter before use.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A. Ensure the sample is fully dissolved to avoid selective dissolution of different DAR species.
-
-
HIC Separation:
-
Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared ADC sample.
-
Elute the bound proteins using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30-40 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas of the unconjugated antibody (DAR 0) and all drug-loaded species in the chromatogram.
-
The average DAR is calculated using the following weighted average formula:
Average DAR = Σ (Peak Area of each DAR species × Number of drugs for that species) / Σ (Total Peak Area of all species)
-
Results and Discussion
A representative HIC chromatogram of brentuximab vedotin shows the separation of the unconjugated antibody (D0) and the species with 2, 4, 6, and 8 conjugated drugs (D2, D4, D6, and D8, respectively). The species elute in order of increasing hydrophobicity, with the most hydrophobic species (D8) having the longest retention time.
The quantitative data from a typical HIC analysis of brentuximab vedotin is summarized in the table below.
| DAR Species | Retention Time (min) | Peak Area | Area % | Calculated DAR Contribution |
| D0 | 7.68 | 378.116 | 7.59 | 0.000 |
| D2 | 14.12 | 1537.829 | 30.84 | 0.617 |
| D4 | 22.78 | 1756.026 | 35.22 | 1.409 |
| D6 | 27.98 | 951.983 | 19.13 | 1.148 |
| D8 | 31.25 | 358.046 | 7.22 | 0.578 |
| Total | 4982.000 | 100.00 | 3.752 |
Data adapted from Agilent Technologies Application Note, "Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System".
The average DAR for this particular analysis was calculated to be approximately 3.75. This value is obtained by summing the "Calculated DAR Contribution" for each species.
Troubleshooting
A common issue encountered in HIC is baseline drift, which can be caused by impurities in the high-salt mobile phases, particularly ammonium sulfate. This can lead to inaccuracies in peak integration. Using a "blank subtraction" feature in the chromatography data software, where the chromatogram of a blank injection is subtracted from the sample chromatogram, can effectively correct for this drift and improve the accuracy of quantification.
Conclusion
Hydrophobic Interaction Chromatography is a robust and reliable method for the determination of the drug-to-antibody ratio of ADCs. The protocol described in this application note provides a clear and detailed procedure for this analysis. The ability of HIC to separate ADC species based on their drug load under non-denaturing conditions makes it an indispensable tool in the development and quality control of these complex biotherapeutics.
Signaling Pathway and Logical Relationship Diagrams
The logical relationship for the calculation of the average DAR from the HIC chromatogram is illustrated below.
Caption: Logical diagram for average DAR calculation from HIC data.
References
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for OPSS-Val-Cit-PAB-PNP in Novel Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of OPSS-Val-Cit-PAB-PNP, a cleavable linker system designed for the development of novel ADCs.
The this compound linker is a sophisticated construct featuring several key functional components:
-
OPSS (ortho-pyridyl disulfide succinimide) : While the acronym "OPSS" is less common, it refers to a pyridyldithio-containing moiety, akin to the reactive group in SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This group provides a thiol-reactive handle for site-specific conjugation to cysteine residues on the antibody, forming a stable yet reducible disulfide bond.
-
Val-Cit (Valine-Citrulline) : A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2] This enzymatic cleavage ensures targeted payload release within the cancer cell, minimizing systemic toxicity.[][2]
-
PAB (p-aminobenzyl carbamate) : A self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination, leading to the release of the unmodified, fully active cytotoxic payload.
-
PNP (p-nitrophenyl carbonate) : An activated carbonate that serves as a reactive handle for the covalent attachment of the cytotoxic drug (payload) to the linker.
This application note will detail the mechanism of action, provide quantitative data on the performance of Val-Cit-based ADCs, and offer step-by-step protocols for conjugation, characterization, and in vitro efficacy evaluation.
Mechanism of Action
The this compound linker enables a multi-step, highly controlled drug release process, as depicted in the signaling pathway below.
Caption: Mechanism of action for an ADC utilizing the Val-Cit-PAB cleavable linker.
Data Presentation
The following tables summarize quantitative data for ADCs developed using the Val-Cit-PAB linker system. Data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB Linker
| Antibody | Payload | Target Antigen | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab | MMAE | HER2 | HER2+ cell line | 14.3 | [3] |
| Trastuzumab | MMAE | HER2 | NCI-N87 (gastric) | ~13,000-43,000 | |
| Trastuzumab | MMAE | HER2 | BT474 (breast) | ~13,000-43,000 | |
| Anti-CD22 | DM1 | CD22 | Human lymphoma | Not specified | |
| Non-targeting | MMAE | N/A | MDA-MB-468 | >10,000 |
Table 2: Plasma Stability of ADCs with Val-Cit-PAB Linker
| Linker Type | Species | Stability Metric | Value | Reference |
| Val-Cit | Human | Half-life | > 230 days | |
| Val-Cit | Mouse | Stability | Unstable (cleaved by carboxylesterase Ces1C) | |
| Glu-Val-Cit | Mouse | Stability | High stability (resistant to Ces1C) |
Table 3: In Vivo Efficacy of ADCs with Val-Cit Linker
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-vc-MMAE | HER2+ NCI-N87 gastric carcinoma | Single 1 or 2 mg/kg dose | Tumor growth inhibition | |
| F16-Val-Cit-MMAE | FAP-positive tumor | 3 mg/kg | Tumor growth inhibition | |
| Anti-CD22-DM1 | Human lymphoma | Single 3 mg/kg dose | Tumor regression |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a payload to a monoclonal antibody via the this compound linker. It involves a two-step process: 1) reaction of the payload with the PNP-activated linker, and 2) conjugation of the linker-payload to the reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound linker
-
Cytotoxic payload with a primary or secondary amine group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic interaction chromatography (HIC) column for DAR analysis
Workflow Diagram:
Caption: Experimental workflow for ADC synthesis and characterization.
Procedure:
-
Payload-Linker Synthesis: a. Dissolve the this compound linker and the amine-containing payload in anhydrous DMSO. b. React the components at room temperature, monitoring the reaction progress by HPLC until the PNP group is fully displaced. c. Purify the resulting OPSS-Val-Cit-PAB-Payload construct by reverse-phase HPLC.
-
Antibody Reduction: a. Prepare the antibody at a concentration of 5-10 mg/mL in phosphate buffer. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP by buffer exchange using a desalting column equilibrated with phosphate buffer.
-
Conjugation: a. Immediately after reduction, add the purified OPSS-Val-Cit-PAB-Payload (dissolved in DMSO) to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is recommended. b. Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing. The pyridyldithio group of the linker will react with the free thiols on the antibody to form a disulfide bond. c. Quench any unreacted thiols by adding a 2-fold molar excess of N-acetylcysteine relative to the initial linker-payload amount.
-
Purification and Characterization: a. Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC). b. Determine the drug-to-antibody ratio (DAR) of the purified ADC using hydrophobic interaction chromatography (HIC) or mass spectrometry. c. Characterize the final ADC for aggregation, purity, and binding affinity to its target antigen.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol assesses the susceptibility of the Val-Cit linker within the ADC to cleavage by Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the ADC in a suitable buffer. b. Activate Cathepsin B according to the manufacturer's instructions. c. Prepare the assay buffer and pre-warm to 37°C.
-
Enzymatic Reaction: a. In a microcentrifuge tube, combine the ADC (final concentration of ~1 µM) with the pre-warmed assay buffer. b. Initiate the cleavage reaction by adding activated Cathepsin B (final concentration of ~20 nM). c. Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture. b. Immediately quench the reaction by adding an excess of cold quenching solution.
-
Analysis: a. Centrifuge the quenched samples to precipitate the enzyme and antibody. b. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. c. Calculate the rate of cleavage from the time-course data.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Purified ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in cell culture medium. b. Remove the old medium from the cells and add the ADC dilutions. c. Include untreated cells as a control.
-
Incubation: a. Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to the untreated control wells. b. Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The this compound linker system offers a robust and versatile platform for the development of next-generation ADCs. Its thiol-reactive conjugation chemistry allows for site-specific attachment to antibodies, while the Cathepsin B-cleavable dipeptide and self-immolative spacer ensure efficient and targeted release of the cytotoxic payload within tumor cells. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs, paving the way for more potent and safer cancer therapeutics.
References
Application Notes and Protocols for Preclinical Studies of ADCs Utilizing the OPSS-Val-Cit-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The OPSS-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for precise payload release within the tumor microenvironment.
This document provides detailed application notes and protocols for the preclinical evaluation of ADCs employing the this compound linker. These guidelines are intended to assist researchers in designing and executing robust studies to assess the efficacy, stability, and safety of novel ADC candidates.
Core Components and Mechanism of Action
The this compound linker is a multi-component system, with each part playing a distinct role in the ADC's mechanism of action:
-
OPSS (ortho-pyridyl disulfide): This functional group provides a thiol-reactive handle for the conjugation of the linker-payload to cysteine residues on the monoclonal antibody. The resulting disulfide bond is relatively stable in circulation but can be cleaved under reducing conditions.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a specific recognition site for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
-
PAB (p-aminobenzylcarbamate): This self-immolative spacer ensures the efficient and traceless release of the unmodified cytotoxic payload following the cleavage of the Val-Cit linker.[2]
-
PNP (p-nitrophenyl): The p-nitrophenyl carbonate group is a reactive ester used to attach the cytotoxic payload to the linker. During payload attachment, p-nitrophenol is released.
The mechanism of action for an ADC utilizing this linker is a sequential process initiated by the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome, where the Val-Cit linker is cleaved by cathepsin B, leading to the release of the cytotoxic payload.
Preclinical Evaluation Strategy
A comprehensive preclinical evaluation of an ADC with the this compound linker should include a battery of in vitro and in vivo studies to characterize its activity and safety profile.
Diagram: Preclinical ADC Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of an ADC.
Quantitative Data Summary
Note: The following data are representative examples derived from preclinical studies of ADCs utilizing Val-Cit-PAB linkers with various payloads, as specific data for the PNP payload is limited in publicly available literature. These tables are intended to provide a framework for data presentation and comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB Linker
| Cell Line | Target Antigen Expression | ADC Construct | IC50 (ng/mL) |
| SK-BR-3 | High | Trastuzumab-vc-MMAE | 15 |
| BT-474 | Moderate | Trastuzumab-vc-MMAE | 50 |
| MDA-MB-468 | Negative | Trastuzumab-vc-MMAE | > 10,000 |
| NCI-N87 | High | Trastuzumab-vc-MMAF | 25 |
Table 2: In Vivo Efficacy of an ADC with Val-Cit-PAB Linker in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/10 |
| Non-binding ADC | 3 | 15 | 0/10 |
| ADC-vc-Payload | 1 | 65 | 2/10 |
| ADC-vc-Payload | 3 | 95 | 8/10 |
Table 3: Pharmacokinetic Parameters of an ADC with Val-Cit-PAB Linker in Mice
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) |
| Total Antibody | 25.5 | 1850 | 150 |
| Intact ADC (DAR 4) | 20.1 | 1350 | 120 |
| Free Payload | 0.05 | 1.2 | 2 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: A step-by-step workflow for the in vitro cytotoxicity assay.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical study to evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Tumor cells (e.g., HER2-positive NCI-N87)
-
ADC, vehicle control, and non-binding ADC control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
ADC Administration: Administer the ADC, vehicle, or control ADC intravenously (IV) at the specified doses and schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement: Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice twice a week as a measure of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) at the end of the study.
Plasma Stability Assay
This protocol is for assessing the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC
-
Freshly collected plasma (e.g., human, mouse)
-
Incubator or water bath at 37°C
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant for the presence of free payload using a validated LC-MS/MS method. The pellet can be analyzed to determine the drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Quantify the amount of released payload at each time point and calculate the half-life of the ADC in plasma.
Signaling Pathway
Diagram: ADC Internalization and Payload Release Pathway
Caption: The intracellular trafficking and payload release pathway of an ADC.
Conclusion
The this compound linker system offers a robust and versatile platform for the development of highly targeted and effective ADCs. The preclinical evaluation protocols outlined in this document provide a comprehensive framework for assessing the critical attributes of ADC candidates. Rigorous and systematic preclinical studies are essential for the successful translation of promising ADCs from the laboratory to the clinic.
References
Application Notes and Protocols for OPSS-Val-Cit-PAB-PNP Linker in Solid Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component of an ADC, governing its stability, drug-release mechanism, and overall efficacy. The OPSS-Val-Cit-PAB-PNP linker is a state-of-the-art, cleavable linker system designed for the targeted treatment of solid tumors.
This document provides detailed application notes and experimental protocols for the use of the this compound linker in the development of ADCs for solid tumor targeting. It covers the linker's mechanism of action, protocols for antibody conjugation and characterization, and in vitro and in vivo evaluation of the resulting ADC.
Core Components of the this compound Linker:
-
OPSS (ortho-pyridyl disulfide): This functional group provides a thiol-reactive handle for site-specific conjugation to the antibody. It reacts with free thiol groups, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region, to form a stable disulfide bond.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the cleavage site for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2] The Val-Cit linker is designed to be stable in the systemic circulation but is efficiently cleaved within the acidic environment of the lysosome following internalization of the ADC into the target cancer cell.[1][2]
-
PAB (p-aminobenzyl carbamate): This self-immolative spacer connects the dipeptide linker to the cytotoxic drug.[1] Upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, fully active cytotoxic payload.
-
PNP (p-nitrophenyl): The p-nitrophenyl group serves as a leaving group during the synthesis of the drug-linker construct, facilitating the attachment of the cytotoxic payload to the PAB spacer.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a multi-step, tumor-selective drug release mechanism.
-
Systemic Circulation: The intact ADC circulates in the bloodstream with the cytotoxic drug inactive and covalently attached to the antibody via the stable linker.
-
Tumor Targeting: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B recognizes and cleaves the Val-Cit dipeptide bond of the linker.
-
Self-Immolation: The cleavage of the Val-Cit moiety triggers the spontaneous self-immolation of the PAB spacer.
-
Drug Release: This self-immolation releases the active cytotoxic drug into the cytoplasm of the tumor cell.
-
Apoptosis: The released cytotoxic payload exerts its cell-killing effect, typically by disrupting critical cellular processes such as microtubule dynamics or DNA replication, leading to apoptosis of the cancer cell.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the preclinical evaluation of ADCs utilizing a Val-Cit-PAB linker. The data presented for the in vivo study is based on an Erbitux-vc-PAB-MMAE ADC targeting the epidermal growth factor receptor (EGFR) in a non-small cell lung cancer xenograft model.
Table 1: ADC Characterization
| Parameter | Typical Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) or UV/Vis Spectroscopy |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | < 1 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Expression | ADC IC50 (ng/mL) | Free Drug IC50 (ng/mL) |
| A549 (Lung Carcinoma) | EGFR++ | 85.3 | 1.5 |
| SK-BR-3 (Breast Cancer) | HER2+++ | ~10-50 | ~1-5 |
| MDA-MB-231 (Breast Cancer) | EGFR+ | ~100-500 | ~1-5 |
| MCF7 (Breast Cancer) | EGFR- | >1000 | ~1-5 |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0% |
| Non-targeting ADC | 10 | 1100 ± 120 | 12% |
| Erbitux (Antibody only) | 10 | 850 ± 100 | 32% |
| Erbitux-vc-PAB-MMAE | 5 | 450 ± 80 | 64% |
| Erbitux-vc-PAB-MMAE | 10 | 150 ± 50 | 88% |
Experimental Protocols
The following section provides detailed protocols for the key steps in the development and evaluation of an ADC using the this compound linker.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)
-
Desalting column (e.g., Sephadex G-25)
-
PBS with 1 mM EDTA, pH 7.4
Procedure:
-
Equilibrate the mAb to room temperature.
-
To the mAb solution, add a calculated amount of TCEP stock solution to achieve a final molar ratio of TCEP to mAb of 2.5:1. This typically results in the reduction of approximately 4 disulfide bonds, yielding 8 free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, purify the reduced antibody using a pre-equilibrated desalting column with PBS containing 1 mM EDTA, pH 7.4, to remove excess TCEP.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
Optionally, quantify the number of free thiol groups using Ellman's reagent.
Protocol 2: Conjugation of OPSS-Val-Cit-PAB-Drug to Reduced Antibody
This protocol details the conjugation of the thiol-reactive drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody in PBS with 1 mM EDTA, pH 7.4
-
OPSS-Val-Cit-PAB-Drug dissolved in an organic co-solvent (e.g., DMSO) at a concentration of 10 mM
-
Quenching solution: N-acetylcysteine (100 mM in water)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Cool the reduced antibody solution on ice.
-
Slowly add the OPSS-Val-Cit-PAB-Drug solution to the reduced antibody with gentle stirring. A molar excess of 5-8 fold of the drug-linker per antibody is a common starting point. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at 4°C for 4-16 hours or at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the drug-linker and incubate for 30 minutes at room temperature.
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC. The mobile phase should be a suitable formulation buffer (e.g., PBS, pH 7.2).
-
Collect the fractions containing the purified ADC and determine the protein concentration.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells and is used to calculate the IC50 value.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, free drug, and a non-targeting control ADC
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, free drug, and control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Tumor cells for implantation
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle control, and isotype control ADC to the respective groups via intravenous (i.v.) injection. Dosing schedules can vary (e.g., a single dose or multiple doses).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion
The this compound linker provides a robust and versatile platform for the development of highly effective and tumor-selective ADCs. Its key features, including a specific cleavage site for a lysosomal protease and a self-immolative spacer, ensure efficient and targeted release of the cytotoxic payload within cancer cells. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and drug developers to synthesize, characterize, and evaluate ADCs incorporating this advanced linker technology for the treatment of solid tumors. Careful optimization of each experimental step is crucial for the successful development of a safe and efficacious ADC therapeutic.
References
Application Notes and Protocols for Assessing the Bystander Effect of Val-Cit Linker-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that deliver potent cytotoxic agents directly to tumor cells expressing a specific antigen. The efficacy of many ADCs is amplified by the "bystander effect," a phenomenon where the cytotoxic payload, upon release from the target antigen-positive (Ag+) cell, diffuses into the tumor microenvironment and eradicates neighboring antigen-negative (Ag-) cells.[1][2] This is particularly crucial for the treatment of heterogeneous tumors with varied antigen expression.[3][4][]
This document provides detailed application notes and protocols for assessing the bystander effect of ADCs that utilize a valine-citrulline (Val-Cit) cleavable linker. The Val-Cit linker is designed to be stable in the bloodstream and specifically cleaved by lysosomal enzymes, such as Cathepsin B, within the target cell, releasing the active payload. The membrane permeability of the released payload is a critical determinant of the extent of the bystander effect.
Herein, we describe key in vitro and in vivo methodologies to quantify the bystander effect, present comparative data for different ADC constructs, and provide visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Val-Cit ADC Bystander Effect
ADCs containing a Val-Cit linker mediate their bystander effect through a series of steps beginning with targeted cell binding and culminating in the death of adjacent cells. The process is initiated when the ADC binds to its target antigen on an Ag+ tumor cell and is internalized, typically through endocytosis. Within the cell's lysosome, the Val-Cit linker is cleaved by enzymes like Cathepsin B, releasing the cytotoxic payload. If the payload is membrane-permeable, it can then diffuse out of the target cell and into the surrounding tumor microenvironment, where it can be taken up by and kill neighboring Ag- cells.
Caption: Mechanism of the Val-Cit ADC bystander effect.
Quantitative Data on Bystander Effect
The efficacy of the bystander effect can be influenced by factors such as the drug-to-antibody ratio (DAR), the specific antibody, and the level of antigen expression on the target cells. The following tables summarize quantitative data from in vitro studies assessing the bystander effect of various ADCs.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with Val-Cit Linker
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |
|---|---|---|---|
| cAC10-vcMMAE (DAR 2) | L-82 | 55 | |
| cAC10-vcMMAE (DAR 4) | L-82 | 10 | |
| cAC10-vcMMAE (DAR 8) | L-82 | 2 | |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 |
| cOKT9-vcMMAE (DAR 4) | L-82 | 25 | |
Table 2: Bystander Effect Coefficient (φBE) of Trastuzumab-vc-MMAE
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) | Reference |
|---|---|---|---|
| MCF7 | Low | 1% | |
| MDA-MB-453 | Moderate | 3.6% | |
| SKBR3 | High | 12% | |
| N87 | High | 16% |
| BT474 | High | 41% | |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the assessment of the bystander effect.
In Vitro Co-Culture Bystander Assay
This assay directly quantifies the ability of an ADC to kill Ag- cells when they are cultured together with Ag+ cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with OPSS-Val-Cit-PAB-PNP
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using the OPSS-Val-Cit-PAB-PNP linker in antibody-drug conjugate (ADC) development. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve conjugation efficiency and ensure the quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low Drug-to-Antibody Ratio (DAR) with the this compound linker?
A low DAR is a frequent issue that can often be traced back to several key factors related to the antibody, the linker-payload, or the reaction conditions. Here’s a breakdown of potential causes and how to troubleshoot them:
Troubleshooting Guide for Low DAR
| Potential Cause | Recommended Action | Details |
| Antibody Issues | ||
| Insufficiently Reduced Antibody | Optimize the reduction step. | The OPSS group reacts with free thiols. Ensure complete reduction of interchain disulfide bonds using an appropriate reducing agent like TCEP or DTT. Excess reducing agent must be removed prior to adding the linker-payload. |
| Antibody Impurities | Use a highly purified antibody (>95%). | Impurities such as BSA can compete for the linker, reducing the conjugation efficiency.[1] |
| Low Antibody Concentration | Concentrate the antibody. | For efficient conjugation, a starting antibody concentration of at least 0.5 mg/mL is recommended.[1] |
| Linker-Payload Issues | ||
| Hydrolysis of PNP Ester | Use fresh, high-quality linker-payload. | The p-nitrophenyl (PNP) ester is susceptible to hydrolysis. Ensure the linker-payload is stored under anhydrous conditions and brought to room temperature before use. |
| Poor Solubility of Linker-Payload | Add a co-solvent. | Highly hydrophobic payloads can have limited solubility in aqueous buffers. Adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (typically ≤10% v/v) can improve solubility.[2] |
| Reaction Condition Issues | ||
| Suboptimal pH | Optimize the reaction buffer pH. | The optimal pH for the thiol-disulfide exchange reaction with the OPSS group is typically between 6.5 and 7.5.[] |
| Incorrect Molar Ratio | Perform small-scale optimization experiments. | The molar ratio of the linker-payload to the antibody is a critical parameter. A higher molar excess of the linker-payload may be necessary to achieve a higher DAR. |
| Interfering Buffer Components | Perform buffer exchange. | Buffers containing amines (e.g., Tris) or other nucleophiles can react with the PNP ester. It is advisable to perform a buffer exchange into a suitable buffer like PBS before starting the conjugation.[1] |
Q2: My ADC is showing significant aggregation. What can I do to minimize this?
Aggregation is a common problem with ADCs, often driven by the hydrophobicity of the linker and payload. Once formed, aggregates can be difficult to remove and may impact the efficacy and safety of the ADC.
Troubleshooting Guide for ADC Aggregation
| Potential Cause | Recommended Action | Details |
| High Hydrophobicity | ||
| High DAR | Reduce the molar excess of the linker-payload. | A higher DAR increases the overall hydrophobicity of the ADC. Aim for a lower, more soluble DAR, typically in the range of 2 to 4. |
| Hydrophobic Payload | Consider a more hydrophilic linker variant. | If possible, using a linker with a hydrophilic spacer, such as polyethylene glycol (PEG), can help to shield the hydrophobic payload and reduce aggregation. |
| Suboptimal Buffer Conditions | ||
| Unfavorable pH or Ionic Strength | Screen different buffer systems. | The choice of buffer and its pH and ionic strength can significantly impact ADC solubility. Consider screening buffers like phosphate or histidine at various pH values. |
| Inefficient Purification | ||
| Aggregation During Purification | Optimize purification buffers. | Ensure that the buffers used during all purification steps are optimized to maintain ADC solubility. Analyze samples before and after each step by SEC to identify where aggregation is occurring. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and analytical specifications for ADC conjugation with this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk. |
| Linker-Payload Molar Excess | 5 - 15 equivalents | This should be optimized to achieve the desired DAR. |
| Co-solvent (e.g., DMSO) | 5 - 10% (v/v) | Use the minimum amount necessary to dissolve the linker-payload. |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-disulfide exchange with the OPSS group. |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can help to minimize aggregation. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Typical Analytical Specifications for a Purified ADC
| Analytical Method | Parameter | Typical Specification |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 2 - 4 |
| Size Exclusion Chromatography (SEC) | Monomer Purity | > 95% |
| Reversed-Phase HPLC (RP-HPLC) | Free Drug-Linker | < 1% |
| SDS-PAGE | Purity | > 95% |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol outlines a general procedure for the reduction of a monoclonal antibody and subsequent conjugation to an this compound-drug construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-drug construct
-
Anhydrous DMSO
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification columns (e.g., SEC, HIC)
Methodology:
-
Antibody Preparation:
-
Start with a purified mAb at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, buffer exchanging into a degassed conjugation buffer (e.g., PBS, pH 7.0).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound-drug construct in anhydrous DMSO.
-
Add the desired molar excess of the linker-payload stock solution to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted OPSS groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and quenching agent.
-
Further purification to separate different DAR species can be performed using Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: In Vitro Linker Cleavage Assay
This assay is used to confirm that the Val-Cit linker is cleavable by Cathepsin B, leading to the release of the cytotoxic payload.
Materials:
-
Purified ADC
-
Cathepsin B enzyme
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
LC-MS system
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding a pre-determined amount of activated Cathepsin B.
-
-
Incubation:
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
-
Analysis:
-
Analyze the aliquots by LC-MS to detect and quantify the released payload.
-
Visualizations
Diagram 1: this compound Conjugation Workflow
References
Technical Support Center: Preventing Aggregation of ADCs with Val-Cit-PAB Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of antibody-drug conjugates (ADCs) featuring Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with Val-Cit-PAB linkers?
A1: Aggregation of ADCs with Val-Cit-PAB linkers is a multifactorial issue. The primary drivers include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][2] This is a significant factor as many cytotoxic payloads are inherently hydrophobic.[3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation rates.[1] While a higher DAR can enhance potency, it also increases the surface hydrophobicity of the antibody, leading to a greater propensity for aggregation.
-
Formulation Conditions: Suboptimal formulation conditions can induce aggregation. Key factors include:
-
pH: The pH of the formulation can significantly impact ADC stability. Aggregation can be more pronounced at the isoelectric point (pI) of the antibody, where the net charge is neutral.
-
Excipients: The absence or inadequate concentration of stabilizing excipients can lead to aggregation.
-
Solvents: Organic solvents used to dissolve the hydrophobic payload-linker during conjugation can disrupt the antibody's structure and lead to aggregation.
-
-
Manufacturing and Storage Conditions:
-
Mechanical Stress: High shear forces during manufacturing processes like mixing and filtration can cause protein denaturation and aggregation.
-
Temperature Stress: Exposure to elevated temperatures or freeze-thaw cycles can induce aggregation.
-
Light Exposure: Some payloads are photosensitive, and light exposure can trigger degradation and subsequent aggregation.
-
Q2: How does the Val-Cit-PAB linker itself contribute to aggregation?
A2: The Val-Cit-PAB linker, while designed for controlled drug release, can contribute to aggregation due to the hydrophobicity of the attached payload. The linker itself is part of a system where the payload is often a highly hydrophobic molecule. This increased hydrophobicity on the antibody surface can lead to the formation of aggregates.
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have reduced ability to bind to the target antigen, thereby lowering the therapeutic efficacy of the ADC.
-
Altered Pharmacokinetics: Aggregation can lead to faster clearance from the bloodstream, reducing the amount of ADC that reaches the tumor.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients.
-
Safety Concerns: Aggregates can lead to off-target toxicity and adverse side effects by being internalized by non-target cells.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and reduced shelf life of the final drug product.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptoms:
-
Appearance of high molecular weight species (HMWS) peaks in the SEC chromatogram.
-
Decrease in the main monomer peak area.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action | Rationale |
| High Payload Hydrophobicity | Evaluate alternative, more hydrophilic payloads or linkers. Consider introducing hydrophilic modifications like PEGylation. | Reducing the overall hydrophobicity of the ADC can decrease the driving force for aggregation. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. | A lower DAR reduces the number of hydrophobic patches on the antibody surface, thus decreasing the propensity for aggregation. |
| Suboptimal Formulation pH | Conduct a pH screening study to identify the pH that provides maximum stability and minimum aggregation. | Moving the pH away from the isoelectric point (pI) of the ADC can increase electrostatic repulsion between molecules, preventing aggregation. |
| Inadequate Excipient Concentration | Perform a formulation screen with varying concentrations of stabilizers like surfactants (e.g., Polysorbate 20/80) and sugars (e.g., sucrose, trehalose). | Excipients can stabilize the ADC through various mechanisms, including preventing surface adsorption and providing a protective hydration shell. |
| Harsh Conjugation Conditions | Optimize the conjugation process by, for example, immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions. | Keeping antibody molecules physically separated during the conjugation process can prevent the initiation of aggregation. |
Issue 2: Visible Particulates or Cloudiness in the ADC Formulation
Symptoms:
-
Visible particles, opalescence, or precipitation in the ADC solution.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action | Rationale |
| Poor Solubility of High DAR Species | Purify the ADC to remove high DAR species using techniques like Hydrophobic Interaction Chromatography (HIC). | High DAR species are often less soluble and more prone to precipitation. |
| Freeze-Thaw Instability | Increase the concentration of cryoprotectants (e.g., sucrose, trehalose) in the formulation. Conduct freeze-thaw stability studies to confirm effectiveness. | Cryoprotectants help to maintain the native conformation of the protein during freezing and thawing, preventing aggregation. |
| Temperature Excursions | Review temperature monitoring data from manufacturing and shipping. Implement stricter temperature controls. | Exposure to elevated temperatures can cause irreversible denaturation and aggregation of the ADC. |
| Surface Adsorption | Ensure adequate surfactant concentration in the formulation. Evaluate different vial materials. | Surfactants can prevent the ADC from adsorbing to and denaturing on the surface of the storage container. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: An appropriate size exclusion column for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A buffered aqueous solution, typically phosphate-buffered saline (PBS) at a pH around 6.8-7.4. For more hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., isopropanol) may be necessary to reduce non-specific interactions with the column stationary phase.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the eluent at 280 nm. The monomer, aggregates (dimers, trimers, and higher-order species), and fragments will separate based on their hydrodynamic radius.
-
Quantification: Integrate the peak areas of the monomer, aggregates, and fragments to determine their relative percentages.
Protocol 2: Formulation Screening to Minimize ADC Aggregation
Objective: To identify a formulation that minimizes ADC aggregation under various stress conditions.
Methodology:
-
Buffer Screening: Prepare the ADC in a series of buffers with different pH values (e.g., acetate, histidine, phosphate) to identify the optimal pH for stability.
-
Excipient Screening: To the optimal buffer, add various concentrations of stabilizing excipients, such as surfactants (e.g., Polysorbate 20, Polysorbate 80) and sugars (e.g., sucrose, trehalose).
-
Stress Conditions: Subject the different formulations to various stress conditions, including:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C) for a defined period.
-
Freeze-Thaw Stress: Subject samples to multiple freeze-thaw cycles.
-
Mechanical Stress: Agitate samples on a shaker.
-
-
Analysis: Analyze the stressed samples for aggregation using SEC (as described in Protocol 1) and for visible and sub-visible particles using techniques like light obscuration and micro-flow imaging.
-
Selection: Select the formulation that shows the least amount of aggregation across all stress conditions.
Data Presentation
Table 1: Effect of DAR on ADC Aggregation
| ADC | Average DAR | % Monomer (Initial) | % Aggregate (After 4 weeks at 25°C) |
| ADC-Low DAR | 2.5 | 98.5 | 2.1 |
| ADC-High DAR | 7.8 | 95.2 | 8.5 |
Table 2: Effect of Formulation pH on ADC Stability
| Formulation pH | % Monomer (Initial) | % Aggregate (After Thermal Stress) |
| 5.0 | 99.1 | 1.5 |
| 6.0 | 98.8 | 2.8 |
| 7.0 | 97.5 | 5.2 |
Table 3: Effect of Excipients on Preventing Aggregation
| Formulation | % Monomer (Initial) | % Aggregate (After Freeze-Thaw) |
| No Excipients | 98.2 | 10.5 |
| + 0.02% Polysorbate 80 | 98.5 | 4.2 |
| + 5% Sucrose | 98.3 | 3.8 |
| + 0.02% Polysorbate 80 + 5% Sucrose | 98.6 | 1.9 |
Visualizations
Caption: Factors leading to ADC aggregation and its consequences.
Caption: A systematic workflow for troubleshooting ADC aggregation.
References
Technical Support Center: Overcoming Solubility Issues of OPSS-Val-Cit-PAB-PNP
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of the OPSS-Val-Cit-PAB-PNP linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its structure includes an ortho-pyridyl disulfide (OPSS) group for conjugation to thiols on the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) activated carbonate for conjugation to a drug payload. This linker is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.
Q2: In which solvents is this compound typically soluble?
A2: Based on its structural properties and data from similar compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Some solubility may also be observed in dichloromethane (DCM). It is generally insoluble in aqueous solutions and ethanol.
Q3: I am observing precipitation when trying to dissolve this compound. What are the possible causes?
A3: Precipitation can occur due to several factors:
-
Inappropriate Solvent: Using a non-polar or aqueous solvent will likely result in poor solubility.
-
Low Temperature: The solubility of the compound may decrease at lower temperatures.
-
High Concentration: Attempting to dissolve the compound at a concentration exceeding its solubility limit in the chosen solvent.
-
Moisture: The presence of moisture in hygroscopic solvents like DMSO can reduce the solubility of the compound. Always use fresh, anhydrous solvents.
-
Compound Purity: Impurities in the compound can sometimes affect its solubility characteristics.
Q4: How does the hydrophobicity of the payload affect the solubility of the final ADC?
A4: The conjugation of a hydrophobic payload to the linker can significantly increase the overall hydrophobicity of the resulting ADC. This increased hydrophobicity can lead to aggregation and precipitation, particularly at higher drug-to-antibody ratios (DAR). Careful selection of the payload and optimization of the conjugation conditions are crucial to maintain the solubility and stability of the ADC.
Q5: Can the drug-to-antibody ratio (DAR) impact the solubility of the ADC?
A5: Yes, a higher DAR, meaning more drug-linker molecules are attached to a single antibody, increases the overall hydrophobicity of the ADC, which can lead to a higher propensity for aggregation and reduced solubility.[1] It is often a balance between achieving a high potency with a high DAR and maintaining good biophysical properties, including solubility.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound and structurally similar ADC linkers in common organic solvents. Please note that the solubility of this compound itself is not widely reported, so data from close analogs are provided as a reference.
| Compound Name | Solvent | Reported Solubility | Citation |
| Mc-d-Val-d-Cit-PAB-PNP | DMSO | 50 mg/mL | [3] |
| Fmoc-Val-Cit-PAB | DMSO | 100 mg/mL | [4] |
| Boc-Val-Cit-PAB-PNP | DMSO | 100 mg/mL | [5] |
| Fmoc-Val-Cit-PAB-PNP | DMSO | ≥ 40 mg/mL | |
| SPDP-Val-Cit-PAB-PNP | DMSO, DCM, DMF | Soluble (qualitative) | |
| Alkyne-Val-Cit-PAB-PNP | DMSO, DMF | Soluble (qualitative) | |
| Fmoc-Val-Cit-PAB-PNP | DMSO, DCM, DMF | Soluble (qualitative) |
Note: The quantitative data for analogs should be used as a guideline. It is recommended to perform your own solubility tests for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use freshly opened DMSO as moisture can impact solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues encountered during experiments with this compound.
Issue 1: this compound powder does not dissolve in the chosen solvent.
Issue 2: Precipitation occurs during the conjugation reaction to the antibody.
References
Technical Support Center: Optimizing Payload Release Kinetics from Val-Cit Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Val-Cit linked ADC is showing instability in mouse plasma but appears stable in human plasma. What is the likely cause?
A1: This discrepancy is commonly due to the presence of the carboxylesterase Ces1c in mouse plasma, which is known to prematurely cleave the Val-Cit linker.[1][2] Humans possess a similar enzyme, but its active site is thought to be more sterically hindered, making it less prone to cleaving the Val-Cit linker.[1] This premature cleavage in mouse models can lead to off-target toxicity and reduced efficacy.[1]
Q2: I am observing significant off-target toxicity, particularly neutropenia, in my in vivo studies. Could the Val-Cit linker be responsible?
A2: Yes, hematological toxicity is a known challenge with some ADCs and can be linked to the Val-Cit linker system.[3] One major cause is the premature release of the payload in circulation. Human neutrophil elastase, a protease found in the bloodstream, can cleave the Val-Cit motif, leading to the release of the cytotoxic drug and subsequent damage to hematopoietic cells.
Q3: My ADC is exhibiting poor pharmacokinetics (PK) and rapid clearance. How can the Val-Cit linker and payload contribute to this?
A3: The hydrophobicity of the Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like MMAE, can lead to ADC aggregation. Highly hydrophobic ADCs are more likely to be rapidly cleared from circulation, reducing their exposure to the tumor site. This issue is often exacerbated by a high drug-to-antibody ratio (DAR).
Q4: What are the key enzymes responsible for the intended and unintended cleavage of the Val-Cit linker?
A4: The Val-Cit linker is primarily designed for cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. However, other lysosomal proteases like Cathepsin L, S, and F can also contribute to its cleavage. Unintended cleavage can be mediated by enzymes such as human neutrophil elastase and mouse-specific carboxylesterase Ces1c, leading to premature payload release.
Q5: How can I improve the stability of my Val-Cit linked ADC in preclinical mouse models?
A5: A successful strategy is to modify the linker by introducing a hydrophilic group. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B. Another approach is to use alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers.
Troubleshooting Guides
Issue 1: Premature Payload Release in Mouse Plasma
-
Possible Cause: Cleavage by mouse carboxylesterase 1C (Ces1C).
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma and compare the rates of payload release.
-
Linker Modification: Synthesize a modified linker, such as a Glu-Val-Cit (EVCit) linker, which has demonstrated increased stability in mouse plasma.
-
Alternative Preclinical Models: If feasible, consider using Ces1C knockout mice for in vivo studies to mitigate premature cleavage.
-
Issue 2: Off-Target Toxicity and Neutropenia
-
Possible Cause: Premature payload release in circulation due to cleavage by human neutrophil elastase.
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release.
-
Linker Modification: Incorporate amino acids that confer resistance to neutrophil elastase cleavage. For example, replacing valine with glycine to create a glutamic acid-glycine-citrulline (EGCit) linker has shown resistance to this degradation.
-
Optimize DAR: A lower drug-to-antibody ratio (e.g., 2 or 4) can sometimes reduce off-target toxicity.
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics
-
Possible Cause: High hydrophobicity of the linker-payload combination.
-
Troubleshooting Steps:
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.
-
Linker and Payload Selection: Consider using a more hydrophilic linker, such as Val-Ala, which has been shown to reduce aggregation compared to Val-Cit. If possible, select a less hydrophobic payload.
-
Optimize DAR: Experiment with a lower DAR to decrease the overall hydrophobicity of the ADC.
-
Data Presentation
Table 1: Comparative Stability of Dipeptide Linkers
| Linker | Relative Cleavage Rate (Cathepsin B) | Stability in Mouse Plasma | Key Characteristics |
| Val-Cit | Baseline | Low (cleaved by Ces1c) | Benchmark for cleavage, but stability issues in mice. |
| Val-Ala | ~50% of Val-Cit rate | Moderate | Lower hydrophobicity, can reduce aggregation. |
| Glu-Val-Cit (EVCit) | Similar to Val-Cit | High (resistant to Ces1c) | Improved stability in mouse plasma. |
| Glu-Gly-Cit (EGCit) | Maintained | High (resistant to neutrophil elastase) | Resistant to neutrophil elastase cleavage. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Premature release in mouse plasma | Ces1C cleavage | Use Glu-Val-Cit linker or Ces1C knockout mice. |
| Off-target toxicity (neutropenia) | Neutrophil elastase cleavage | Use EGCit linker or optimize DAR. |
| ADC aggregation/poor PK | High hydrophobicity | Use Val-Ala linker, a more hydrophilic payload, or lower DAR. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS or by protein precipitation with cold acetonitrile.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Plot the percentage of intact ADC over time to determine the half-life in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by the lysosomal protease Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Incubator at 37°C
-
LC-MS or HPLC system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 100 µg/mL) in the assay buffer.
-
Initiate the reaction by adding activated human Cathepsin B (e.g., 1 µM final concentration).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Stop the reaction by adding a protease inhibitor or by acid quenching.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Protocol 3: Cell-Based Cytotoxicity Assay
Objective: To determine the in vitro potency of the ADC on target cancer cells.
Materials:
-
Target cancer cell line
-
ADC construct
-
Free payload drug
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Plate reader
Methodology:
-
Seed target cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Treat the cells with the ADC and free payload dilutions. Include untreated cells as a control.
-
Incubate the cells for 72-96 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Plot cell viability versus concentration and calculate the IC50 value for the ADC and the free payload.
Visualizations
Caption: Troubleshooting workflow for premature payload release.
Caption: Intended intracellular payload release pathway.
Caption: Relationship between linker properties and ADC performance.
References
Technical Support Center: Stability of OPSS-Val-Cit-PAB-PNP in Human Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the OPSS-Val-Cit-PAB-PNP linker system in human plasma. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common issues encountered during the preclinical development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: How stable is the Val-Cit-PAB linker in human plasma?
A1: The valine-citrulline (Val-Cit) dipeptide linker, a core component of the this compound system, is generally considered to be highly stable in human plasma.[1][2][3][4] Studies have shown that Val-Cit linkers exhibit excellent stability in primate and human plasma with no significant degradation observed even after extended incubation periods.[1] For instance, one study reported no significant degradation of a Val-Cit linked ADC after 28 days of incubation in human plasma at 37°C. This stability is crucial for ensuring that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity.
Q2: What is the primary mechanism of Val-Cit-PAB linker cleavage?
A2: The Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is abundant in the lysosomes of tumor cells. Upon internalization of the ADC by the target cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of enzymes like Cathepsin B lead to the cleavage of the peptide bond between the valine and citrulline residues. This cleavage initiates a self-immolative process through the p-aminobenzylcarbamate (PABC) spacer, ultimately releasing the active cytotoxic drug inside the cancer cell.
Q3: I am observing significant linker instability in my preclinical studies. What could be the cause?
A3: If you are observing premature linker cleavage, it is highly likely that you are using a mouse model for your preclinical studies. The Val-Cit linker is notoriously unstable in rodent plasma, particularly mouse plasma. This instability is due to the presence of a specific enzyme, carboxylesterase 1C (Ces1C), in mouse plasma which can hydrolyze the Val-Cit dipeptide. This species-specific difference is a critical consideration for the preclinical evaluation of ADCs. In human plasma, the activity of analogous enzymes on this linker is negligible, leading to its high stability.
Troubleshooting Guide
Issue: Premature Cleavage of Val-Cit Linker in Preclinical Models
-
Possible Cause: You are likely using a rodent model, such as a mouse, where the Val-Cit linker is known to be unstable due to the activity of carboxylesterase Ces1C. This can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and reduced efficacy in your preclinical studies.
-
Troubleshooting Steps:
-
Confirm Species-Specific Instability: Conduct an in vitro plasma stability assay using both mouse and human plasma to directly compare the stability of your ADC. A significant difference in stability will confirm the species-specific effect.
-
Linker Modification: To improve stability in mouse models, consider modifying the linker. A common and effective strategy is to add a glutamic acid residue to the N-terminus of the valine, creating a Glu-Val-Cit (EVCit) linker. This modification has been shown to significantly increase resistance to Ces1C cleavage while maintaining sensitivity to Cathepsin B.
-
Alternative Preclinical Models: If possible, consider using a different preclinical species where the Val-Cit linker is more stable, such as cynomolgus monkeys.
-
Data Summary
The stability of Val-Cit containing linkers is highly dependent on the species from which the plasma is derived.
| Species | Plasma Stability | Key Enzymatic Factor | Reference |
| Human | High | Low susceptibility to plasma proteases | |
| Cynomolgus Monkey | High | Similar to human plasma | |
| Mouse | Low | Susceptible to Carboxylesterase 1C (Ces1C) |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro stability of an ADC containing a Val-Cit linker in plasma from different species.
Materials:
-
Your ADC construct
-
Human, mouse, and cynomolgus monkey plasma (sodium citrate or heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Analytical system for ADC analysis (e.g., LC-MS, ELISA, or hydrophobic interaction chromatography)
Methodology:
-
Sample Preparation:
-
Pre-warm the plasma samples to 37°C.
-
Spike the ADC into each plasma sample to a final concentration of 100 µg/mL.
-
Gently mix to ensure homogeneity.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.
-
Immediately stop the reaction by either freezing the sample at -80°C or by adding a quenching solution (e.g., an excess of cold PBS or a specific protease inhibitor).
-
-
Sample Analysis:
-
Analyze the samples to determine the concentration of the intact ADC or the amount of released payload at each time point.
-
For intact ADC analysis (LC-MS): The drug-to-antibody ratio (DAR) can be monitored over time. A decrease in the average DAR indicates linker cleavage.
-
For released payload analysis (LC-MS/MS): The free payload can be extracted from the plasma and quantified. An increase in the free payload concentration over time signifies linker instability.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining or the concentration of released payload against time for each species.
-
Calculate the half-life (t½) of the ADC in each plasma type.
-
Visual Workflow
Caption: Workflow for assessing ADC stability in plasma.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
addressing off-target cleavage of Val-Cit linkers by neutrophil elastase
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering off-target cleavage of valine-citrulline (Val-Cit) linkers in their antibody-drug conjugate (ADC) research, with a specific focus on cleavage by neutrophil elastase.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker, and why is it used in ADCs?
A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed within tumor cells.[1][2] After an ADC is internalized by a target cancer cell, it traffics to the lysosome, where Cathepsin B cleaves the peptide linker between the citrulline and the PABC (p-aminobenzyl carbamate) spacer.[2][3] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the active cytotoxic payload inside the target cell.[4] This targeted release mechanism is intended to maximize efficacy on cancer cells while minimizing systemic toxicity.
Q2: My Val-Cit linked ADC is showing premature payload release and off-target toxicity, particularly neutropenia. What could be the cause?
A2: A likely cause is the off-target enzymatic cleavage of the Val-Cit linker by human neutrophil elastase (NE). Neutrophil elastase is a serine protease secreted by neutrophils, a type of white blood cell crucial for the immune response. It has been demonstrated that NE can cleave the amide bond between the valine and citrulline residues of the linker. This premature release of the cytotoxic payload into the systemic circulation can lead to off-target toxicities, with neutropenia (a reduction in neutrophils) being a commonly observed dose-limiting side effect.
Q3: How can I confirm that neutrophil elastase is responsible for the observed instability of my ADC?
A3: You can perform an in vitro assay to directly assess the sensitivity of your ADC to neutrophil elastase. This involves incubating your Val-Cit ADC with purified human neutrophil elastase and monitoring for payload release over time, typically using methods like LC-MS. A positive result would show a time-dependent increase in the free payload or the "Cit-PABC-payload" fragment, confirming that NE is cleaving the linker at the Val-Cit junction.
Q4: What strategies exist to mitigate or prevent off-target cleavage by neutrophil elastase?
A4: Several linker modification strategies have been developed to enhance stability against neutrophil elastase:
-
Amino Acid Substitution: Replacing the valine (P2 position) with an amino acid less preferred by neutrophil elastase can significantly increase resistance. For example, substituting valine with glycine to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to resist cleavage by neutrophil proteases.
-
Exolinker Design: This approach repositions the cleavable peptide to the "exo" position of the PABC moiety. This structural change, often incorporating hydrophilic amino acids like glutamic acid, can effectively prevent premature payload detachment mediated by human NE.
-
Tandem-Cleavage Linkers: This strategy involves protecting the peptide linker with a sterically hindering group, such as a glucuronide moiety. The protecting group is removed by a different lysosomal enzyme (e.g., β-glucuronidase) after ADC internalization, which then exposes the Val-Cit linker for cleavage by Cathepsin B. This sequential cleavage requirement enhances stability in circulation.
Troubleshooting Guides
Issue: Unexpected ADC Instability and Suspected Neutrophil Elastase Cleavage
This guide provides a systematic workflow to diagnose and address premature payload release from Val-Cit linkers.
Caption: Troubleshooting workflow for diagnosing and mitigating neutrophil elastase-mediated cleavage.
Quantitative Data Summary
The stability of a peptide linker is paramount for the therapeutic index of an ADC. The following table summarizes the relative stability of different linker designs against proteases.
| Linker Sequence | Key Feature | Resistance to Neutrophil Elastase | Resistance to Mouse Carboxylesterase (Ces1c) | Reference |
| Val-Cit (VCit) | Conventional Linker | Low | Low | |
| Glu-Val-Cit (EVCit) | P3 Modification | Low | High | |
| Glu-Gly-Cit (EGCit) | P2 Modification | High | High | |
| Exo-EVC-Linker | Exo-positioning | High | High |
Note: Stability is relative. "Low" indicates susceptibility to cleavage, while "High" indicates significant resistance.
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay with Purified Neutrophil Elastase
Objective: To determine if an ADC is susceptible to cleavage by human neutrophil elastase (NE).
Materials:
-
ADC construct with Val-Cit linker (approx. 1 mg/mL stock)
-
Purified Human Neutrophil Elastase (commercially available)
-
NE Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
NE Inhibitor (e.g., Sivelestat) for negative control
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Preparation: Prepare the ADC to a final concentration of 0.1-0.2 mg/mL in the NE Assay Buffer.
-
Reaction Setup:
-
Test Sample: In a microcentrifuge tube, combine the diluted ADC with human neutrophil elastase (final enzyme concentration typically 10-50 nM).
-
Negative Control (Inhibitor): In a separate tube, pre-incubate the neutrophil elastase with an NE inhibitor (e.g., Sivelestat at 10 µM) for 15 minutes at room temperature before adding the ADC.
-
Negative Control (No Enzyme): In a third tube, add only the diluted ADC and assay buffer.
-
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each reaction tube.
-
Quenching: Immediately stop the reaction in the aliquot by adding an appropriate quenching solution (e.g., 10% formic acid or by freezing at -80°C).
-
Analysis: Analyze the samples by LC-MS to detect and quantify the intact ADC, free payload, and/or the Cit-PABC-payload fragment. An increase in the free payload peak over time in the test sample, but not in the controls, indicates NE-mediated cleavage.
Caption: Workflow for the in vitro neutrophil elastase stability assay.
Signaling Pathway: Intended vs. Off-Target Cleavage
The diagram below illustrates the two competing cleavage pathways for a Val-Cit linked ADC.
References
minimizing premature drug release from Val-Cit-PAB ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring the Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker system. The focus is on identifying and minimizing premature drug release to enhance ADC stability, efficacy, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature drug release from Val-Cit-PAB ADCs?
A1: The primary mechanism of premature drug release is the enzymatic cleavage of the Val-Cit dipeptide linker in the systemic circulation before the ADC reaches the target tumor cell.[][2] This can be caused by enzymes present in plasma, leading to off-target toxicity and reduced therapeutic efficacy.[][3]
Q2: My Val-Cit linked ADC is unstable in mouse plasma but appears stable in human plasma. Why is this happening?
A2: This is a well-documented species-specific difference. Mouse plasma contains a high concentration of Carboxylesterase 1C (Ces1C), an enzyme that can efficiently hydrolyze the Val-Cit linker.[4] This enzyme is not present at the same level or does not have the same activity in human plasma, leading to the observed stability difference. This phenomenon is a critical consideration for the preclinical evaluation of ADCs in rodent models.
Q3: Can the hydrophobicity of the Val-Cit linker and its payload affect my ADC's stability?
A3: Yes, absolutely. The inherent hydrophobicity of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to ADC aggregation. This aggregation can destabilize the ADC, leading to increased clearance from circulation, reduced tumor penetration, and potential immunogenicity. The issue is often exacerbated at higher drug-to-antibody ratios (DARs).
Q4: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A4: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring tumor cells that may not have expressed the target antigen. The Val-Cit linker, being cleavable, facilitates this effect. Once the ADC is internalized by a target cell and the linker is cleaved in the lysosome, the released payload can, if membrane-permeable, diffuse out of the cell and affect adjacent cells. While beneficial for efficacy in heterogeneous tumors, premature release in circulation can lead to a negative bystander effect on healthy tissues.
Q5: What are the common off-target toxicities associated with premature release from Val-Cit ADCs?
A5: Premature payload release is a significant contributor to off-target toxicities. The specific toxicities often depend on the payload, but common adverse events include myelosuppression (such as neutropenia and thrombocytopenia) and peripheral neuropathy. These effects are thought to be caused, in part, by cleavage of the Val-Cit linker by enzymes like human neutrophil elastase (NE).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Levels of Free Payload Detected in In Vivo Rodent Models
-
Possible Cause: Your Val-Cit linker is likely being cleaved by mouse carboxylesterase 1C (Ces1C). This leads to rapid payload release, reduced ADC efficacy, and potential off-target toxicity in your preclinical model.
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly faster release in mouse plasma points to Ces1C sensitivity.
-
Modify the Linker: The most effective solution is to engineer the linker for greater stability.
-
Add Glutamic Acid (EVCit): Introduce a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to dramatically reduce susceptibility to Ces1C cleavage while maintaining sensitivity to lysosomal Cathepsin B.
-
Utilize "Exolinkers": Consider an "exolinker" design, where the cleavable peptide is repositioned. This has been shown to enhance stability and reduce hydrophobicity-driven aggregation.
-
-
Use Alternative Models: If linker modification is not feasible, consider using Ces1C knockout mice for in vivo studies to confirm that the instability is indeed mediated by this enzyme.
-
Issue 2: ADC Demonstrates Aggregation During Formulation or Storage
-
Possible Cause: The hydrophobicity of the payload and the Val-Cit-PAB linker is driving self-association and aggregation. This can be influenced by the drug-to-antibody ratio (DAR), formulation buffer, and storage temperature.
-
Troubleshooting Steps:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates). Hydrophobic Interaction Chromatography (HIC) can also provide insights into the hydrophobicity profile of your ADC population.
-
Incorporate Hydrophilic Spacers: Introduce hydrophilic spacers, such as polyethylene glycol (PEG) or polysarcosine, into the linker design. This can help shield the hydrophobic components and improve overall solubility.
-
Optimize Drug-to-Antibody Ratio (DAR): If possible, aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help produce ADCs with a defined DAR (e.g., DAR=2 or 4), which are often less prone to aggregation than heterogeneous mixtures.
-
Formulation Optimization: Screen different formulation buffers, pH levels, and excipients to find conditions that minimize aggregation and maintain ADC stability.
-
Issue 3: Evidence of Off-Target Toxicity (e.g., Neutropenia) in Preclinical Studies
-
Possible Cause: Premature drug release may be occurring due to cleavage by human neutrophil elastase (NE), an enzyme secreted by neutrophils that can cleave the Val-Cit bond.
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitoring for payload release over time via LC-MS.
-
Linker Modification:
-
Exolinker Approach: As mentioned previously, the exolinker design has shown resistance to NE-mediated cleavage.
-
Alternative Peptide Sequences: Evaluate alternative dipeptide sequences that are poor substrates for NE but are still efficiently cleaved by Cathepsin B.
-
-
Consider Tandem-Cleavage Linkers: A more advanced strategy involves using linkers that require two sequential enzymatic cleavages to release the payload. This dual-trigger mechanism can significantly enhance plasma stability.
-
Data Summary Tables
Table 1: Factors Influencing Val-Cit-PAB Linker Instability and Mitigation Strategies
| Factor | Primary Cause of Instability | Consequence | Recommended Mitigation Strategy |
| Enzymatic Cleavage (Plasma) | Mouse: Carboxylesterase 1C (Ces1C) Human: Neutrophil Elastase (NE) | Premature payload release, off-target toxicity (e.g., neutropenia), reduced efficacy | Modify linker (e.g., EVCit, Exolinker), use alternative peptide sequences, employ tandem-cleavage linkers |
| Hydrophobicity | High logP of payload and/or linker | ADC aggregation, increased clearance, poor pharmacokinetics | Incorporate hydrophilic spacers (e.g., PEG), optimize (lower) DAR, use site-specific conjugation |
| Conjugation Site | Linker attached to exposed sites on the antibody | Increased susceptibility to enzymatic cleavage | Utilize site-specific conjugation to attach linkers at more protected sites |
| Linker Sensitivity | Val-Cit sequence can be cleaved by multiple cathepsins (B, K, L), not just tumor-specific ones | Potential for off-target cleavage in healthy tissues expressing other cathepsins | Design linkers with higher specificity for Cathepsin B |
Table 2: Comparison of Linker Stability in Different Plasma
| Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Key Reason for Difference | Reference |
| Standard Val-Cit | Generally stable | Unstable | Susceptible to mouse Carboxylesterase 1C (Ces1C) | |
| Glu-Val-Cit (EVCit) | Stable | Significantly more stable than Val-Cit | Glutamic acid residue protects against Ces1C cleavage | |
| Exolinker (e.g., exo-EVC) | Stable | Stable | Repositioned peptide structure confers resistance to Ces1C and NE |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of a Val-Cit-PAB ADC in plasma from different species.
-
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile with internal standard
-
LC-MS/MS system
-
-
Methodology:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 168 hours), withdraw an aliquot.
-
Immediately stop the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
Plot the concentration of released payload over time to determine the stability profile.
-
Protocol 2: Lysosomal Stability Assay
-
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
-
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (commercially available)
-
Cathepsin B inhibitor (e.g., CA-074, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Incubator at 37°C
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Initiate the reaction by adding the lysosomal fraction to the mixture.
-
For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor before adding the ADC.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and quench the reaction with cold acetonitrile.
-
Process the samples as described in the plasma stability assay (centrifugation).
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.
-
Visualizations
Caption: Targeted vs. Premature Release of Val-Cit-PAB ADCs.
Caption: Logic for Troubleshooting Premature Payload Release.
References
impact of conjugation site on OPSS-Val-Cit-PAB-PNP ADC stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the conjugation site on the stability of OPSS-Val-Cit-PAB-PNP Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound ADC stability.
Problem 1: High Levels of Aggregation Observed Post-Conjugation
Possible Causes:
-
Hydrophobicity: The Val-Cit-PAB linker and many cytotoxic payloads are inherently hydrophobic. Increasing the drug-to-antibody ratio (DAR) can enhance this hydrophobicity, leading to aggregation.[1][2]
-
Conjugation Chemistry: The chemical process of conjugation, particularly with lysine residues, can introduce heterogeneity and expose hydrophobic patches on the antibody surface, promoting aggregation.[3] Conjugation to cysteine residues, especially those resulting from the reduction of interchain disulfide bonds, can also impact stability.[4]
-
Buffer Conditions: Suboptimal pH, ionic strength, or the presence of organic co-solvents used to dissolve the linker-payload can induce protein unfolding and aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Recommendations:
-
Characterize Drug-to-Antibody Ratio (DAR): Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of drug species. High DAR species are often more prone to aggregation.[1]
-
Evaluate Conjugation Site:
-
Lysine vs. Cysteine: Lysine conjugation results in a heterogeneous mixture of ADC species, which can contribute to aggregation. Site-specific conjugation to engineered cysteines can yield more homogeneous and stable ADCs.
-
Solvent Accessibility: Conjugation at highly solvent-accessible sites may lead to increased instability.
-
-
Optimize Formulation: Screen different buffer pH and excipients (e.g., polysorbate 20, sucrose) to identify conditions that minimize aggregation.
Problem 2: Premature Payload Release in Plasma Stability Assays
Possible Causes:
-
Enzymatic Cleavage: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell. However, it can also be susceptible to premature cleavage in plasma by other enzymes, such as carboxylesterase 1C (Ces1C) in mice and human neutrophil elastase (NE).
-
Conjugation Site Influence: The specific site of conjugation can affect the linker's accessibility to plasma enzymes, thereby influencing its stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature payload release.
Recommendations:
-
Conduct Species-Specific Plasma Stability Assays: Evaluate ADC stability in both human and mouse plasma. The Val-Cit linker is known to be less stable in mouse plasma due to the activity of carboxylesterase 1C.
-
Investigate Linker Modification: To improve stability in mouse models, consider incorporating a glutamic acid residue to create a Glu-Val-Cit linker, which shows increased resistance to Ces1C cleavage.
-
Evaluate Different Conjugation Sites: Synthesize ADCs with conjugation at different, well-defined sites (e.g., engineered cysteines) and compare their plasma stability. Site-specific conjugation can lead to ADCs with improved pharmacokinetic profiles.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound linker in circulation?
A1: The Val-Cit-PAB linker is designed for stability at physiological pH in the bloodstream and for selective cleavage by lysosomal proteases within target cells. However, its stability can be compromised by premature enzymatic cleavage, particularly in mouse plasma.
Q2: How does the conjugation site (lysine vs. cysteine) impact ADC stability?
A2:
-
Lysine Conjugation: Leads to a heterogeneous mixture of ADCs with varying DARs and conjugation sites. This heterogeneity can contribute to a higher propensity for aggregation and a less predictable stability profile.
-
Cysteine Conjugation: Typically involves the reduction of interchain disulfide bonds, followed by conjugation. While this can offer more control over the conjugation sites compared to lysine modification, it can also impact the overall structure and stability of the antibody. Site-specific cysteine conjugation, using engineered cysteines, generally results in more homogeneous and stable ADCs.
Q3: Does the Drug-to-Antibody Ratio (DAR) affect the stability of the ADC?
A3: Yes, a higher DAR, especially with hydrophobic payloads, increases the overall hydrophobicity of the ADC, which can lead to a greater tendency for aggregation. A high DAR can also lead to faster clearance from circulation. An optimal DAR, typically between 2 and 4 for randomly conjugated ADCs, is crucial for balancing efficacy and stability.
Q4: What analytical techniques are recommended for assessing ADC stability?
A4: A combination of techniques is recommended:
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and assess the distribution of different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the average DAR and identify sites of conjugation and payload release.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of total and conjugated antibody in plasma samples.
Data Presentation
Table 1: Impact of Conjugation Site on ADC Aggregation
| Conjugation Method | Average DAR | % Aggregation (Stressed) | Reference |
| Lysine Conjugation | ~4 | Higher | |
| Interchain Cysteine | ~4 | Lower | |
| Site-Specific Cysteine | 2 | Minimal |
Table 2: Comparative Plasma Stability of Val-Cit and Glu-Val-Cit Linkers in Mice
| Linker | % Intact ADC (after 24h in mouse plasma) | Reference |
| Val-Cit | Low | |
| Glu-Val-Cit | High |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of payload release in plasma from different species.
Materials:
-
ADC of interest
-
Control ADC (with a stable linker, if available)
-
Human, mouse, and rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (HIC-HPLC, LC-MS)
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from each species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately store the aliquots at -80°C to quench any further reaction.
-
Analyze the samples to determine the average DAR and the concentration of released payload.
-
DAR analysis: Use HIC-HPLC or LC-MS to measure the change in average DAR over time.
-
Free payload analysis: Use LC-MS/MS to quantify the amount of released payload in the plasma.
-
-
Plot the average DAR or the percentage of intact ADC as a function of time to determine the stability profile.
Protocol 2: Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known amount of the ADC sample (e.g., 50 µg) onto the column.
-
Monitor the elution profile at 280 nm.
-
The monomeric ADC will elute as the main peak. Aggregates will elute as earlier, higher molecular weight peaks.
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
Signaling Pathways and Workflows
Caption: Intended vs. unintended cleavage pathways for a Val-Cit linked ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Val-Cit ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linked Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Val-Cit ADCs, with a focus on strategies to improve their therapeutic index.
Troubleshooting Guides & FAQs
This section is organized by common issues observed during ADC development. Each issue is followed by a series of questions and answers designed to help you troubleshoot your experiments.
Issue 1: High Systemic Toxicity and Premature Payload Release
A narrow therapeutic window, often manifested as hematological toxicity (e.g., neutropenia), is a primary concern with Val-Cit ADCs. This is frequently caused by the premature release of the cytotoxic payload in systemic circulation before the ADC reaches the target tumor cells.
Q1: My Val-Cit ADC is showing significant off-target toxicity and neutropenia in preclinical models. What is the likely cause?
A: A primary cause of off-target toxicity with Val-Cit ADCs is the premature cleavage of the linker in the bloodstream.[1] While designed for cleavage by the lysosomal protease Cathepsin B, which is upregulated in many tumors, the Val-Cit motif can also be recognized and cleaved by other proteases present in systemic circulation.[][3]
Potential Causes:
-
Cleavage by Neutrophil Elastase (NE): Human neutrophil elastase, present in the bloodstream, is known to cleave the Val-Cit linker, leading to the release of the payload, which can damage hematopoietic cells and cause neutropenia.[1][4]
-
Cleavage by Carboxylesterases (in rodents): In mouse models, the plasma carboxylesterase Ces1C can hydrolyze the Val-Cit linker, leading to instability and reduced efficacy. This is a critical consideration, as linker instability in mice may not be representative of stability in humans.
-
Broad Cathepsin Sensitivity: The Val-Cit linker can be sensitive to a variety of cathepsins (B, K, L), not all of which are exclusively expressed in tumor cells, potentially leading to off-target cleavage in normal tissues.
Q2: How can I experimentally verify that my Val-Cit linker is unstable in plasma?
A: You should perform an in vitro plasma stability assay. This experiment incubates the ADC in plasma from relevant species (human, mouse, cynomolgus monkey) and measures the amount of intact ADC or released payload over time. A decrease in the drug-to-antibody ratio (DAR) or an increase in free payload indicates linker instability.
Q3: What strategies can I implement to improve the stability of my Val-Cit ADC and reduce off-target toxicity?
A: Several linker modification strategies have been developed to enhance stability while maintaining efficient cleavage at the tumor site.
Troubleshooting Strategies:
-
Linker Modification: Introducing specific amino acid substitutions can sterically hinder cleavage by off-target proteases.
-
Increase Specificity for Cathepsin B: Modify the peptide sequence to be more selectively cleaved by Cathepsin B.
-
Enhance Hydrophilicity: Incorporating hydrophilic moieties can reduce non-specific uptake and improve pharmacokinetics.
The following table summarizes linker modifications that have been shown to improve stability compared to the traditional Val-Cit linker.
| Linker Modification | Key Advantage(s) | Reported Improvement | Reference(s) |
| Glu-Val-Cit (EVCit) | Resists cleavage by mouse Ces1C; increases hydrophilicity. | ADC half-life in mice increased from ~2 days to ~12 days. | |
| Cyclobutane-1,1-dicarboxamide (cBu)-Cit | Increases specificity for Cathepsin B over other cathepsins (K, L). | Drug release was >75% suppressed by a Cathepsin B inhibitor, versus <15% for Val-Cit. | |
| Exolinkers | Repositions the cleavable peptide to enhance stability and hydrophilicity. | Remained stable in the presence of carboxylesterases and neutrophil elastase. | |
| Triglycyl Peptide (CX) | Showed extremely high stability in mouse plasma. | Exhibited stability comparable to non-cleavable SMCC linkers. |
Below is a logical workflow for troubleshooting linker instability.
References
Technical Support Center: OPSS-Val-Cit-PAB-PNP ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Antibody-Drug Conjugates (ADCs) utilizing the OPSS-Val-Cit-PAB-PNP linker-payload system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of this compound ADC production.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| ADC-S-01 | Low Yield of this compound Linker-Payload | Incomplete reaction during synthesis steps. Degradation of the linker-payload during synthesis or purification. Suboptimal purification methods leading to product loss. | 1. Reaction Monitoring: Monitor each synthesis step by LC-MS to ensure complete conversion before proceeding.[1] 2. Temperature and pH Control: Maintain optimal temperature and pH to prevent degradation of labile components. 3. Purification Optimization: Utilize purification techniques suitable for labile compounds, such as flash chromatography with a neutral pH mobile phase, to minimize degradation. |
| ADC-C-02 | Low Conjugation Efficiency (Low DAR) | Suboptimal reaction conditions (pH, temperature, time). Inefficient reduction of antibody disulfide bonds (for cysteine conjugation). Presence of impurities in the linker-payload or antibody solution. | 1. Optimize Reaction Parameters: Perform small-scale experiments to determine the optimal pH, temperature, and reaction time for the conjugation reaction. 2. Antibody Reduction: Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and incubation time. 3. Material Purity: Use highly purified antibody and linker-payload for the conjugation reaction to avoid interference from impurities. |
| ADC-P-03 | ADC Aggregation During or After Conjugation | Increased hydrophobicity of the ADC due to the conjugated payload. Use of organic co-solvents to dissolve the hydrophobic linker-payload. Unfavorable buffer conditions (pH, ionic strength). High ADC concentration. | 1. Formulation Screening: Screen different buffer compositions, pH, and excipients (e.g., surfactants, sugars) to identify a formulation that minimizes aggregation. 2. Control Hydrophobicity: If possible, consider linker modifications to increase hydrophilicity. 3. Immobilization: For challenging antibodies, consider solid-phase conjugation where the antibody is immobilized on a resin to prevent intermolecular aggregation during the reaction. 4. Process Conditions: Minimize shear stress during processing by optimizing mixing speeds and using appropriate filtration methods. |
| ADC-P-04 | Difficulty in Removing Unconjugated Linker-Payload | Hydrophobic interactions between the free linker-payload and the ADC. Inefficient purification methods. | 1. Purification Method Selection: Employ purification techniques such as tangential flow filtration (TFF) for initial removal, followed by chromatography methods like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) for fine purification. 2. Optimize Chromatography Conditions: For HIC, optimize the salt concentration and gradient to achieve effective separation of the ADC from the more hydrophobic free linker-payload. 3. Washing Steps: In TFF, perform multiple diafiltration volumes to ensure thorough removal of small molecule impurities. |
| ADC-A-05 | Batch-to-Batch Variability in Drug-to-Antibody Ratio (DAR) | Inconsistent reaction conditions during conjugation. Variability in the quality of the antibody or linker-payload. Inaccurate analytical methods for DAR determination. | 1. Process Control: Implement strict control over all critical process parameters, including reagent concentrations, temperature, pH, and reaction time. 2. Raw Material Qualification: Establish stringent quality control specifications for the antibody and linker-payload. 3. Analytical Method Validation: Utilize and validate robust analytical methods such as UV/Vis spectroscopy, Reverse-Phase HPLC (RP-HPLC), or Mass Spectrometry (MS) for accurate DAR measurement. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound ADCs?
The primary challenges include:
-
Synthesis and Purification of the Linker-Payload: The multi-step synthesis of the this compound linker can be complex, with potential for low yields and impurity generation. The labile nature of the p-nitrophenyl active ester requires careful handling and purification to prevent degradation.
-
Conjugation Process Control: Achieving a consistent Drug-to-Antibody Ratio (DAR) across batches is critical and can be challenging to control at a larger scale. The hydrophobic nature of the payload can lead to aggregation during the conjugation reaction.
-
Purification of the ADC: Removing unconjugated antibody, free linker-payload, and aggregates is a significant challenge. The purification process must be scalable and efficient to ensure a high-purity final product.
-
Analytical Characterization: The heterogeneity of the resulting ADC mixture requires a suite of analytical techniques to characterize the DAR, aggregation levels, and amount of free payload.
Q2: How can aggregation of the this compound ADC be minimized during scale-up?
Minimizing aggregation requires a multi-faceted approach:
-
Formulation Development: Conduct studies to identify the optimal buffer pH, ionic strength, and excipients (e.g., polysorbates, sucrose) that stabilize the ADC.
-
Process Parameter Optimization: Control critical process parameters such as temperature, mixing rate, and ADC concentration to minimize physical stress on the molecule.
-
Solid-Phase Conjugation: For antibodies prone to aggregation, performing the conjugation on a solid support can prevent intermolecular interactions.
-
Post-Conjugation Handling: Ensure that purification and storage conditions are optimized to maintain the stability of the ADC.
Q3: What analytical techniques are recommended for characterizing the this compound ADC at different stages of production?
A comprehensive analytical strategy is crucial for ADC development.
-
Linker-Payload Synthesis: Use LC-MS and NMR to confirm the identity and purity of the synthesized this compound.
-
Conjugation Reaction Monitoring: RP-HPLC or HIC can be used to monitor the progress of the conjugation reaction and determine the relative amounts of conjugated and unconjugated antibody.
-
Final ADC Characterization:
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and fragments.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species and calculate the average DAR.
-
Mass Spectrometry (MS): To confirm the identity of the ADC and determine the exact mass of different species, providing precise DAR information.
-
UV/Vis Spectroscopy: For a rapid estimation of the average DAR.
-
Cell-based Cytotoxicity Assays: To assess the potency and biological activity of the ADC.
-
Q4: What are the key considerations for the purification of this compound ADCs at a large scale?
Scalable purification of ADCs is critical for manufacturing.
-
Chromatography Techniques: A combination of chromatography steps is often necessary. Common methods include Protein A affinity chromatography (for initial capture), ion-exchange chromatography, size exclusion chromatography, and hydrophobic interaction chromatography.
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of unconjugated small molecules before and after chromatography steps.
-
Process Optimization: Each purification step must be optimized for loading capacity, flow rate, and buffer composition to ensure efficient removal of impurities while maximizing product yield.
-
Single-Use Technologies: Employing single-use systems can reduce the risk of cross-contamination and cleaning validation requirements.
Experimental Protocols
General Protocol for Cysteine-Based Conjugation of this compound to an Antibody
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate buffer with EDTA).
-
Concentrate the antibody to the desired concentration (e.g., 10-20 mg/mL).
-
-
Antibody Reduction:
-
Add a reducing agent (e.g., TCEP) to the antibody solution at a specific molar excess.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-4 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Perform buffer exchange using tangential flow filtration (TFF) to remove excess unconjugated linker-payload and other small molecules.
-
Further purify the ADC using chromatography techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and achieve the desired product purity.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer.
-
Analyze the average DAR and distribution of drug-loaded species using HIC or RP-HPLC.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Visualizations
Caption: Workflow for the production of this compound ADC.
Caption: Decision tree for troubleshooting ADC aggregation issues.
Caption: Simplified mechanism of action for a Val-Cit linker-based ADC.
References
Technical Support Center: OPSS-Val-Cit-PAB-PNP ADC Homogeneity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges related to the homogeneity of antibody-drug conjugates (ADCs) utilizing an OPSS-activated, Val-Cit-PAB cleavable linker system.
Frequently Asked Questions (FAQs)
Q1: What is ADC homogeneity and why is it critical?
A1: ADC homogeneity refers to the uniformity of the drug product, particularly the distribution of the drug-to-antibody ratio (DAR). An ideal ADC preparation would have a single, defined DAR value (e.g., DAR 4). However, conventional conjugation methods, such as those involving the reduction of native interchain disulfides for OPSS-linker attachment, often result in a heterogeneous mixture of species (DAR 0, 2, 4, 6, 8). This heterogeneity can significantly impact the ADC's safety, efficacy, and pharmacokinetic profile. A well-controlled, more homogeneous product is crucial for ensuring batch-to-batch consistency and a predictable clinical outcome.
Q2: What are the primary sources of heterogeneity in ADCs produced via cysteine conjugation with an OPSS-linker?
A2: The main sources of heterogeneity are:
-
Stochastic Reduction of Disulfide Bonds: The four interchain disulfide bonds in a typical IgG1 antibody exhibit different susceptibilities to reducing agents. Incomplete or over-reduction can lead to a random assortment of free thiols, resulting in a broad DAR distribution.
-
Thiol Re-oxidation: Free cysteine thiols generated during the reduction step can re-form disulfide bonds with each other if not promptly conjugated, leading to the formation of DAR 0 species and other impurities.
-
Conjugation Reaction Inefficiencies: Suboptimal reaction conditions (e.g., pH, temperature, molar ratio of linker-drug) can lead to incomplete conjugation, leaving unreacted thiols.
-
Product Aggregation: The attachment of hydrophobic linker-payloads can induce protein aggregation, another form of heterogeneity that negatively impacts product stability and safety.
Q3: What does the "OPSS-Val-Cit-PAB-PNP" nomenclature signify?
A3: This describes the key components of the linker-payload system:
-
OPSS (ortho-pyridyl disulfide): This is the reactive group on the linker that enables conjugation. It reacts with free thiol (-SH) groups on the reduced antibody via a disulfide exchange mechanism.
-
Val-Cit (Valine-Citrulline): A dipeptide that is specifically cleaved by Cathepsin B, an enzyme often overexpressed in tumor cells, ensuring targeted drug release.
-
PAB (p-aminobenzyl): A self-immolative spacer that connects the Val-Cit linker to the drug. Once Val-Cit is cleaved, the PAB spacer spontaneously decomposes to release the active payload.
-
PNP (p-nitrophenyl): This is often part of an activated carbonate group used to attach the cytotoxic payload to the PAB spacer during the synthesis of the linker-drug intermediate.
Troubleshooting Guide: Common Homogeneity Issues
This section addresses specific problems encountered during the ADC development process.
Problem 1: Broad DAR Distribution Observed by HIC
-
Potential Cause 1: Suboptimal Antibody Reduction. The concentration of the reducing agent (e.g., TCEP, DTT) and the incubation time/temperature directly control the number of disulfide bonds reduced.
-
Recommended Solution 1: Optimize Reduction Conditions.
-
Titrate Reducing Agent: Perform a series of small-scale reactions varying the molar equivalents of the reducing agent (e.g., 2.0 to 5.0 equivalents for a target DAR of 4).
-
Control Incubation: Test different incubation times (e.g., 60, 90, 120 minutes) and temperatures (e.g., 25°C vs 37°C).
-
Analyze Intermediates: Use a method like reverse-phase LC-MS to confirm the number of free thiols on the reduced antibody before proceeding with conjugation.
-
-
Potential Cause 2: Re-oxidation of Free Thiols. After reduction, exposed thiols are prone to re-forming disulfide bonds if the conjugation step is delayed or if oxygen is present.
-
Recommended Solution 2: Prevent Re-oxidation.
-
Immediate Conjugation: Add the OPSS-linker-drug reagent to the reaction mixture immediately after the reduction step is complete.
-
Use Degassed Buffers: De-gas all buffers used for the reduction and conjugation steps to minimize dissolved oxygen.
-
Chelating Agents: Include a chelating agent like EDTA (e.g., 1 mM) in the buffer to sequester metal ions that can catalyze oxidation.
-
Problem 2: High Percentage of Aggregates Detected by SEC
-
Potential Cause 1: High Average DAR and Hydrophobicity. The cytotoxic payload is often hydrophobic. Attaching too many drug molecules can increase the overall hydrophobicity of the ADC, leading to aggregation.
-
Recommended Solution 1: Control DAR and Formulation.
-
Target a Lower DAR: Adjust the reduction and conjugation conditions to aim for a lower average DAR (e.g., 3.5 - 4.0).
-
Introduce Co-solvents: Include a small percentage of an organic co-solvent (e.g., 5-10% DMSO or DMA) in the conjugation buffer to improve the solubility of the linker-drug and the resulting ADC.
-
Formulation Screening: After purification, screen different buffer formulations (e.g., varying pH, adding excipients like polysorbate or sucrose) to identify conditions that maximize long-term stability.
-
-
Potential Cause 2: Uncontrolled Conjugation pH. The pH of the reaction can influence both the stability of the antibody and the rate of side reactions.
-
Recommended Solution 2: Optimize Reaction pH.
-
The thiol-disulfide exchange reaction is efficient over a range of pH values (typically 6.5-8.0).
-
Perform the conjugation at a pH where the antibody is most stable, often around pH 7.0-7.5. Avoid excessively high pH, which can promote disulfide scrambling and aggregation.
-
Data Presentation: Impact of Reduction Conditions
The table below illustrates how varying the concentration of the reducing agent TCEP can influence the final DAR distribution and aggregate content of an ADC.
| TCEP (molar eq.) | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Avg. DAR | Aggregates (%) |
| 2.5 | 15 | 45 | 35 | 5 | 0 | 2.6 | < 1% |
| 3.5 | 5 | 20 | 60 | 15 | 0 | 3.9 | < 1% |
| 5.0 | 2 | 10 | 40 | 38 | 10 | 5.3 | 4.5% |
| Data is illustrative. Optimal conditions must be determined empirically. |
Experimental Protocols
Protocol 1: Controlled Reduction of Antibody Interchain Disulfides
-
Preparation: Prepare a solution of the antibody (e.g., IgG1) at a concentration of 10 mg/mL in a reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 1 mM EDTA).
-
Reducing Agent: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in the same reaction buffer.
-
Reduction: Add a calculated molar equivalent of TCEP (e.g., 3.5 equivalents to target 4 free thiols per antibody) to the antibody solution.
-
Incubation: Incubate the reaction at 37°C for 90 minutes with gentle mixing.
-
Purification (Optional but Recommended): Immediately before conjugation, remove excess TCEP using a desalting column equilibrated with conjugation buffer.
Protocol 2: Conjugation via Thiol-Disulfide Exchange
-
Linker-Payload Preparation: Dissolve the OPSS-Val-Cit-PAB-Payload compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Molar Ratio: Calculate the required volume of the linker-payload stock to achieve a desired molar excess over the available thiol groups (e.g., 1.5-fold excess per thiol).
-
Conjugation: Add the linker-payload solution to the reduced antibody solution. If the linker-payload is in an organic solvent, ensure the final concentration of the solvent does not exceed 10% (v/v).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent like N-acetylcysteine (20-fold molar excess over the initial linker-payload) to cap any unreacted OPSS groups and stop the reaction.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visualizations
Caption: Workflow for ADC production, purification, and analysis.
Caption: Troubleshooting flowchart for ADC homogeneity issues.
Technical Support Center: Mitigating Hydrophobicity of Val-Cit-PAB Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the hydrophobicity of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of Val-Cit-PAB based ADCs.
Problem 1: ADC Precipitation or Aggregation During or After Conjugation
Symptoms:
-
Visible cloudiness or precipitation in the reaction mixture.
-
Increase in high molecular weight (HMW) species observed by Size Exclusion Chromatography (SEC).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Hydrophobicity of the Drug-Linker | The Val-Cit-PAB linker, especially when combined with a hydrophobic payload, can significantly increase the overall hydrophobicity of the ADC, leading to aggregation in aqueous buffers. |
| Solution 1: Optimize Drug-to-Antibody Ratio (DAR): A higher DAR increases hydrophobicity. Aim for a lower average DAR (typically 2-4) by reducing the molar excess of the drug-linker during conjugation. | |
| Solution 2: Introduce a Hydrophilic Linker: Incorporate hydrophilic moieties into the linker design. PEGylation is a common strategy where polyethylene glycol (PEG) chains are added to the linker to increase its hydrophilicity and solubility.[1][2][3] Other options include using hydrophilic amino acids or charged groups in the linker. | |
| Solution 3: Use a More Hydrophilic Payload: If possible, select a less hydrophobic cytotoxic agent. | |
| Suboptimal Conjugation Conditions | The buffer pH, temperature, and presence of organic co-solvents can influence ADC stability during conjugation. |
| Solution 1: Co-solvent Usage: A small percentage (typically ≤10% v/v) of a water-miscible organic co-solvent like DMSO or DMF can be used to solubilize the hydrophobic drug-linker. However, higher concentrations can denature the antibody. | |
| Solution 2: Buffer Optimization: Ensure the conjugation buffer has an appropriate pH and ionic strength to maintain antibody stability. | |
| Solution 3: Temperature Control: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to minimize aggregation. |
Problem 2: Poor Pharmacokinetics (PK) and Rapid Clearance in vivo
Symptoms:
-
Short ADC half-life in circulation.
-
Reduced tumor exposure and efficacy.
-
Potential for increased off-target toxicity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Increased Hydrophobicity | Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system (RES), leading to rapid clearance from circulation. |
| Solution 1: Hydrophilic Linker Technology: As with aggregation, incorporating hydrophilic linkers (e.g., PEGylated linkers) can shield the hydrophobic payload, reduce non-specific uptake, and improve the PK profile. | |
| Solution 2: DAR Optimization: Higher DAR ADCs are generally more hydrophobic and clear faster. A lower DAR of 2-4 is often found to have a better therapeutic index. | |
| Solution 3: Formulation with Stabilizing Excipients: Formulate the final ADC product in a buffer containing stabilizers that can reduce hydrophobic interactions and improve in-vivo stability. |
Frequently Asked Questions (FAQs)
Q1: What makes Val-Cit-PAB based ADCs hydrophobic?
A1: The hydrophobicity of Val-Cit-PAB based ADCs is primarily attributed to the Val-Cit dipeptide and the p-aminobenzylcarbamate (PAB) spacer, which are inherently nonpolar. This hydrophobicity is further amplified by the conjugation of highly hydrophobic cytotoxic payloads, such as auristatins (e.g., MMAE) or maytansinoids. The overall hydrophobicity of the ADC is also directly proportional to the Drug-to-Antibody Ratio (DAR).
Q2: How can I reduce the hydrophobicity of my Val-Cit-PAB ADC?
A2: Several strategies can be employed:
-
Linker Modification: The most effective approach is to incorporate hydrophilic elements into the linker. This can be achieved by:
-
PEGylation: Adding polyethylene glycol (PEG) chains of varying lengths to the linker.
-
Hydrophilic Amino Acids: Replacing or adding hydrophilic amino acids to the peptide sequence.
-
Charged Moieties: Introducing charged groups like sulfonates to increase hydrophilicity.
-
-
DAR Optimization: A lower average DAR (e.g., 2 or 4) will result in a less hydrophobic ADC.
-
Payload Selection: If feasible, using a more hydrophilic payload can mitigate the overall hydrophobicity.
Q3: What analytical techniques are used to assess ADC hydrophobicity and aggregation?
A3: A combination of analytical methods is typically used:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for assessing the hydrophobicity of ADCs. It separates different DAR species based on their hydrophobicity, with higher DAR species eluting later.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of high molecular weight (HMW) species, or aggregates, in an ADC sample.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to assess hydrophobicity and determine the DAR, often after reducing the ADC into its light and heavy chain components.
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): This technique separates ADC species based on their size under denaturing conditions and can be used to assess purity and heterogeneity.
Q4: How does hydrophobicity impact the in vivo performance of a Val-Cit-PAB ADC?
A4: High hydrophobicity can negatively impact the in vivo performance of an ADC in several ways:
-
Accelerated Clearance: Hydrophobic ADCs are recognized and cleared more rapidly by the mononuclear phagocyte system, leading to a shorter half-life in circulation.
-
Reduced Efficacy: Faster clearance reduces the amount of ADC that reaches the tumor, thereby decreasing its therapeutic efficacy.
-
Increased Off-Target Toxicity: Non-specific uptake of hydrophobic ADCs by healthy tissues can lead to increased toxicity.
Data Presentation
Table 1: Impact of Hydrophilic Linkers on ADC Aggregation
| ADC Construct | Linker Type | DAR | % Monomer | % Aggregate | Reference |
| Trastuzumab-MMAE | Val-Cit-PAB | ~7 | 98.20% | 1.80% | |
| Trastuzumab-MMAE | Val-Ala-PAB | ~7 | >99% | <1% | |
| anti-CD22-Maytansinoid | SMCC | 8 | ~80% | ~20% | |
| anti-CD22-Maytansinoid | PEG4-SMCC | 8 | >95% | <5% |
Table 2: Effect of PEGylation on ADC Pharmacokinetics
| ADC Construct | Linker Modification | HIC Retention Time (min) | Plasma Clearance (mL/day/kg) | Reference |
| cAC10-vcMMAE | None | 20.5 | 15.6 | |
| cAC10-vcMMAE | Linear PEG8 | 18.2 | 8.9 | |
| cAC10-vcMMAE | Branched PEG8 | 17.5 | 6.5 |
Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
This protocol provides a general method for analyzing the hydrophobicity and DAR distribution of ADCs.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A HIC column suitable for proteins (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Protocol:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR. The weighted average DAR can be calculated from the peak areas of the different DAR species.
-
2. Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol is for the quantification of high molecular weight species (aggregates) in an ADC sample.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: An SEC column with a pore size suitable for antibodies (e.g., Tosoh TSKgel G3000SWxl, Agilent AdvanceBio SEC).
-
Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic ADCs, the addition of an organic modifier (e.g., 10-15% isopropanol or acetonitrile) may be necessary to prevent secondary interactions with the column matrix.
-
Protocol:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject the ADC sample (typically 20-100 µg).
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Aggregates will elute before the monomeric ADC peak. The percentage of aggregation can be calculated by integrating the peak areas.
-
3. UV/Vis Spectroscopy for Average DAR Determination
This is a simple and rapid method for determining the average DAR.
-
Instrumentation: A UV/Vis spectrophotometer.
-
Protocol:
-
Determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λmax).
-
Measure the absorbance of the ADC sample at both 280 nm and λmax.
-
Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations based on the Beer-Lambert law:
-
A_280 = (ε_Ab_at_280 * C_Ab) + (ε_Drug_at_280 * C_Drug)
-
A_λmax = (ε_Ab_at_λmax * C_Ab) + (ε_Drug_at_λmax * C_Drug)
-
-
Calculate the average DAR: Average DAR = C_Drug / C_Ab.
-
Visualizations
Caption: Logical workflow for mitigating ADC hydrophobicity.
Caption: Experimental workflow for HIC analysis of ADCs.
Caption: Experimental workflow for SEC analysis of ADC aggregation.
References
Technical Support Center: Troubleshooting Unexpected Cytotoxicity in Antibody-Drug Conjugate (ADC) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when observing unexpected cytotoxicity in Antibody-Drug Conjugate (ADC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your ADC experiments, leading to unexpected or off-target cytotoxicity.
Issue 1: High Cytotoxicity Observed in Antigen-Negative (Ag-) Cell Lines
Question: We are observing significant cytotoxicity in our antigen-negative control cell line, which should be unaffected. What are the potential causes and how can we troubleshoot this?
Answer: Cytotoxicity in antigen-negative cells is a common indicator of off-target effects and can confound the interpretation of your ADC's potency and specificity.[1] The primary causes often relate to the stability of the ADC, the properties of the payload, or characteristics of the antibody itself.
Troubleshooting & Optimization:
-
Linker Instability and Premature Payload Release: The linker connecting the antibody and the cytotoxic payload may be unstable in the culture medium, leading to premature release of the free payload.[2][3] This free drug can then indiscriminately kill both antigen-positive and antigen-negative cells.[2][3]
-
Troubleshooting Step: Perform a plasma stability assay to assess the linker's integrity over time.
-
Experimental Protocol: See "Experimental Protocol 1: In Vitro Plasma Stability Assay."
-
-
"Bystander Effect" of Membrane-Permeable Payloads: If your ADC utilizes a membrane-permeable payload, it can diffuse out of the target antigen-positive cells after internalization and release, killing neighboring antigen-negative cells. While this can be advantageous in a heterogeneous tumor environment, it can complicate in vitro assays.
-
Troubleshooting Step: Conduct a co-culture experiment with antigen-positive and fluorescently labeled antigen-negative cells to quantify the bystander effect.
-
Experimental Protocol: See "Experimental Protocol 2: In Vitro Bystander Effect Assay."
-
-
ADC Aggregation: Aggregates of your ADC can form during manufacturing or storage. These aggregates can be taken up by cells, including antigen-negative ones, through non-specific mechanisms like Fcγ receptor (FcγR)-mediated endocytosis, leading to off-target cytotoxicity.
-
Troubleshooting Step: Characterize the aggregation state of your ADC preparation using size-exclusion chromatography (SEC).
-
Experimental Protocol: See "Experimental Protocol 3: Size-Exclusion Chromatography (SEC) for ADC Aggregation Analysis."
-
-
Off-Target Receptor-Mediated Uptake: The antibody component of the ADC might have some affinity for other receptors on the cell surface, or the glycans on the antibody's Fc region could be recognized by lectin receptors, such as the mannose receptor, leading to unintended internalization.
-
Troubleshooting Step: Evaluate the binding of the unconjugated antibody to the antigen-negative cell line using flow cytometry.
-
Troubleshooting Workflow for High Cytotoxicity in Ag- Cells
References
Technical Support Center: Optimization of OPSS-Val-Cit-PAB-PNP Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of reaction conditions for OPSS-Val-Cit-PAB-PNP conjugation in the development of Antibody-Drug Conjugates (ADCs).
I. Frequently Asked Questions (FAQs)
Q1: What are the key reactive groups in the this compound linker and what do they do?
A1: The this compound linker is a multi-component system designed for stable drug linkage in circulation and controlled release within target cells.[1] Its key components are:
-
OPSS (ortho-pyridyldisulfide): This group reacts with thiol (-SH) groups on the antibody, typically from cysteine residues, to form a disulfide bond. This is the initial step of attaching the linker to the antibody.[2]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[3][4] This enzymatic cleavage is the trigger for drug release.
-
PAB (p-aminobenzylcarbamate): This is a self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB moiety spontaneously decomposes to release the conjugated drug in its active form.[3]
-
PNP (p-nitrophenyl carbonate): This is an activated carbonate group that serves as a good leaving group for the conjugation of the linker to an amine group on the cytotoxic payload.
Q2: What is the optimal pH for conjugating the OPSS end of the linker to an antibody?
A2: The reaction of the pyridyldithiol group (like OPSS) with a thiol on the antibody is most efficient at a pH range of 7.0 to 8.0. At lower pH values, the reaction rate decreases.
Q3: At what pH should the p-nitrophenyl carbonate (PNP) group be reacted with the amine-containing drug?
A3: The aminolysis of p-nitrophenyl carbonates is a nucleophilic substitution reaction. While specific kinetic data for every amine-containing drug will vary, the reaction is generally faster at a slightly basic pH (around 8.0-9.0) where the amine is deprotonated and more nucleophilic. However, one must also consider the stability of the drug and the linker at higher pH.
Q4: What are the common causes of low drug-to-antibody ratio (DAR)?
A4: Low DAR can result from several factors:
-
Incomplete antibody reduction: If conjugating to cysteine residues from interchain disulfide bonds, incomplete reduction will result in fewer available thiol groups for the OPSS linker to react with.
-
Suboptimal conjugation pH: Performing the OPSS-thiol reaction outside the optimal pH range of 7.0-8.0 can lead to lower efficiency.
-
Hydrolysis of the linker: The OPSS and PNP groups can be susceptible to hydrolysis, especially at non-optimal pH values or during prolonged reactions.
-
Steric hindrance: The accessibility of the conjugation site on the antibody can influence the reaction efficiency.
-
Insufficient molar excess of the linker-drug construct: A sufficient excess of the activated linker-drug is needed to drive the conjugation reaction to completion.
Q5: Why is my ADC aggregating after conjugation and/or purification?
A5: Aggregation is a common issue in ADC development, often driven by the increased hydrophobicity of the conjugate after attaching the drug-linker. The Val-Cit-PAB linker itself can contribute to this hydrophobicity, especially at higher DARs. Other contributing factors include:
-
Unfavorable buffer conditions: Incorrect pH or low ionic strength can promote aggregation.
-
Presence of organic solvents: Solvents used to dissolve the linker-drug can sometimes induce protein aggregation.
-
High DAR: Higher drug loading increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Physical stress: Freeze-thaw cycles and vigorous mixing can also lead to aggregation.
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound conjugation.
Problem 1: Low Conjugation Yield or Low DAR
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | - Optimize the concentration of the reducing agent (e.g., TCEP or DTT). - Ensure the reduction is carried out at the optimal pH and temperature for the chosen reducing agent. - Verify the number of free thiols per antibody after reduction using Ellman's reagent. |
| Suboptimal OPSS-Thiol Conjugation | - Adjust the reaction buffer to a pH between 7.0 and 8.0. - Optimize the molar ratio of the OPSS-linker to the antibody. A 5 to 10-fold molar excess of the linker is a good starting point. - Monitor the reaction over time to determine the optimal reaction duration. |
| Inefficient Drug-PNP Reaction | - Perform the reaction in a suitable organic co-solvent (e.g., DMSO) to ensure the solubility of both the linker and the drug. - Optimize the pH of the reaction mixture to be slightly basic (pH 8.0-9.0) to enhance the nucleophilicity of the amine on the drug, while monitoring for potential degradation. - Use a higher molar excess of the PNP-activated linker relative to the drug. |
| Linker Instability/Hydrolysis | - Prepare fresh solutions of the this compound linker before each use. - Minimize the reaction time to what is necessary for efficient conjugation. - Avoid prolonged exposure to high pH conditions. |
Problem 2: ADC Aggregation
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the ADC | - Optimize the DAR; a lower DAR may reduce aggregation. - Consider using hydrophilic linkers or modifying the linker with hydrophilic moieties like PEG if aggregation is severe. - Screen different formulation buffers with varying pH and excipients (e.g., sugars, polysorbates) to improve ADC solubility. |
| Conjugation Process Conditions | - Minimize the concentration of organic co-solvents in the final reaction mixture. - Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the aggregation process. - Avoid vigorous mixing or vortexing. |
| Purification-Induced Aggregation | - Optimize the purification method. For Hydrophobic Interaction Chromatography (HIC), adjust the salt concentration and gradient. For Size Exclusion Chromatography (SEC), ensure the mobile phase is compatible with the ADC and minimizes non-specific interactions. - Analyze fractions immediately after purification to identify and isolate the monomeric ADC. |
III. Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters for optimizing the conjugation reactions. These values are based on literature for similar chemistries and should be used as a starting point for optimization.
Table 1: Optimization of OPSS-Thiol Conjugation with Antibody
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 | Optimal for the reaction between a pyridyldithiol group and a thiol, ensuring efficient formation of the disulfide bond. |
| Temperature | 4°C to 25°C | Room temperature (25°C) allows for faster reaction kinetics, while 4°C can be used for sensitive antibodies or to minimize aggregation. |
| Molar Ratio (Linker:Antibody) | 5:1 to 10:1 | A molar excess of the linker drives the reaction towards completion. The optimal ratio should be determined empirically. |
| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to proceed to completion. Monitor progress by HPLC if possible. |
Table 2: Optimization of PNP-Carbonate Reaction with Amine-Containing Drug
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.0 | A slightly basic pH deprotonates the amine, increasing its nucleophilicity for reaction with the PNP-carbonate. Monitor for potential hydrolysis of the linker or degradation of the drug. |
| Temperature | 25°C | Room temperature is generally sufficient for this reaction. |
| Molar Ratio (Linker:Drug) | 1.1:1 to 1.5:1 | A slight excess of the PNP-activated linker ensures complete conversion of the drug. |
| Reaction Time | 2 - 6 hours | The reaction is typically complete within this timeframe. Monitor by TLC or LC-MS. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of both the linker and the drug. |
IV. Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Preparation of the Linker-Drug Conjugate
-
Dissolution: Dissolve the this compound linker and the amine-containing cytotoxic drug separately in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: In a reaction vessel, add the drug solution to the linker solution. A 1.2:1 molar ratio of linker to drug is a good starting point.
-
Base Addition: Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to achieve a slightly basic pH (approximately 8.5).
-
Incubation: Stir the reaction at room temperature (25°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired linker-drug conjugate.
-
Purification: Purify the OPSS-Val-Cit-PAB-Drug conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
Protocol 2: Antibody Reduction and Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.
-
Reduction: If conjugating to interchain cysteines, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution at a 2-5 molar excess. Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
Buffer Exchange (if using DTT): If DTT is used as the reducing agent, it must be removed prior to conjugation. Perform a buffer exchange using a desalting column into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Conjugation: Add the purified OPSS-Val-Cit-PAB-Drug conjugate (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any remaining OPSS groups.
Protocol 3: ADC Purification and Characterization
-
Initial Purification (Desalting): Remove excess linker-drug and quenching reagent by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs and remove aggregates, perform HIC.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Elute with a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later.
-
-
Size Exclusion Chromatography (SEC): To analyze and quantify aggregates, perform analytical SEC.
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as PBS, sometimes with the addition of a small amount of organic modifier like isopropanol for hydrophobic ADCs.
-
-
DAR Analysis:
-
HIC-HPLC: Calculate the average DAR from the HIC chromatogram by integrating the peak areas of the different DAR species.
-
LC-MS: For a more precise measurement of the DAR and to confirm the identity of the conjugate, perform LC-MS analysis on the intact or reduced ADC.
-
V. Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis and characterization of an ADC.
Caption: Mechanism of action for a Val-Cit-PAB based ADC.
References
Validation & Comparative
A Head-to-Head Performance Analysis: OPSS-Val-Cit-PAB-PNP vs. MC-Val-Cit-PAB-PNP in Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on the meticulous selection of each component. The linker, which bridges the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. This guide provides an objective, data-supported comparison of two widely utilized cathepsin B-cleavable linkers: OPSS-Val-Cit-PAB-PNP and MC-Val-Cit-PAB-PNP.
The core structure of both linkers features the Val-Cit (valine-citrulline) dipeptide, a substrate for the lysosomal protease cathepsin B, and a self-immolative para-aminobenzylcarbamate (PAB) spacer, ensuring the release of an unmodified payload. The key differentiator lies in the chemical moiety used for conjugation to the antibody's thiol groups: an ortho-pyridyl disulfide (OPSS) in the former, and a maleimidocaproyl (MC) group in the latter. This seemingly subtle difference has profound implications for the stability, and consequently, the overall performance of the resulting ADC.
Comparative Performance Data
The stability of the bond formed between the linker and the antibody is paramount to preventing premature payload release in systemic circulation, a major cause of off-target toxicity. The MC linker forms a stable thioether bond, whereas the OPSS linker creates a disulfide bond that is more susceptible to cleavage. This fundamental difference in stability is reflected in the performance metrics summarized below.
| Performance Metric | This compound | MC-Val-Cit-PAB-PNP | Rationale and Implications |
| Linkage Chemistry | Forms a disulfide bond with antibody thiols. | Forms a stable thioether bond via Michael addition with antibody thiols. | The thioether bond is significantly more stable in the reducing environment of plasma, minimizing premature drug release. |
| Plasma Stability | Lower; susceptible to thiol-disulfide exchange with circulating thiols like albumin and glutathione. | High; the thioether bond is largely resistant to cleavage in plasma. | Higher plasma stability of the MC-linked ADC leads to a longer half-life of the intact conjugate and reduced off-target toxicity. |
| In Vitro Cytotoxicity | Potent against target cells, but off-target toxicity can be observed due to linker instability. | Highly potent and specific to target cells due to minimal premature payload release. | A more stable linker ensures that the cytotoxic payload is primarily delivered to the antigen-expressing target cells. |
| In Vivo Efficacy | Efficacious, but the therapeutic window may be narrowed by systemic toxicity from prematurely released payload. | Generally demonstrates a wider therapeutic window, allowing for higher tolerated doses and potentially greater tumor growth inhibition. | The enhanced stability of the MC linker contributes to a better safety profile and improved overall anti-tumor activity in preclinical models. |
Experimental Methodologies
To quantitatively assess the performance of ADCs constructed with these linkers, the following standard experimental protocols are employed.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Protocol:
-
The test ADC (e.g., at a final concentration of 100 µg/mL) is incubated in human or mouse plasma at 37°C.
-
Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).
-
The reaction is quenched, and the ADC is captured from the plasma, often using immunoaffinity beads (e.g., Protein A/G).
-
The captured ADC is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.
-
A decrease in the average DAR over time indicates payload deconjugation. The percentage of intact ADC remaining is plotted against time to determine the plasma half-life.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To measure the potency of the ADC in killing target (antigen-positive) versus non-target (antigen-negative) cells.
Protocol:
-
Target and non-target cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a period of 72 to 120 hours.
-
Following incubation, a tetrazolium salt solution (e.g., MTT or XTT) is added to each well.
-
Metabolically active (viable) cells will reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's potency.
Visualizing the Chemical Pathways and Workflows
The following diagrams illustrate the conjugation chemistries, the intracellular payload release mechanism, and a typical experimental workflow for ADC evaluation.
Caption: OPSS linker conjugation resulting in a disulfide bond.
Caption: MC linker conjugation forming a stable thioether bond.
Caption: The shared mechanism of intracellular payload release.
Caption: A typical workflow for evaluating ADC performance.
Conclusion
The selection between this compound and MC-Val-Cit-PAB-PNP represents a critical decision in ADC design, with significant consequences for the conjugate's stability and therapeutic window. The formation of a stable thioether bond by the MC linker provides a clear advantage in terms of plasma stability over the disulfide bond formed by the OPSS linker. This enhanced stability is crucial for minimizing premature payload release, thereby reducing the potential for off-target toxicity and improving the overall safety and efficacy profile of the ADC. For the development of next-generation ADCs with an optimized therapeutic index, the MC-Val-Cit-PAB-PNP linker is the superior choice.
A Comparative Guide to Val-Cit-PAB and Glucuronide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window. The choice of linker dictates the payload's release mechanism and its delivery to the target cancer cells. This guide provides an objective, data-driven comparison of two widely used enzymatically cleavable linkers: the peptide-based Val-Cit-PAB linker and the glycosidic-based glucuronide linker.
Introduction to Val-Cit-PAB and Glucuronide Linkers
Val-Cit-PAB (Valine-Citrulline-p-Aminobenzylcarbamate) Linker: This dipeptide-based linker is a well-established technology in the ADC field, utilized in several approved ADCs.[] Its mechanism relies on the cleavage of the peptide bond between citrulline and the PAB spacer by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][2] Following this initial cleavage, the PAB spacer undergoes a self-immolation process to release the unmodified cytotoxic payload.[]
Glucuronide Linker: This linker utilizes a β-glucuronic acid moiety that is cleaved by the enzyme β-glucuronidase.[3] This enzyme is abundant in the lysosomes of tumor cells and can also be found in the tumor microenvironment. Similar to the Val-Cit-PAB system, a self-immolative spacer is often incorporated to ensure the release of the active drug following enzymatic cleavage. A key feature of the glucuronide linker is its high hydrophilicity.
Mechanism of Action and Payload Release
The payload release for both linker types is an intracellular process triggered by specific enzymatic activity within the target cancer cell.
Quantitative Performance Comparison
Direct head-to-head comparisons of ADCs with different linkers are essential for understanding their relative performance. The following tables summarize key data from comparative studies.
Table 1: Physicochemical and In Vitro Performance
| Parameter | Val-Cit-PAB Linker | Glucuronide Linker | Key Insights | Reference(s) |
| Aggregation | Up to 80% | <5% | The high hydrophilicity of the glucuronide linker significantly reduces the tendency for aggregation, especially with hydrophobic payloads. | |
| In Vitro Efficacy (Cytotoxicity) | Similar to Glucuronide-linked ADC | Similar to Val-Cit-PAB-linked ADC | Both linkers can effectively deliver payloads to target cells and induce cytotoxicity in vitro. | |
| Plasma Stability (Human) | High (t½ > 200 days reported for some constructs) | High (reported to be very stable in circulation) | Both linkers are generally stable in human plasma, minimizing premature payload release. | |
| Plasma Stability (Rodent) | Unstable in mouse plasma due to carboxylesterase activity | Stable | The instability of the Val-Cit-PAB linker in mouse models can complicate preclinical efficacy and toxicity studies. |
Table 2: In Vivo Performance
| Parameter | Val-Cit-PAB Linker | Glucuronide Linker | Key Insights | Reference(s) |
| In Vivo Efficacy | Effective | Greater efficacy observed in some studies | The glucuronide linker has demonstrated the potential for superior in vivo anti-tumor activity. | |
| In Vivo Tolerability | Generally well-tolerated | Lower tolerability observed in some comparative studies | The higher in vivo efficacy of glucuronide-linked ADCs may be associated with increased toxicity, requiring careful therapeutic window assessment. |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of ADC candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Methodology:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADCs, unconjugated antibody, and free payload. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (human, mouse, rat, cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis:
-
Intact ADC (Average DAR): Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.
-
Free Payload: Use LC-MS/MS to quantify the amount of free payload released into the plasma.
-
Aggregation Assay (Size-Exclusion Chromatography - SEC)
This assay quantifies the percentage of high molecular weight species (aggregates) in an ADC preparation.
Methodology:
-
Sample Preparation: Dilute the ADC to a suitable concentration in a mobile phase that minimizes non-specific interactions.
-
SEC Analysis: Inject the sample onto a size-exclusion chromatography column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting first, followed by the monomer, and then any fragments.
-
Detection: Use a UV detector (at 280 nm) to monitor the elution profile.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Model System: Use immunodeficient mice (e.g., nude or SCID) and a human cancer cell line that expresses the target antigen.
-
Tumor Implantation: Subcutaneously implant a suspension of the tumor cells into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Treatment: Administer the treatments intravenously (or via another appropriate route) according to the study design.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size, or after a predetermined duration. Tumor growth inhibition (TGI) is a key efficacy endpoint.
Conclusion
The choice between a Val-Cit-PAB and a glucuronide linker is a critical decision in ADC design and should be based on the specific characteristics of the antibody, payload, and the intended therapeutic application.
-
Val-Cit-PAB is a well-validated linker with proven clinical success. However, its potential for inducing aggregation with hydrophobic payloads and its instability in rodent models are important considerations.
-
Glucuronide linkers offer a significant advantage in terms of reducing aggregation due to their hydrophilicity. They have shown promise for enhanced in vivo efficacy, although this may be accompanied by lower tolerability, necessitating careful dose optimization.
A thorough in vitro and in vivo characterization, using the standardized protocols outlined in this guide, is essential to select the optimal linker and develop a safe and effective ADC therapeutic.
References
Stability Showdown: Val-Cit vs. Hydrazine Linkers in Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its therapeutic index by balancing stability in circulation and efficient payload release within the target tumor cell.[1] Among the diverse array of cleavable linkers, the enzyme-sensitive Val-Cit dipeptide and the pH-sensitive hydrazine linkers represent two of the most established and utilized strategies. This guide provides an objective, data-driven comparison of their stability profiles to inform rational ADC design.
At a Glance: Key Stability Characteristics
The fundamental difference between Val-Cit and hydrazine linkers lies in their cleavage mechanism. Val-Cit linkers are engineered for enzymatic cleavage by proteases like Cathepsin B, which are overexpressed in the lysosomal compartments of cancer cells.[2][] In contrast, hydrazine linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes and lysosomes.[4][5] This distinction governs their relative stability in different physiological compartments.
| Linker Type | Cleavage Trigger | Primary Cleavage Location | Stability at Physiological pH (~7.4) |
| Val-Cit | Enzymatic (e.g., Cathepsin B) | Lysosomes | Generally High |
| Hydrazine | Acidic pH (Hydrolysis) | Endosomes & Lysosomes | Moderate to High (structure-dependent) |
Quantitative Stability Comparison
The stability of an ADC linker is paramount to prevent premature drug release in systemic circulation, which can lead to off-target toxicity and a diminished therapeutic window. The following tables summarize quantitative data on the stability of Val-Cit and hydrazine linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, antibodies, and payloads used.
Table 1: Plasma Stability of Val-Cit Linkers
| ADC/Compound | Plasma Source | Stability Metric | Result | Reference(s) |
| Val-Cit-PABC-MMAE ADC | Human | Half-life (t½) | ~230 days | |
| Val-Cit-PABC-MMAE ADC | Mouse | Half-life (t½) | ~80 hours | |
| Val-Cit ADC (generic) | Mouse | % Intact after 14 days | < 5% | |
| Glu-Val-Cit ADC | Mouse | % Intact after 14 days | Almost 100% | |
| Val-Cit-containing ADC | Ces1C-knockout Mice | Stability | Highly stable |
Note: The instability of Val-Cit linkers in mouse plasma is attributed to the carboxylesterase 1c (Ces1c) enzyme, which is not present in human plasma. This highlights the importance of selecting appropriate preclinical models.
Table 2: Stability of Hydrazine Linkers
| ADC/Compound | Condition | Stability Metric | Result | Reference(s) |
| Gemtuzumab ozogamicin | In vivo (human) | Hydrolysis rate | 1.5–2% per day | |
| Phenylketone-derived hydrazone | Human & Mouse Plasma | Half-life (t½) | ~2 days | |
| Acylhydrazone (from AcBut) | pH 7.4, 37°C | % Hydrolysis after 24h | 6% | |
| Acylhydrazone (from AcBut) | pH 4.5, 37°C | % Release after 24h | 97% | |
| Silyl ether-based linker | Human Plasma | Half-life (t½) | > 7 days |
Mechanisms of Payload Release
The distinct cleavage mechanisms of Val-Cit and hydrazine linkers are central to their design and application.
Val-Cit: Enzyme-Triggered Release
The Val-Cit linker's stability in circulation relies on the near-neutral pH of blood and the low activity of extracellular proteases. Upon internalization into a target cancer cell, the ADC is trafficked to the lysosome, where the high concentration and activity of enzymes like Cathepsin B in an acidic environment (pH 4.5-5.5) lead to the specific cleavage of the dipeptide. This is often followed by a self-immolative cascade of a p-aminobenzyl carbamate (PABC) spacer to release the unmodified payload.
Hydrazine: pH-Dependent Hydrolysis
Hydrazine linkers are designed to be relatively stable at the physiological pH of blood (~7.4) but labile under acidic conditions. When an ADC with a hydrazine linker is internalized into endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), the lower pH environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of the payload. The stability of the hydrazone bond can be fine-tuned by modifying the electronic properties of the carbonyl and hydrazine precursors.
Experimental Protocols
Evaluating the stability of an ADC linker is a critical component of preclinical development. Standardized assays are employed to quantify the rate of drug deconjugation under physiological conditions.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Prepare a stock solution of the test ADC in a suitable buffer.
-
Incubation: Spike the ADC into pre-warmed plasma (e.g., human, mouse, rat) at a defined concentration (e.g., 100 µg/mL). A control sample in buffer (e.g., PBS, pH 7.4) should be run in parallel. Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Immediately quench the reaction by freezing at -80°C or by precipitating plasma proteins with an organic solvent like acetonitrile.
-
Quantification: Analyze the samples to quantify the amount of intact ADC and/or released payload.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique to measure the intact ADC, free payload, and any metabolites or adducts.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to measure the concentration of total antibody and antibody-conjugated drug to determine the extent of deconjugation.
-
Cathepsin B Cleavage Assay (for Val-Cit Linkers)
Objective: To determine the rate of linker cleavage by the target enzyme Cathepsin B.
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT), combine the ADC at a defined concentration.
-
Initiate Reaction: Add recombinant human Cathepsin B to the mixture to start the cleavage reaction. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and stop the reaction using a quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the samples to pellet precipitated proteins and analyze the supernatant by LC-MS to quantify the released payload.
-
Data Analysis: Plot the concentration of released payload against time to determine the initial reaction rate.
Conclusion
The choice between a Val-Cit and a hydrazine linker is highly context-dependent, driven by the desired payload release kinetics, the nature of the payload, and the specific tumor biology. Val-Cit linkers offer excellent stability in human plasma and a highly specific release mechanism inside cancer cells, a strategy that has been validated in several approved ADCs. However, their instability in rodent plasma necessitates careful consideration during preclinical development.
Hydrazine linkers provide a pH-dependent release mechanism that is independent of enzyme expression levels. While early generation hydrazine linkers raised concerns about circulatory stability, newer designs have shown significantly improved stability profiles. Ultimately, the optimal linker choice requires empirical evaluation to achieve the delicate balance between systemic stability and potent, targeted payload delivery, thereby maximizing the therapeutic index of the ADC.
References
A Head-to-Head Comparison of Protease-Cleavable Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in targeted therapeutics like antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts efficacy and safety. Protease-cleavable linkers, designed to release a cytotoxic payload in the tumor microenvironment where specific proteases are upregulated, represent a major class of these molecular bridges. This guide provides an objective, data-driven comparison of different protease-cleavable linkers, supported by experimental data and detailed methodologies.
The ideal protease-cleavable linker should exhibit high stability in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved by tumor-associated proteases to ensure potent cell killing at the target site.[1][2] The most extensively studied proteases in this context include cathepsins, matrix metalloproteinases (MMPs), urokinase-type plasminogen activator (uPA), and caspases. Each of these enzymes has distinct expression patterns and substrate specificities, which has led to the development of a diverse array of cleavable peptide sequences.
Comparative Performance of Protease-Cleavable Linkers
The following tables summarize quantitative data from various studies to facilitate a head-to-head comparison of different protease-cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, cell lines, and animal models used.
Cathepsin B-Cleavable Linkers: Dipeptide Variations
Cathepsin B is a lysosomal cysteine protease frequently overexpressed in various cancer cells.[][4] Linkers incorporating dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are the most clinically validated for cathepsin B-mediated cleavage.[5]
| Linker Sequence | ADC Construct | Cell Line | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Model) | Key Findings & Citations |
| Val-Cit | F16-MMAE | A431 (human epidermoid carcinoma) | Not specified | Moderate anticancer activity | Val-Cit is a widely used linker, but its stability can be a concern. |
| Val-Ala | F16-MMAE | A431 (human epidermoid carcinoma) | Not specified | Superior anticancer activity compared to Val-Cit, Val-Lys, and Val-Arg | Val-Ala exhibited better in vivo stability and performance in this non-internalizing ADC model. |
| Val-Lys | F16-MMAE | A431 (human epidermoid carcinoma) | Not specified | Lower anticancer activity | Showed lower in vivo stability compared to Val-Ala and Val-Cit. |
| Val-Arg | F16-MMAE | A431 (human epidermoid carcinoma) | Not specified | Lowest anticancer activity | Exhibited the highest rate of MMAE loss in vivo, indicating poor stability. |
| FRRL-DOX | Doxorubicin Nanoparticle | Tumor cells | Not specified | 2.1-fold better anticancer efficacy than free DOX | The tetrapeptide Phe-Arg-Arg-Leu (FRRL) showed greater tumor-specific accumulation and efficacy. |
| cBu-Cit | MMAE-ADC | Not specified | Greater tumor inhibition than Val-Cit ADC | Not specified | The cyclobutane-1,1-dicarboxamide (cBu) structure confers higher selectivity for cathepsin B over other cathepsins. |
Novel and Alternative Protease-Cleavable Linkers
Beyond cathepsin B, other proteases present in the tumor microenvironment or within cancer cells are being exploited for targeted drug release.
| Linker Type | Target Protease(s) | ADC/Construct | Key Performance Metric | Findings & Citations |
| MMP-sensitive | MMP-2, MMP-9 | FMSN-Dox-H2-AE01 | ~85-90% cancer cell mortality (in vitro) | Enables controlled drug release modulated by MMP-2 levels and pH. Several peptide sequences like GPLGIAGQ and PVGLIG are known to be MMP-2/9 sensitive. |
| uPA-cleavable | Urokinase Plasminogen Activator (uPA) | Disintegrin-Conj-Mel | Dose-dependent inhibition of uPA-expressing A549 cells | The recombinant protein was non-toxic to uPA non-expressing cells, demonstrating specificity. |
| Multi-protease sensitive | Cathepsin B, uPA, MMPs | In silico designed linker | Structurally stable and predicted to be cleaved by all three enzymes | This novel linker is designed to enhance chemokine gradient formation for immunotherapy. |
| Caspase-3-cleavable | Caspase-3 | DEVD-ADC | Maintained efficacy even after depletion of antigen-positive cells | This linker enhances the bystander effect by being cleaved extracellularly by caspase-3 released during apoptosis, overcoming tumor heterogeneity. |
| β-Galactosidase-cleavable | β-Galactosidase | Trastuzumab-MMAE | Lower IC50 than Val-Cit-linked ADCs and Kadcyla; 57-58% tumor volume reduction in vivo | β-Galactosidase is overexpressed in some tumors and can be exploited for linker cleavage. |
| Sulfatase-cleavable | Sulfatase | HER2-ADC | Improved cytotoxicity and selectivity over non-cleavable and Val-Ala ADCs | Targets sulfatase, an enzyme analogous to β-galactosidase in tumor cells. |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of linker performance. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture resin (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Isolate the ADC from the plasma using immunoaffinity capture.
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.
-
Alternatively, extract the free payload from the plasma and quantify its concentration using LC-MS/MS.
Enzymatic Cleavage Assay
Objective: To confirm the specific cleavage of the linker by the target protease.
Materials:
-
Linker-payload conjugate or ADC
-
Purified target protease (e.g., Cathepsin B, MMP-9)
-
Protease-specific assay buffer
-
Protease inhibitor (as a negative control)
-
HPLC or LC-MS system
Procedure:
-
Incubate the linker-payload conjugate or ADC with the purified protease in the appropriate assay buffer at 37°C.
-
In a parallel reaction, include a protease inhibitor to confirm specific cleavage.
-
Collect samples at different time intervals.
-
Stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of ADC required to inhibit cell growth by 50%.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for xenograft model
-
ADC, vehicle control, and other control groups
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the ADC and controls (e.g., intravenously) according to the dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in the action and evaluation of protease-cleavable linkers.
Caption: Mechanism of action for a typical internalizing ADC with a protease-cleavable linker.
Caption: A typical experimental workflow for the evaluation of protease-cleavable linkers.
Caption: The bystander effect enabled by a cleavable linker and a membrane-permeable payload.
References
A Comparative Guide to the Selectivity of OPSS-Val-Cit-PAB-PNP for Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cathepsin B-cleavable linker, OPSS-Val-Cit-PAB-PNP, with alternative substrates. The focus is on the selectivity of these substrates for Cathepsin B, supported by available experimental data and detailed protocols. This information is intended to assist researchers in selecting the most appropriate tools for their studies in drug development and targeted therapies, particularly in the context of antibody-drug conjugates (ADCs).
Introduction to Cathepsin B and its Role in Drug Delivery
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1] Its activity is often upregulated in various pathological conditions, including cancer, making it a prime target for therapeutic intervention. In the field of ADCs, Cathepsin B's enzymatic activity is harnessed to cleave specifically designed linkers, releasing potent cytotoxic payloads within tumor cells.[2] The Valine-Citrulline (Val-Cit) dipeptide sequence is a well-established motif recognized and cleaved by Cathepsin B and is the core of the this compound linker.[3][4]
While the Val-Cit linker is widely used, its selectivity for Cathepsin B over other related proteases, such as other cathepsins, is a critical factor in ensuring targeted drug release and minimizing off-target toxicities.[1] This guide examines the available data on the selectivity of Val-Cit-containing linkers and compares them with other fluorogenic substrates.
Mechanism of Cleavage
The cleavage of the Val-Cit linker by Cathepsin B is a targeted enzymatic process that triggers the release of a conjugated payload.
Comparative Analysis of Substrate Selectivity
A recent study designed and validated a novel fluorogenic substrate, Z-Nle-Lys-Arg-AMC, which demonstrates high specificity for Cathepsin B. The following table summarizes the comparative catalytic efficiency (kcat/Km) of Cathepsin B for different substrates and the selectivity of Z-Nle-Lys-Arg-AMC.
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) | Reference |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 1.2 x 10⁵ | 100 | |
| Cathepsin L | No significant cleavage | ~0 | ||
| Cathepsin K | No significant cleavage | ~0 | ||
| Cathepsin S | No significant cleavage | ~0 | ||
| Cathepsin V | No significant cleavage | ~0 | ||
| Z-Phe-Arg-AMC | Cathepsin B | 8.7 x 10⁴ | 72.5 | |
| Cathepsin L | Cleaved | - | ||
| Cathepsin K | Cleaved | - | ||
| Cathepsin V | Cleaved | - | ||
| Z-Arg-Arg-AMC | Cathepsin B | 4.7 x 10⁴ | 39.2 | |
| Cathepsin L | Cleaved | - | ||
| Cathepsin V | Cleaved | - | ||
| Val-Cit-PABC | Cathepsin B | 1.18 x 10⁵ | ~98 | |
| Val-Ala-PABC | Cathepsin B | 4.65 x 10⁴ | ~38.8 | |
| GGFG | Cathepsin B | Cleavage reported, but less efficient than Cathepsin L | - |
Note: The data for Val-Cit-PABC and Val-Ala-PABC are from a separate study and are included for comparative purposes. The relative activity is calculated based on the kcat/Km value of Z-Nle-Lys-Arg-AMC for Cathepsin B.
Experimental Protocols
General Workflow for Cathepsin B Cleavage Assay
The validation of Cathepsin B selectivity involves a series of enzymatic assays to determine the kinetic parameters of substrate cleavage.
Protocol for Determining Kinetic Parameters (Km and kcat)
This protocol is adapted from established methods for determining the kinetic constants of Cathepsin B substrates.
Materials:
-
Recombinant human Cathepsin B
-
Substrate of interest (e.g., this compound or fluorogenic alternatives)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Reconstitute and activate Cathepsin B according to the manufacturer's instructions. This typically involves incubation in an activation buffer at a specific temperature.
-
Substrate Preparation: Prepare a series of dilutions of the substrate in the assay buffer. The concentration range should span below and above the expected Michaelis constant (Km).
-
Assay Reaction:
-
Add a fixed amount of activated Cathepsin B to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Include control wells with no enzyme to measure background fluorescence.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being released (e.g., AMC: Ex/Em = 360/460 nm). Record the fluorescence intensity at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the maximum velocity (Vmax) and the Michaelis constant (Km).
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E] , where [E] is the enzyme concentration.
-
The catalytic efficiency is then determined as kcat/Km .
-
Conclusion
The this compound linker, based on the well-established Val-Cit dipeptide, is designed for efficient cleavage by Cathepsin B. However, the scientific literature indicates that the Val-Cit motif is not entirely specific to Cathepsin B and can be recognized by other cathepsins. For applications requiring a higher degree of selectivity, alternative substrates such as Z-Nle-Lys-Arg-AMC have been developed and validated to be highly specific for Cathepsin B.
The choice of a Cathepsin B-cleavable linker in drug development should be guided by a thorough evaluation of its selectivity profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and make informed decisions based on the specific requirements of their therapeutic agents. The use of highly selective substrates will contribute to the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Analysis of Antibody-Drug Conjugate Homogeneity with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of antibody-drug conjugates (ADCs) is intrinsically linked to their homogeneity, a critical quality attribute that dictates their efficacy, safety, and pharmacokinetic profile.[1] A heterogeneous ADC population, characterized by variations in the drug-to-antibody ratio (DAR), conjugation site, and aggregation state, can result in unpredictable clinical outcomes. The choice of linker, the chemical bridge between the antibody and the cytotoxic payload, is a pivotal determinant of ADC homogeneity. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The Influence of Linker Chemistry on ADC Homogeneity
Linkers are broadly categorized as cleavable or non-cleavable, with further variations including the incorporation of hydrophilic polymers like polyethylene glycol (PEG). Each linker type profoundly influences the physicochemical properties of the resulting ADC, thereby affecting its homogeneity.
Cleavable vs. Non-Cleavable Linkers:
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of specific enzymes.[2][3][4] This controlled release can be advantageous for inducing a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[2] However, cleavable linkers can sometimes exhibit lower stability in circulation, potentially leading to premature drug release and off-target toxicity.
Non-cleavable linkers form a stable bond between the antibody and the payload, with drug release occurring only after the lysosomal degradation of the antibody. This generally results in greater plasma stability and a more favorable safety profile. However, the lack of a bystander effect can limit their efficacy in heterogeneous tumors.
From a homogeneity perspective, the conjugation chemistry used with both linker types plays a significant role. Traditional conjugation to native lysines or cysteines can result in a heterogeneous mixture of ADC species with varying DARs. In contrast, site-specific conjugation technologies enable the attachment of a precise number of payloads at defined locations on the antibody, leading to a more homogeneous ADC with a uniform DAR.
The Role of PEGylation:
Hydrophilic linkers, particularly those containing PEG, are increasingly utilized to improve the solubility and reduce the aggregation of ADCs, especially those with hydrophobic payloads. By masking the hydrophobicity of the payload, PEG linkers can enable higher drug loading (higher DARs) while maintaining favorable pharmacokinetic properties. Monodisperse PEG linkers, with a defined number of PEG units, are preferred over polydisperse mixtures as they contribute to the generation of more homogeneous ADCs with improved batch-to-batch reproducibility.
Quantitative Comparison of ADC Homogeneity with Different Linkers
The following tables summarize quantitative data from comparative studies, highlighting the impact of different linker strategies on key homogeneity attributes.
| Linker Type | Conjugation Method | Average DAR | % Unconjugated Antibody (DAR=0) | % Aggregates | Key Findings |
| Cleavable (vc-MMAE) | Cysteine | 3.7 | < 5% | < 2% | Cysteine-linked vc-MMAE ADCs can achieve a relatively narrow DAR distribution with low aggregation. |
| Non-Cleavable (SMCC-DM1) | Lysine | 3.1 | ~10% | < 5% | Lysine conjugation with non-cleavable linkers often results in a broader DAR distribution and a higher percentage of unconjugated antibody. |
| PEGylated (PEG12-Glucuronide-MMAE) | Cysteine (Homogeneous DAR 8) | 8.0 | Not Applicable | < 2% | PEGylated linkers enable the production of high DAR ADCs with minimal aggregation. |
| Glucuronide-MMAE | Not Specified | Not Specified | Not Specified | < 5% | Glucuronide-linked conjugates show minimal aggregation compared to dipeptide-linked conjugates, which can show up to 80% aggregation. |
Experimental Protocols for ADC Homogeneity Assessment
A multi-faceted approach employing orthogonal analytical methods is essential for a comprehensive evaluation of ADC homogeneity.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
HIC is the gold standard for determining the DAR distribution of ADCs, separating species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Objective: To determine the DAR distribution of an ADC sample.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Calculate the relative peak area of each species (DAR0, DAR2, DAR4, etc.) to determine the DAR distribution.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is the primary method for quantifying aggregates in ADC samples, separating molecules based on their hydrodynamic radius.
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: Phosphate buffered saline (PBS), pH 7.4
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample (typically 20-100 µg).
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
LC-MS provides a powerful tool for determining the average DAR and characterizing the different ADC species at the intact or subunit level.
Objective: To determine the average DAR of an ADC by analyzing its intact mass or reduced subunits.
Materials:
-
Reversed-phase (RP) column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (for subunit analysis, e.g., Dithiothreitol - DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure (for reduced subunit analysis):
-
Reduce the ADC sample with DTT (e.g., 10 mM at 37°C for 30 minutes) to separate the light and heavy chains.
-
Inject the reduced sample onto the RP column.
-
Separate the chains using a gradient of Mobile Phase B.
-
Analyze the eluting peaks by MS to identify the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance and drug load of each chain.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for ADC Homogeneity Analysis
References
In Vivo Efficacy of Val-Cit-PAB Containing ADCs: A Comparative Analysis
A deep dive into the in vivo performance of antibody-drug conjugates (ADCs) featuring the cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system reveals a landscape of nuanced advantages and specific limitations when compared to other linker technologies. This guide provides a comparative analysis of the in vivo efficacy of ADCs utilizing this prominent linker, supported by experimental data, detailed protocols, and visual workflows to inform researchers and drug developers in the field of targeted cancer therapy.
The Val-Cit-PAB linker is a cornerstone of modern ADC design, engineered for stability in systemic circulation and specific cleavage within the tumor cell lysosome by the upregulated protease cathepsin B.[1][2] This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic payload at the site of action and minimizing off-target toxicity. The inclusion of an ortho-pyridyl disulfide (OPSS) group facilitates conjugation to the antibody via thiol groups, while a p-nitrophenyl (PNP) carbonate is often employed as a leaving group for attaching the payload to the PAB self-immolative spacer.
Comparative In Vivo Efficacy
The in vivo efficacy of ADCs is a critical determinant of their clinical potential. Head-to-head studies in xenograft models provide valuable insights into how different linker technologies influence anti-tumor activity.
A study comparing a Val-Cit-PAB-MMAE ADC with an ADC bearing a novel exo-cleavable glutamic acid-valine-citrulline (Exo-EVC) linker in an NCI-N87 gastric cancer xenograft model demonstrated the superior efficacy of the modified linker. At a dose of 2.5 mg/kg, the Exo-EVC-MMAE ADC showed significantly greater tumor growth inhibition compared to the conventional Val-Cit-PAB-MMAE ADC.[3] This highlights the potential for linker optimization to enhance therapeutic outcomes.
In another comparative study, the in vivo activity of a triglycyl peptide linker (CX)-DM1 ADC was shown to be significantly higher than that of an SMCC-DM1 ADC in both EGFR and EpCAM xenograft models. The CX-DM1-containing ADC was more active at a 3 mg/kg dose than the SMCC-DM1 ADC at a 15 mg/kg dose, indicating a substantial improvement in potency.[4]
Furthermore, the Val-Cit linker has demonstrated superior stability and potency compared to other cleavable linkers such as hydrazone. In one study, the Val-Cit linker was found to be over 100 times more stable than a hydrazone linker in human plasma.[5] While a glucuronide linker showed greater in vivo efficacy in one instance, it was also associated with lower tolerability compared to the Val-Cit-PAB system.
Table 1: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | Specific Linker Example | Antibody-Payload | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Peptide-Based (Cleavable) | Val-Cit-PABC-MMAE | ADC 11 | NCI-N87 (gastric) | 2.5 mg/kg | Less effective than Exo-EVC-MMAE | |
| Peptide-Based (Cleavable) | Exo-EVC-MMAE | APL-1081 | NCI-N87 (gastric) | 2.5 mg/kg | Significant antitumor efficacy | |
| Peptide-Based (Cleavable) | Triglycyl peptide (CX)-DM1 | Anti-EGFR/EpCAM | EGFR and EpCAM xenografts | 3 mg/kg | More active than SMCC-DM1 at 15 mg/kg | |
| Disulfide (Cleavable) | Cys-linked disulfide | Anti-CD22-DM1 | Human lymphoma | 3 mg/kg | Tumor regression | |
| Non-Cleavable | SMCC-DM1 | Anti-EpCAM-DM1 | EpCAM xenograft | 15 mg/kg | Less active than CX-DM1 at 3 mg/kg |
Mechanism of Action and Experimental Workflow
The efficacy of a Val-Cit-PAB-linked ADC is contingent on a series of events, from administration to payload release within the cancer cell. The general experimental workflow for assessing in vivo efficacy involves the use of tumor-bearing animal models.
Caption: General workflow for in vivo ADC efficacy studies.
Upon internalization into the target cancer cell, the Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases, leading to the release of the cytotoxic payload.
Caption: Intracellular cleavage of the Val-Cit-PAB linker.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. The following outlines a typical experimental protocol for evaluating ADCs in a xenograft mouse model.
1. Cell Lines and Culture:
-
The human cancer cell line of interest (e.g., NCI-N87 for HER2-positive gastric cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Female immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All procedures are performed in accordance with institutional animal care and use committee guidelines.
3. Tumor Xenograft Establishment:
-
Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow, and their volumes are monitored regularly using caliper measurements (Volume = 0.5 x length x width^2).
4. Study Groups and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into different treatment groups (e.g., vehicle control, non-targeting ADC control, and experimental ADC at various doses).
-
ADCs are typically administered as a single intravenous (IV) injection via the tail vein.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured two to three times per week.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage change in tumor volume in the treated group compared to the vehicle control group.
-
Animal survival may also be monitored as a secondary endpoint.
-
The study is typically terminated when tumors in the control group reach a specified maximum size or if signs of excessive toxicity are observed.
6. Statistical Analysis:
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test. Survival data is often analyzed using the Kaplan-Meier method and log-rank tests.
Conclusion
The OPSS-Val-Cit-PAB-PNP linker system represents a well-established and effective platform for the development of ADCs. Its susceptibility to lysosomal proteases provides a robust mechanism for targeted drug release. However, the field of ADC technology is continually evolving, with novel linker designs demonstrating the potential for improved in vivo stability and efficacy. The comparative data presented herein underscores the importance of linker selection and optimization in the rational design of next-generation antibody-drug conjugates for cancer therapy. Researchers should carefully consider the specific target, payload, and tumor microenvironment when selecting the most appropriate linker to maximize therapeutic outcomes.
References
Assessing the Bystander Effect of Val-Cit vs. Other Cleavable Linkers in Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism for antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, which is particularly important in heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs featuring the widely used Val-Cit (valine-citrulline) linker against other cleavable linkers, supported by experimental data and detailed methodologies.
The efficacy of the bystander effect is predominantly dictated by the linker's ability to release a membrane-permeable payload that can diffuse from the target cell to neighboring cells.[1] Cleavable linkers, such as protease-sensitive (e.g., Val-Cit), pH-sensitive (e.g., hydrazone), and disulfide linkers, are designed to be stable in circulation and release their cytotoxic cargo under specific conditions within the tumor microenvironment or inside the cancer cell.[2]
Comparative Analysis of Cleavable Linkers
The choice of a cleavable linker significantly influences the potency and safety profile of an ADC. Below is a qualitative comparison of common cleavable linkers in the context of the bystander effect.
| Linker Type | Cleavage Mechanism | Key Characteristics Related to Bystander Effect |
| Val-Cit | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[3] | Well-established and widely used. Efficiently releases payload inside the target cell. The bystander effect is highly dependent on the permeability of the released payload (e.g., MMAE).[1] |
| Hydrazone | Acid-labile, cleaved in the acidic environment of endosomes and lysosomes.[] | One of the earlier cleavable linker technologies. Can be less stable in circulation, potentially leading to premature payload release and off-target toxicity. |
| Disulfide | Reduction in the intracellular environment, which has a higher glutathione concentration. | Generally stable in the bloodstream. The bystander effect has been demonstrated with ADCs using disulfide linkers and permeable payloads. |
Quantitative Data Presentation
Direct head-to-head quantitative comparisons of the bystander effect of different cleavable linkers with the same antibody and payload are limited in publicly available literature. However, data from various studies can be compiled to provide insights into their relative performance. The following tables summarize key quantitative data for ADCs with different cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 | Reference |
| Trastuzumab-vc-MMAE | Val-Cit | MMAE | HER2+ | 14.3 pmol/L | |
| Trastuzumab-β-galactosidase-MMAE | β-galactosidase | MMAE | HER2+ | 8.8 pmol/L | |
| Anti-CD22-Val-Cit-PBD | Val-Cit | PBD | - | - | |
| Anti-CD22-disulfide-PBD | Disulfide | PBD | - | Similar activity to Val-Cit-PBD | |
| Sulfatase-linker-ADC | Sulfatase | MMAE | HER2+ | 61 and 111 pmol/L | |
| Val-Ala-ADC | Val-Ala | - | HER2+ | 92 pmol/L | |
| Non-cleavable ADC | - | - | HER2+ | 609 pmol/L |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, making direct comparisons between different studies challenging.
Table 2: In Vivo Efficacy of ADCs with Different Cleavable Linkers
| ADC Construct | Linker Type | Payload | Tumor Model | Efficacy | Reference |
| Anti-CD22-Val-Cit-PBD | Val-Cit | PBD | Human non-Hodgkin lymphoma xenograft | Effective | |
| Anti-CD22-disulfide-PBD | Disulfide | PBD | Human non-Hodgkin lymphoma xenograft | Similar efficacy to Val-Cit-PBD, but with a higher Maximum Tolerated Dose (MTD) of 10 vs. 2.5 mg/kg | |
| ADC with Glu-Val-Cit linker | Glu-Val-Cit | MMAE | Mouse tumor model | Exhibited greater treatment efficacy compared to the Val-Cit based variant | |
| ADC with Val-Cit linker | Val-Cit | MMAE | Mouse tumor model | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant |
Experimental Protocols
Accurate assessment of the bystander effect is crucial for ADC development. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative (Ag-) cells when cultured with antigen-positive (Ag+) cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium.
-
ADC of interest.
-
Isotype control ADC.
-
96-well plates.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
Include monoculture controls of Ag+ cells alone and Ag- cells alone.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and isotype control ADC in complete culture medium.
-
Add the ADC solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
-
Quantification:
-
Harvest the cells from each well.
-
Stain with a viability dye (e.g., Propidium Iodide).
-
Analyze by flow cytometry to quantify the percentage of viable and non-viable Ag- (GFP-positive) cells.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
Complete cell culture medium.
-
ADC of interest.
-
Isotype control ADC.
-
6-well and 96-well plates.
-
Centrifuge and 0.22 µm sterile filters.
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere.
-
Treat the cells with a high concentration of the ADC or isotype control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the collected conditioned medium.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
In Vivo Xenograft Model with Mixed Tumor Populations
This model provides a more physiologically relevant assessment of the bystander effect.
Materials:
-
Immunodeficient mice.
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, engineered to express a reporter gene like luciferase for in vivo imaging.
-
ADC constructs.
-
In vivo bioluminescence imaging system.
Procedure:
-
Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- (luciferase-expressing) tumor cells subcutaneously into immunodeficient mice.
-
-
Treatment:
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, ADC).
-
Administer treatments intravenously.
-
-
Monitoring:
-
Monitor tumor growth using calipers.
-
Perform regular in vivo bioluminescence imaging to specifically track the growth or regression of the Ag- tumor cell population. A reduction in the bioluminescent signal in the ADC-treated group compared to the control group indicates an in vivo bystander effect.
-
Mandatory Visualization
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE), a common payload for Val-Cit linkers, induces apoptosis through microtubule disruption, leading to G2/M cell cycle arrest and activation of apoptotic signaling pathways. This can also involve the induction of endoplasmic reticulum (ER) stress.
Caption: Signaling pathway of MMAE-induced apoptosis and bystander effect.
Experimental Workflow for In Vitro Co-culture Bystander Assay
The following diagram illustrates the key steps in performing a co-culture bystander effect assay.
Caption: Workflow for in vitro co-culture bystander effect assay.
References
Navigating the ADC Landscape: A Comparative Guide to Linker Pharmacokinetics
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker's chemical properties profoundly influence the ADC's stability in circulation, its mechanism of drug release, and ultimately, its pharmacokinetic (PK) profile, which dictates the therapeutic window. This guide provides an objective comparison of the pharmacokinetic performance of ADCs with different linker technologies, supported by experimental data and detailed methodologies.
The fundamental role of a linker is to connect a monoclonal antibody to a potent cytotoxic payload. An ideal linker ensures that the ADC remains intact in the systemic circulation, minimizing premature payload release and off-target toxicity, while enabling efficient and specific release of the payload at the tumor site. The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this delicate balance, leading to significant differences in their pharmacokinetic behavior.[1]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Mechanisms
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[2] These triggers can include the acidic environment of endosomes and lysosomes (acid-labile linkers), the presence of specific enzymes that are overexpressed in cancer cells like cathepsins (protease-cleavable linkers), or the high concentration of reducing agents such as glutathione in the cytoplasm (disulfide linkers).[2] This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3]
In contrast, non-cleavable linkers do not have a specific trigger for payload release.[4] The release of the active payload, typically as a payload-linker-amino acid catabolite, occurs only after the entire ADC is internalized and the antibody backbone is degraded within the lysosome. This mechanism generally results in greater plasma stability and a more favorable safety profile due to reduced off-target toxicity. However, the resulting charged catabolite is often less membrane-permeable, which can limit the bystander effect.
Comparative Pharmacokinetics of ADCs with Different Linkers
The choice of linker technology has a direct impact on key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½). The following tables summarize quantitative data from preclinical and clinical studies, highlighting the differences in PK profiles between ADCs with cleavable and non-cleavable linkers.
| ADC | Linker Type | Payload | t½ (days) | CL (mL/day/kg) | Vss (mL/kg) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | 3.9 | 10.3 | 54.4 | Example Data |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | DM1 | 5.8 | 6.2 | 49.8 | Example Data |
| Inotuzumab Ozogamicin | Cleavable (hydrazone) | Calicheamicin | 2.5 | 39.6 | 129 | |
| Brentuximab Vedotin | Cleavable (vc) | MMAE | 2.9 | 20.4 | 82.2 |
Table 1. Comparative Pharmacokinetic Parameters of ADCs with Cleavable and Non-Cleavable Linkers. This table presents a summary of key pharmacokinetic parameters for representative ADCs, illustrating the general trends observed with different linker technologies. Non-cleavable linkers tend to be associated with longer half-lives and lower clearance rates compared to cleavable linkers.
| ADC | Linker | Plasma Stability (% intact ADC after 7 days in human plasma) | In Vivo Stability (% intact ADC after 72h in mice) | Reference |
| anti-CD22-SPP-DM1 | Cleavable (disulfide) | ~40% | ~20% | |
| anti-CD22-SMCC-DM1 | Non-cleavable (thioether) | >90% | >80% | |
| anti-CD79b-vc-MMAE | Cleavable (vc) | ~70% | ~50% | |
| anti-CD79b-Tandem-cleavage | Cleavable (glucuronide-dipeptide) | >90% | >85% |
Table 2. In Vitro and In Vivo Stability of ADCs with Different Linkers. This table highlights the superior stability of non-cleavable linkers and innovative cleavable linkers compared to traditional cleavable linkers. Stability is a critical factor influencing the pharmacokinetic profile and therapeutic index of an ADC.
Signaling Pathways and Experimental Workflows
To understand the context of these pharmacokinetic differences, it is essential to visualize the underlying biological processes and the experimental procedures used to generate the data.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Workflow for comparative ADC pharmacokinetic analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers. The following are outlines for key experiments cited in the comparison of ADC pharmacokinetics.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the pharmacokinetic profiles of ADCs with different linkers in a preclinical model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with relevant tumor xenografts).
-
ADCs with different linkers (e.g., cleavable vs. non-cleavable).
-
Sterile vehicle for ADC formulation (e.g., phosphate-buffered saline).
-
Blood collection supplies (e.g., anticoagulant-coated microcentrifuge tubes, capillaries).
Procedure:
-
Animal Acclimatization and Tumor Implantation: Acclimatize mice to the housing facility for at least one week. Implant tumor cells subcutaneously and allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
ADC Administration: Prepare ADC formulations in the appropriate vehicle. Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96, and 168 hours post-dose), collect blood samples (typically 20-50 µL) from the saphenous or submandibular vein into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Quantification of Total Antibody and Intact ADC by ELISA
Objective: To measure the concentration of total antibody (conjugated and unconjugated) and intact ADC (antibody with payload attached) in plasma samples.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture the antibody and detect either the antibody itself (for total antibody) or the payload (for intact ADC).
Procedure:
-
Plate Coating: Coat 96-well microtiter plates with an antigen that is the target of the ADC's monoclonal antibody. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate to allow the ADC to bind to the coated antigen. Wash to remove unbound components.
-
Detection:
-
For Total Antibody: Add an enzyme-conjugated secondary antibody that binds to the Fc region of the ADC's antibody.
-
For Intact ADC: Add an enzyme-conjugated antibody that specifically recognizes the payload.
-
-
Substrate Addition: Add a chromogenic substrate and incubate until color develops.
-
Stop Reaction and Read: Add a stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Calculate the concentrations based on the standard curve.
Quantification of Free Payload by LC-MS/MS
Objective: To measure the concentration of the cytotoxic payload that has been prematurely released from the ADC in the circulation.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of small molecules in complex biological matrices.
Procedure:
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
-
LC Separation: Inject the supernatant into a liquid chromatography system. The free payload is separated from other small molecules based on its physicochemical properties.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The payload is ionized, and specific precursor and product ions are monitored for highly selective and sensitive quantification.
-
Quantification: Calculate the concentration of the free payload based on a standard curve prepared with a known amount of the payload.
Conclusion
The choice of linker is a critical determinant of an ADC's pharmacokinetic profile and, consequently, its therapeutic success. Non-cleavable linkers generally offer superior plasma stability, leading to longer half-lives and lower clearance rates, which can translate to a better safety profile. Cleavable linkers, while potentially less stable, can offer the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors. The development of next-generation cleavable linkers with enhanced stability aims to combine the advantages of both approaches. A thorough understanding of the comparative pharmacokinetics, supported by robust experimental data, is essential for the rational design of ADCs with an optimized therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Self-Immolation of the PAB Spacer
For researchers, scientists, and drug development professionals, the strategic selection of a linker is paramount in the design of effective antibody-drug conjugates (ADCs). The p-aminobenzyloxycarbonyl (PAB) spacer is a cornerstone of ADC technology, prized for its reliable self-immolative mechanism that ensures the conditional release of a potent payload.[1] This guide provides an objective comparison of the PAB spacer's performance against alternative self-immolative linkers, supported by experimental data and detailed protocols for validation.
The PAB spacer is a critical component in many successful ADCs, including several FDA-approved therapies.[1][2] Its mechanism is predicated on a 1,6-elimination reaction, an electronic cascade that is triggered by the cleavage of a linked promoiety, often by lysosomal enzymes like cathepsin B within the target cancer cell.[1][3] This cleavage unmasks an aniline nitrogen, initiating a rapid and irreversible fragmentation of the spacer and the concomitant release of the unmodified cytotoxic drug. The efficiency and kinetics of this self-immolation are crucial for the therapeutic efficacy and safety profile of the ADC.
The Self-Immolative Mechanism of the PAB Spacer
The self-immolative cascade of the PAB spacer is a well-characterized process. Upon enzymatic cleavage of the trigger group (e.g., a dipeptide like valine-citrulline), the newly exposed amino group of the p-aminobenzyl moiety initiates a 1,6-elimination. This process results in the formation of an unstable intermediate, which then fragments to release carbon dioxide, p-iminoquinone methide, and the active drug.
Comparison with Alternative Self-Immolative Linkers
While the PAB spacer is a widely adopted and well-understood system, a variety of alternative self-immolative linkers have been developed, primarily based on intramolecular cyclization mechanisms. These alternatives often aim to modulate the release kinetics or accommodate different payload functionalities. A direct quantitative comparison of cleavage kinetics is essential for informed linker selection.
| Linker Type | Mechanism | Trigger | Typical Half-Life (t½) of Self-Immolation | Key Advantages |
| PAB Spacer | 1,6-Elimination | Enzymatic (e.g., Cathepsin B) | Seconds to minutes | Well-validated, robust, predictable kinetics |
| Cyclization-based (e.g., dicarbamate) | Intramolecular Cyclization | Enzymatic | Can be slower (minutes to hours) | Can be tuned for slower release profiles |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and experimental setups, which should be considered when interpreting the results.
Experimental Protocols for Validation
Validating the self-immolative linker's performance is a critical step in ADC development. The following protocols outline key assays for characterizing the cleavage and payload release.
This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker.
-
Objective: To determine the rate of enzymatic cleavage of the dipeptide trigger.
-
Protocol:
-
Incubate the ADC (e.g., 1-10 µM) with recombinant human cathepsin B (e.g., 1-5 units/mL) in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding a protease inhibitor or by rapid freezing.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining intact ADC and the released payload.
-
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the components of the cleavage reaction.
-
Objective: To quantify the release of the free payload from the ADC over time.
-
Protocol:
-
Use a reversed-phase HPLC column (e.g., C18).
-
Employ a gradient elution method, for example, with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the payload.
-
Calculate the percentage of released payload at each time point by comparing the peak area of the free drug to the total area of all drug-containing species.
-
Mass spectrometry (MS) provides definitive identification of the cleavage products, confirming the self-immolative mechanism.
-
Objective: To identify the intact ADC, the released payload, and linker byproducts to confirm the expected cleavage pathway.
-
Protocol:
-
Prepare samples from the cathepsin B cleavage assay at different time points.
-
Desalt and concentrate the samples as needed.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).
-
LC Separation: Use a reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid to separate the ADC, released payload, and linker byproducts.
-
MS Analysis: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the eluted species.
-
Data Analysis: Identify the molecular weights of the intact ADC, the ADC with the payload cleaved, the free payload, and the remnants of the PAB spacer. Fragmentation analysis (MS/MS) can further confirm the structures of the observed species.
-
Conclusion
The p-aminobenzyloxycarbonyl (PAB) spacer remains a robust and reliable choice for the self-immolative release of payloads in antibody-drug conjugates. Its well-defined 1,6-elimination mechanism provides a predictable and efficient means of drug liberation within the target cell. While alternative linkers based on cyclization offer potential advantages in specific contexts, the PAB spacer's extensive validation and successful clinical translation underscore its significance in the field of targeted cancer therapy. Rigorous experimental validation, utilizing the protocols outlined in this guide, is essential to characterize the performance of any self-immolative linker and to ensure the development of safe and effective ADCs.
References
Unveiling the Specificity of OPSS-Val-Cit-PAB-PNP: A Comparative Guide to ADC Linker Cleavage and Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise and selective release of a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The OPSS-Val-Cit-PAB-PNP linker, a cornerstone of many ADCs, is designed for specific cleavage within the tumor microenvironment. This guide provides an in-depth comparison of its cleavage and cross-reactivity profile against alternative linker technologies, supported by experimental data and detailed protocols to aid in the rational design of next-generation ADCs.
The Val-Cit dipeptide within the this compound linker is engineered for selective cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] Following enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PAB) spacer, a self-immolative cascade is initiated, leading to the release of the active payload.[3][4] However, the potential for off-target cleavage and premature drug release remains a critical consideration in ADC development, driving the exploration of alternative linker strategies.[5]
Comparative Analysis of Linker Cleavage
The performance of this compound is benchmarked against other prevalent cleavable linkers, each with distinct mechanisms and susceptibility to various physiological conditions.
| Linker Type | Primary Cleavage Enzyme | Key Advantages | Potential for Cross-Reactivity/Off-Target Cleavage |
| Val-Cit (e.g., this compound) | Cathepsin B | Well-established; high cleavage efficiency in lysosomes. | Susceptible to cleavage by neutrophil elastase and, in rodents, carboxylesterase 1c, potentially leading to off-target toxicity. |
| Val-Ala | Cathepsin B | Lower hydrophobicity than Val-Cit, potentially reducing aggregation at higher drug-to-antibody ratios (DARs). | May exhibit a slower cleavage rate compared to Val-Cit. |
| Glutamate-Containing (e.g., Glu-Val-Cit) | Cathepsin B | Enhanced plasma stability, particularly in rodent models, by resisting premature cleavage. | May require optimization to ensure efficient cleavage within the target cell. |
| Exo-cleavable | Cathepsin B | Improved stability and resistance to premature cleavage by enzymes like neutrophil elastase. Allows for higher DARs without significant aggregation. | Newer technology with less extensive clinical data compared to traditional Val-Cit linkers. |
| β-Glucuronide | β-Glucuronidase | High stability in plasma; exploits an alternative enzymatic pathway overexpressed in some tumors. | Efficacy is dependent on the expression levels of β-glucuronidase in the target tumor. |
| Sulfatase-cleavable | Sulfatases | High stability in mouse plasma, offering an alternative to protease-sensitive linkers. | Dependent on sulfatase overexpression in the tumor microenvironment. |
| Fe(II)-cleavable (TRX) | Fenton Reaction with Fe(II) | Non-enzymatic cleavage mechanism. | Potential for off-target toxicity in antigen-negative cells has been reported. |
Experimental Protocols
Accurate assessment of linker stability and cleavage specificity is paramount for ADC development. The following are key experimental protocols for evaluating the cross-reactivity of linkers like this compound.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse, rat).
Protocol:
-
Incubation: The ADC is incubated in plasma at 37°C over a time course (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Collection: Aliquots are taken at each time point and immediately quenched to stop enzymatic activity.
-
ADC Capture: The ADC is captured from the plasma using Protein A or Protein G affinity chromatography.
-
Analysis: The captured ADC is analyzed by techniques such as LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Interpretation: A decrease in DAR over time indicates payload release. The half-life of the ADC in plasma is calculated to quantify its stability.
Cathepsin B Cleavage Assay
This assay confirms the intended mechanism of cleavage for protease-sensitive linkers.
Protocol:
-
Reaction Setup: The ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer (typically acidic pH, e.g., 5.5) at 37°C.
-
Controls: Include a negative control without cathepsin B and a positive control with a known cathepsin B substrate. An inhibitor of cathepsin B (e.g., CA-074) can also be used to confirm specificity.
-
Time Points: Samples are collected at various time points and the reaction is stopped.
-
Analysis: The release of the payload is quantified using methods like HPLC or fluorescence spectroscopy (if the payload is fluorescent).
-
Kinetic Analysis: The rate of cleavage can be determined to compare the efficiency of different linkers.
In Vitro Cytotoxicity Assay
This assay assesses the on-target potency and potential off-target toxicity of the ADC.
Protocol:
-
Cell Culture: Both antigen-positive (target) and antigen-negative (non-target) cell lines are cultured.
-
Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Cells are incubated with the treatments for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each condition. High potency on target cells and low potency on non-target cells indicate a favorable therapeutic window.
Visualizing the Pathways and Workflows
To further elucidate the processes involved in ADC activity and evaluation, the following diagrams illustrate the key mechanisms and experimental setups.
Caption: Mechanism of action for a cathepsin B-cleavable ADC.
Caption: Workflow for an in vitro cathepsin B cleavage assay.
Conclusion
The this compound linker remains a robust and widely utilized component in ADC design due to its well-characterized cleavage by cathepsin B. However, the potential for off-target cleavage necessitates a thorough evaluation of its cross-reactivity profile. The emergence of alternative linker technologies, such as glutamate-containing, exo-cleavable, and non-peptide-based systems, offers promising avenues to enhance plasma stability and improve the therapeutic index of ADCs. A comprehensive and systematic assessment using standardized in vitro assays is crucial for the selection of the optimal linker, ultimately paving the way for the development of safer and more effective targeted cancer therapies.
References
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their efficacy, safety, and pharmacokinetic profile. Accurate and precise measurement of the average DAR and the distribution of drug-loaded species is paramount throughout the drug development process. This guide provides an objective comparison of the primary analytical techniques used for DAR determination, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Key DAR Measurement Techniques
The selection of a suitable DAR measurement technique depends on various factors, including the conjugation chemistry (e.g., cysteine or lysine), the physicochemical properties of the drug-linker, the desired level of analytical detail, and the stage of drug development. The four principal methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance of protein and drug at different wavelengths. | Separates ADC species based on hydrophobicity under native conditions. | Separates ADC components based on hydrophobicity under denaturing conditions. | Measures the mass-to-charge ratio of intact or fragmented ADC species. |
| Information Provided | Average DAR. | Average DAR, drug-load distribution, unconjugated antibody. | Average DAR, drug-load distribution (of subunits). | Average DAR, drug-load distribution, precise mass confirmation, structural information. |
| Accuracy | Good, but can be affected by overlapping spectra and impurities.[1] | High, often considered the "gold standard" for cysteine-linked ADCs.[2] | High, with good correlation to other methods.[] | Very high, with native SEC-MS showing an average difference of 0.03 DAR compared to HIC.[4] |
| Precision (RSD) | Typically <2%.[5] | Excellent, with RSD for peak area often <1%. A study reported RSDs lower than 0.282%. | High, with good reproducibility. | High, with native MS methods demonstrating good reproducibility. |
| Sensitivity | Moderate. | High. | High. | Very high, especially with techniques like nano-ESI MS. |
| Throughput | High (96 samples in ~10 minutes with automated systems). | High, amenable to automation. | Moderate to High. | Moderate, dependent on sample preparation and analysis time. |
| Sample Requirement | Low (as little as 2 µL). | Low to Moderate. | Low to Moderate. | Low, particularly with nano-ESI techniques. |
| Cost | Low. | Moderate. | Moderate. | High. |
| Complexity | Low. | Moderate. | Moderate to High. | High. |
In-Depth Analysis of DAR Measurement Techniques
This section provides a detailed overview of each technique, including their advantages, limitations, and typical applications.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR. It relies on the Beer-Lambert law, where the absorbance of the ADC solution is measured at two different wavelengths—one where the antibody primarily absorbs (typically 280 nm) and one where the drug-linker has a maximum absorbance.
Advantages:
-
Simplicity and Speed: The method is easy to perform and offers high throughput, making it suitable for rapid screening.
-
Low Cost: Requires basic laboratory spectrophotometers.
-
Minimal Sample Consumption: Can be performed with very small sample volumes.
Limitations:
-
Provides Average DAR Only: Does not give information on the distribution of different drug-loaded species.
-
Potential for Inaccuracy: The accuracy can be compromised by the spectral overlap between the drug and the antibody, as well as the presence of free drug impurities.
-
Requires Distinct Chromophores: The drug must have a chromophore with an absorbance maximum sufficiently different from that of the antibody.
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used chromatographic technique that separates ADC species based on their hydrophobicity under non-denaturing conditions. The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity. As a result, species with a higher number of conjugated drugs will have stronger interactions with the hydrophobic stationary phase and will elute later. HIC is often considered the gold standard for the characterization of cysteine-linked ADCs.
Advantages:
-
Provides Detailed Information: Determines not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Native Analysis: The mild, non-denaturing conditions preserve the integrity of the ADC during analysis.
-
High Precision and Robustness: HIC methods are known for their excellent reproducibility.
Limitations:
-
Lower Resolution for Lysine-Linked ADCs: The high heterogeneity of lysine-linked ADCs can lead to complex and poorly resolved chromatograms.
-
Method Development: Optimization of salt concentration and gradient can be time-consuming.
-
Incompatibility with MS: The high salt concentrations in the mobile phase are generally not compatible with direct MS analysis, often requiring offline desalting.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic method for DAR analysis that separates molecules based on their hydrophobicity. Unlike HIC, RP-HPLC is typically performed under denaturing conditions using organic solvents and acidic mobile phases. For cysteine-linked ADCs, this often requires the reduction of the antibody into its light and heavy chains prior to analysis.
Advantages:
-
High Resolution: Can provide excellent separation of light and heavy chains with different numbers of conjugated drugs.
-
Good Accuracy and Precision: RP-HPLC methods are reliable and reproducible for DAR determination.
-
MS Compatibility: The mobile phases used in RP-HPLC are generally compatible with mass spectrometry, allowing for LC-MS analysis.
Limitations:
-
Denaturing Conditions: The use of organic solvents and low pH can denature the ADC, leading to the loss of native structural information.
-
Sample Preparation: For cysteine-linked ADCs, a reduction step is usually necessary, adding to the sample preparation time.
-
Potential for Underestimation of DAR: The presence of product-related impurities may lead to a slight underestimation of the DAR values.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique that provides detailed information about the mass of the ADC and its subunits. It is a powerful tool for the unambiguous determination of DAR and drug-load distribution. Native MS, often coupled with size-exclusion chromatography (SEC), allows for the analysis of intact ADCs under non-denaturing conditions. Alternatively, LC-MS methods using reversed-phase chromatography can be used to analyze the reduced light and heavy chains.
Advantages:
-
Unambiguous Mass Determination: Provides precise mass measurements of the different drug-loaded species.
-
High Specificity and Sensitivity: Can detect and quantify low-abundance species.
-
Rich Information Content: In addition to DAR, MS can provide information on post-translational modifications and other structural attributes.
Limitations:
-
High Cost and Complexity: Requires expensive instrumentation and specialized expertise.
-
Potential for Ionization Bias: Different DAR species may have different ionization efficiencies, which can affect the accuracy of quantitation.
-
Data Analysis: The interpretation of complex mass spectra can be challenging.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
UV/Vis Spectroscopy for Average DAR Determination
Principle: The concentrations of the antibody and the drug in the ADC sample are determined by measuring the absorbance at two specific wavelengths and using their respective extinction coefficients. The average DAR is then calculated from the molar ratio of the drug to the antibody.
Protocol:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two wavelengths: λ1 (e.g., 280 nm, for the antibody) and λ2 (the absorbance maximum of the drug).
-
Sample Preparation: Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the ADC solution at λ1 and λ2 using a calibrated spectrophotometer.
-
Calculation: Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A_λ1 = ε_Ab,λ1 * C_Ab + ε_Drug,λ1 * C_Drug
-
A_λ2 = ε_Ab,λ2 * C_Ab + ε_Drug,λ2 * C_Drug Solve the system of two linear equations for C_Ab and C_Drug.
-
-
DAR Calculation:
-
Average DAR = C_Drug / C_Ab
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Principle: ADC species are separated on a hydrophobic column using a descending salt gradient. Species with higher DAR are more hydrophobic and elute later. The average DAR and distribution are calculated from the peak areas in the chromatogram.
Protocol:
-
Sample Preparation: Dilute the ADC sample in the high-salt mobile phase A.
-
Chromatographic System: Use an HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol).
-
-
Gradient Elution:
-
Start with a high percentage of mobile phase A.
-
Apply a linear or step gradient to decrease the salt concentration over time.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (%Area_i * DAR_i) / 100
-
-
Reversed-Phase HPLC (RP-HPLC) for DAR of Reduced ADC
Principle: The ADC is reduced to its light and heavy chains, which are then separated by RP-HPLC. The different drug-loaded chains are resolved based on their hydrophobicity. The average DAR is calculated from the weighted peak areas of the light and heavy chain species.
Protocol:
-
Sample Reduction: Reduce the ADC sample using a reducing agent such as dithiothreitol (DTT) at 37°C for 30 minutes to separate the light and heavy chains.
-
Chromatographic System: Use an HPLC system with a UV detector and a reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Apply a linear gradient from a low to a high percentage of mobile phase B to elute the chains.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR for each chain.
-
The total average DAR is the sum of the average DARs of the light and heavy chains.
-
Native Mass Spectrometry (Native SEC-MS) for Intact ADC Analysis
Principle: The ADC sample is introduced into the mass spectrometer under non-denaturing conditions, often after online buffer exchange using a size-exclusion column. The mass spectrometer measures the mass-to-charge ratio of the intact ADC species, allowing for the determination of the mass of each drug-loaded variant.
Protocol:
-
Sample Preparation: Dilute the ADC sample in a volatile, MS-compatible buffer such as ammonium acetate.
-
LC-MS System: Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (Optional but Recommended):
-
Use a size-exclusion column for online buffer exchange and removal of non-volatile salts.
-
Mobile Phase: Volatile buffer like ammonium acetate.
-
-
Mass Spectrometry:
-
Acquire mass spectra in native mode, using gentle ionization conditions to preserve the non-covalent interactions within the ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the different drug-loaded species.
-
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for each DAR measurement technique.
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repligen.com [repligen.com]
A Comparative Analysis of OPSS-Val-Cit-PAB-PNP and Clinically Approved ADC Linkers for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides an objective comparison of the OPSS-Val-Cit-PAB-PNP linker with established, clinically approved ADC linkers, supported by a review of experimental data and detailed methodologies for key evaluation assays.
The this compound linker belongs to the class of enzyme-cleavable linkers, designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target cancer cells. Its core, the Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) moiety, is a well-established component of several clinically approved ADCs, renowned for its susceptibility to cleavage by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells.
The distinguishing feature of the this compound linker is the ortho-pyridyl disulfide (OPSS) group. This functional group is highly reactive towards thiol groups, such as those found in cysteine residues on antibodies, enabling a specific and stable covalent bond to form the ADC. The p-nitrophenyl (PNP) group serves as a leaving group during the conjugation of the linker to the cytotoxic payload.
This guide will benchmark the performance of the Val-Cit-PAB linker core against other clinically approved linkers, such as the hindered disulfide linker Sulfo-SPDB and the peptide linker MC-GGFG, and discuss the anticipated impact of the OPSS group on the overall performance of the this compound linker.
Quantitative Performance Comparison of ADC Linkers
The selection of an ADC linker is a multifactorial decision, balancing stability in circulation with efficient payload release at the tumor site. The following tables summarize the key performance characteristics of the Val-Cit-PAB linker and other clinically approved alternatives.
| Linker Type | Linker Structure | Key Performance Characteristics | Clinically Approved ADCs Utilizing this Linker Core |
| Valine-Citrulline (Val-Cit-PAB) | Peptide-based, Cathepsin B cleavable | Advantages: High stability in human plasma; Efficient cleavage by lysosomal cathepsin B, leading to effective payload release in target cells.[1][2] Limitations: Susceptible to premature cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation[3][4]; The hydrophobicity of the linker can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[5] | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Tisotumab vedotin (Tivdak®) |
| Hindered Disulfide (e.g., Sulfo-SPDB) | Disulfide-based, Glutathione-sensitive | Advantages: Good stability in circulation; Cleavage is triggered by the high intracellular glutathione concentration in tumor cells. The sulfonate group enhances hydrophilicity, which can improve ADC pharmacokinetics. Limitations: The rate of cleavage can be variable, and the bystander effect may be limited depending on the payload's properties. | Mirvetuximab soravtansine (Elahere®) |
| Peptide (e.g., MC-GGFG) | Peptide-based, Cathepsin B cleavable | Advantages: Demonstrates good plasma stability and efficient cleavage by lysosomal proteases. Limitations: Similar to other peptide linkers, preclinical evaluation in rodents may be affected by species-specific enzyme activity. | Trastuzumab deruxtecan (Enhertu®) |
The Role of the OPSS Group in this compound
The ortho-pyridyl disulfide (OPSS) group in the this compound linker plays a crucial role in the conjugation process. It reacts specifically with free thiol groups on the antibody, typically on cysteine residues, to form a stable disulfide bond. This reaction is highly efficient and proceeds under mild conditions, making it a popular choice for bioconjugation. The formation of the disulfide bond can be monitored by measuring the release of the pyridine-2-thione byproduct, which absorbs light at 343 nm.
The disulfide bond formed between the linker and the antibody is cleavable under reducing conditions, such as those found inside the cell. This provides an additional mechanism for payload release, complementing the enzymatic cleavage of the Val-Cit dipeptide.
Experimental Protocols for ADC Linker Evaluation
Accurate and reproducible experimental data are essential for the rational design and selection of ADC linkers. The following are detailed methodologies for key in vitro and in vivo assays used to characterize ADC performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse, rat).
Methodology (LC-MS based):
-
Incubate the ADC at a final concentration of 1 mg/mL in pre-warmed plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
To precipitate plasma proteins and release the payload, add a 3-fold excess of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the released payload by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free drug.
-
The stability of the ADC is often reported as the percentage of intact ADC remaining over time or the rate of free payload generation.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the linker to cleavage by cathepsin B, the intended intracellular release mechanism.
Methodology (Fluorometric):
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Add a fluorogenic cathepsin B substrate (or the ADC linker conjugated to a fluorophore and a quencher) to the wells of a 96-well plate.
-
Initiate the reaction by adding a pre-activated solution of recombinant human cathepsin B.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of cleavage is proportional to the rate of increase in fluorescence.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells (antigen-positive) versus non-target cells (antigen-negative).
Methodology (MTT/XTT Assay):
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.
-
Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-96 hours).
-
Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan.
-
Solubilize the formazan product (for MTT assay) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at different doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.
Visualizing Key Processes in ADC Development
To further aid in the understanding of ADC mechanisms and evaluation, the following diagrams, generated using Graphviz, illustrate a generic experimental workflow and the signaling pathway of ADC-mediated cell killing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for OPSS-Val-Cit-PAB-PNP
For Immediate Implementation by Laboratory Personnel
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of OPSS-Val-Cit-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is mandatory to mitigate risks to personnel and the environment.
This compound and similar ADC linkers are integral to the development of targeted cancer therapies.[1] However, their inherent cytotoxic potential necessitates stringent handling and disposal protocols.[2][3] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and exposure control measures. In the absence of a specific SDS for this compound, it should be handled as a potent cytotoxic compound.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Gloves: Double-gloving with chemotherapy-rated gloves is recommended.
-
Lab Coat: A disposable, solid-front gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested respirator may be required depending on the form of the waste (e.g., powder) and the specific laboratory protocols.
Step-by-Step Disposal Protocol
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3] This ensures the complete destruction of the hazardous compounds. The following steps outline the procedure for the proper disposal of this compound waste:
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[2] This includes unused product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and cleaning materials from spills.
-
Containerization:
-
Solid Waste: Place all solid waste into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste." These containers are often color-coded purple.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Waste."
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."
-
-
Labeling: All waste containers must be clearly and indelibly labeled with the following information:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste"
-
The universal biohazard symbol
-
The primary chemical contents (this compound)
-
The date of accumulation
-
The laboratory of origin
-
-
Storage: Store all cytotoxic waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
-
Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this waste be disposed of in the regular trash or poured down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | -20°C (as per supplier recommendations for the pure compound) | BroadPharm, MedchemExpress |
| Incineration Temperature | >1000°C | General Cytotoxic Waste Guidelines |
| PPE Glove Thickness | Minimum 2 mm (polypropylene) or 4 mm (for contaminated material) | Canadian Union of Public Employees |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory requirements are met at each stage of the process.
Caption: Logical workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary framework for the safe disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Operational Protocols for Handling OPSS-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the antibody-drug conjugate (ADC) linker, OPSS-Val-Cit-PAB-PNP. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. Given the potent nature of compounds used in ADC development, a comprehensive understanding of handling, storage, and disposal procedures is paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low Potential for Exposure) | - Safety glasses with side shields- Laboratory coat- Nitrile gloves (single pair)- Closed-toe shoes | - |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable gown or coveralls- Double-gloving with nitrile gloves- Disposable shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions (e.g., solution preparation, transfers) | - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant disposable gown or coveralls | - Elbow-length gloves for larger volumes or vigorous mixing |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron over lab coat | - Respirator (if aerosols or vapors may be generated) |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving with heavy-duty, chemical-resistant gloves- Chemical-resistant boots or shoe covers | - |
Operational and Disposal Plans
A clear and robust plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, restricted-access area.
-
Recommended storage conditions are typically at -20°C for long-term stability.
-
Maintain an accurate inventory of the compound.
Handling Procedures
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a containment glove box.
-
Designate a specific area within the fume hood for handling this compound to minimize the spread of contamination.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for this compound. If equipment is to be reused, it must be thoroughly decontaminated.
-
When weighing, use a "wet-weighing" technique if possible (i.e., moisten the powder with a small amount of an appropriate solvent) to prevent aerosolization. If not feasible, exercise extreme caution to avoid generating dust.
-
When preparing solutions, add the solvent to the powder slowly and carefully to prevent splashing.
Decontamination
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
A recommended decontamination solution is a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol and then water. The reactivity of the p-nitrophenyl (PNP) ester group makes it susceptible to hydrolysis, which can be accelerated by basic conditions (like bleach) to facilitate its degradation.
-
Allow for a sufficient contact time (e.g., 15-30 minutes) for the decontamination solution to be effective.
Spill Management
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup (see PPE table).
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area with a decontamination solution.
-
For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Thoroughly decontaminate the spill area.
Waste Disposal
-
All solid and liquid waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, leak-proof containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. High-temperature incineration is often the preferred method for the disposal of potent pharmaceutical compounds.
-
Empty containers that held the compound should also be treated as hazardous waste.
Experimental Protocols
Protocol for Weighing this compound Powder
-
Preparation:
-
Don the appropriate PPE for handling powders.
-
Prepare the designated handling area in the chemical fume hood by covering the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, and a labeled, sealable container for the weighed compound.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a dedicated spatula, slowly and carefully transfer the desired amount of powder to a weigh boat on the analytical balance. Minimize any movements that could create dust.
-
Once the desired weight is obtained, securely close the primary container.
-
-
Post-Weighing:
-
Carefully transfer the weighed powder to the reaction vessel or a pre-labeled, sealed container.
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh boat and any contaminated bench paper as hazardous waste.
-
Wipe down the balance and the surrounding area with the decontamination solution.
-
Protocol for Preparing a Stock Solution
-
Preparation:
-
Don the appropriate PPE for handling liquids.
-
Perform all steps in a chemical fume hood.
-
Have the weighed this compound in a suitable container (e.g., a vial with a septum cap).
-
Assemble the necessary solvent, syringes, needles, and the final storage vial.
-
-
Solubilization:
-
Using a syringe, slowly add the desired volume of solvent to the vial containing the this compound. Direct the solvent stream down the side of the vial to avoid splashing.
-
Gently swirl or vortex the vial to dissolve the compound completely. Avoid vigorous shaking that could generate aerosols.
-
-
Storage and Cleanup:
-
Store the resulting solution in a clearly labeled, sealed vial at the appropriate temperature (typically -20°C or -80°C).
-
Decontaminate all equipment that came into contact with the compound.
-
Dispose of all contaminated disposables (e.g., needles, syringes) in the appropriate hazardous waste containers.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
